Nortriptyline Hydrochloride

Catalog No.
S537532
CAS No.
894-71-3
M.F
C19H22ClN
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortriptyline Hydrochloride

CAS Number

894-71-3

Product Name

Nortriptyline Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H

InChI Key

SHAYBENGXDALFF-UHFFFAOYSA-N

SMILES

Array

solubility

8.74e-04 g/L

Synonyms

Allegron, Apo Nortriptyline, Apo-Nortriptyline, Aventyl, Desitriptyline, Desmethylamitriptylin, Gen Nortriptyline, Gen-Nortriptyline, Hydrochloride, Nortriptyline, Norfenazin, Nortrilen, Nortriptyline, Nortriptyline Hydrochloride, Novo Nortriptyline, Novo-Nortriptyline, Nu Nortriptyline, Nu-Nortriptyline, Pamelor, Paxtibi, PMS Nortriptyline, PMS-Nortriptyline, ratio Nortriptyline, ratio-Nortriptyline

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

The exact mass of the compound Nortriptyline hydrochloride is 263.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Core Mechanism of Action and Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Nortriptyline is a secondary amine tricyclic antidepressant (TCA). Its primary mechanism is the inhibition of presynaptic neurotransmitter reuptake, with a particularly strong affinity for the norepinephrine transporter (NET) and a moderate affinity for the serotonin transporter (SERT) [1] [2]. This action increases the concentration and activity of these monoamines in the synaptic cleft.

The table below summarizes its key pharmacodynamic targets:

Target Action Affinity (Ki, nM) Functional Consequence
Norepinephrine Transporter (NET) [1] [2] Inhibitor 1.8 - 4.4 [2] Increased synaptic norepinephrine; primary antidepressant effect [3].
Serotonin Transporter (SERT) [1] [2] Inhibitor 15 - 18 [2] Increased synaptic serotonin; contributes to antidepressant effect [3].
Histamine H1 Receptor [1] [2] Antagonist 3.0 - 15 [2] Sedation, drowsiness, weight gain [3].
Muscarinic Acetylcholine Receptor (mACh) [1] [2] Antagonist 37 - 110 [2] Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention [3].
Alpha-1 Adrenergic Receptor [1] [2] Antagonist ~55 [2] Orthostatic hypotension, dizziness [3].
Sodium Channels [3] Blocker N/A Contributes to analgesic effects in neuropathic pain and cardiotoxicity in overdose [4].

This multi-receptor interaction profile is responsible for both the therapeutic and the common side effects associated with nortriptyline.

Downstream Signaling and Net Effect

Beyond immediate receptor binding, nortriptyline triggers downstream changes that contribute to its long-term antidepressant and neuroplastic effects [3].

G Nortriptyline Nortriptyline Inhibits NET/SERT Inhibits NET/SERT Nortriptyline->Inhibits NET/SERT Primary Action Receptor Antagonism Receptor Antagonism Nortriptyline->Receptor Antagonism ↑ Synaptic NE & 5-HT ↑ Synaptic NE & 5-HT Inhibits NET/SERT->↑ Synaptic NE & 5-HT Altered Receptor Signaling Altered Receptor Signaling ↑ Synaptic NE & 5-HT->Altered Receptor Signaling Gene Expression Changes Gene Expression Changes Altered Receptor Signaling->Gene Expression Changes Chronic Treatment ↑ BDNF & Neuroplasticity ↑ BDNF & Neuroplasticity Gene Expression Changes->↑ BDNF & Neuroplasticity Antidepressant Effect Antidepressant Effect ↑ BDNF & Neuroplasticity->Antidepressant Effect Blocks H1, mACh, α1 Receptors Blocks H1, mACh, α1 Receptors Receptor Antagonism->Blocks H1, mACh, α1 Receptors Side Effect Profile Side Effect Profile Blocks H1, mACh, α1 Receptors->Side Effect Profile

Key Experimental Methodologies

Several well-established experimental protocols are used to characterize nortriptyline's mechanism of action.

Receptor Binding Assays

This methodology quantitatively measures the affinity of nortriptyline for various receptors and transporters.

G Start Prepare Cell Membrane Fraction Incubate with Radioligand\n(e.g., [3H]Citalopram for SERT) Incubate with Radioligand (e.g., [3H]Citalopram for SERT) Start->Incubate with Radioligand\n(e.g., [3H]Citalopram for SERT) Add Nortriptyline\n(Test Compound) Add Nortriptyline (Test Compound) Incubate with Radioligand\n(e.g., [3H]Citalopram for SERT)->Add Nortriptyline\n(Test Compound) Equilibrium Dialysis\n(37°C for 3 hours) Equilibrium Dialysis (37°C for 3 hours) Add Nortriptyline\n(Test Compound)->Equilibrium Dialysis\n(37°C for 3 hours) Use Reference Compounds\n(e.g., Amitriptyline) Use Reference Compounds (e.g., Amitriptyline) Add Nortriptyline\n(Test Compound)->Use Reference Compounds\n(e.g., Amitriptyline) Separate Bound from Free Ligand Separate Bound from Free Ligand Equilibrium Dialysis\n(37°C for 3 hours)->Separate Bound from Free Ligand Measure Bound Radioactivity Measure Bound Radioactivity Separate Bound from Free Ligand->Measure Bound Radioactivity Calculate Ki (Inhibition Constant) Calculate Ki (Inhibition Constant) Measure Bound Radioactivity->Calculate Ki (Inhibition Constant) Determine Binding Affinity Determine Binding Affinity Calculate Ki (Inhibition Constant)->Determine Binding Affinity

Protocol Details [5]:

  • Membrane Preparation: Use cell lines (e.g., HEK293) stably expressing the human target receptor (NET, SERT, H1, etc.).
  • Incubation: Incubate the membrane preparation with a known radiolabeled ligand specific to the target and varying concentrations of nortriptyline.
  • Equilibrium Dialysis: Perform at 37°C for a standardized period (e.g., 3 hours) to reach binding equilibrium.
  • Data Analysis: Determine the inhibition constant (Ki) using software like GraphPad Prism to fit competitive binding curves, quantifying nortriptyline's affinity for the target.
Neurotransmitter Uptake Inhibition Assay

This functional assay measures nortriptyline's ability to block the reuptake of neurotransmitters into cells.

Protocol Details:

  • Cell Culture: Utilize synaptosomes (nerve terminal preparations) from rodent brain regions or cells expressing hNET/hSERT.
  • Uptake Process: Incubate cells with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) in the presence or absence of nortriptyline.
  • Termination and Measurement: Rapidly filter the cells to terminate uptake, wash away unincorporated neurotransmitter, and measure the cell-associated radioactivity via scintillation counting.
  • Data Analysis: Calculate the concentration of nortriptyline that inhibits 50% of the uptake (IC50), providing a measure of its functional potency.

Pharmacokinetic and Metabolic Considerations

The table below summarizes key pharmacokinetic parameters and the role of pharmacogenomics:

Parameter Details Clinical & Experimental Relevance
Bioavailability [1] 32% - 85% (due to first-pass metabolism) High inter-individual variability necessitates therapeutic drug monitoring (target plasma level: 50-150 ng/mL) [1] [2].
Protein Binding [1] [5] ~93% (primarily to α1-acid glycoprotein) Plasma binding variations (5.4% - 11.3% unbound) can affect the active free drug concentration [5].
Metabolism [1] Primarily hepatic via CYP2D6 (demethylation, hydroxylation); also CYP1A2, CYP2C19, CYP3A4. CYP2D6 Phenotype significantly impacts drug levels. Poor metabolizers risk toxicity, ultrarapid metabolizers may experience treatment failure [1] [4].
Half-life [1] [2] 18 - 44 hours (mean ~30 hours) Supports once-daily dosing and contributes to a long washout period required before switching to drugs like MAOIs [6].

References

Nortriptyline HCl tricyclic antidepressant pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Identification and Core Properties

The table below summarizes the fundamental physicochemical and regulatory characteristics of Nortriptyline HCl.

Property Description
Generic Name Nortriptyline / Nortriptyline Hydrochloride (HCl) [1] [2]
Drug Class Tricyclic Antidepressant (TCA), Secondary amine [3]
Brand Names Pamelor, Aventyl [1] [2]
Chemical Formula C₁₉H₂₁N [1]
Molecular Weight 263.3767 g/mol (free base) [1]
Modality Small Molecule [1]
Status FDA-approved; also approved in other regions [1]

Mechanism of Action and Pharmacodynamics

Nortriptyline's primary mechanism is the inhibition of presynaptic norepinephrine (NE) and serotonin (5-HT) reuptake, with a higher selectivity for NE [1] [3]. This action increases the synaptic concentration of these neurotransmitters, which is believed to underlie its antidepressant effect [1].

It also interacts with a wide range of other receptors, which contributes to both its therapeutic and adverse effects [1]. The following diagram maps its key molecular interactions.

G cluster_primary Primary Monoamine Reuptake Inhibition cluster_receptor Receptor Antagonism Nortriptyline Nortriptyline SERT Serotonin Transporter (SERT) Nortriptyline->SERT Inhibits NET Norepinephrine Transporter (NET) Nortriptyline->NET Inhibits M1 Muscarinic Acetylcholine Receptor (mAChR) Nortriptyline->M1 Antagonizes H1 Histamine H1 Receptor Nortriptyline->H1 Antagonizes A1 Alpha-1 Adrenergic Receptor Nortriptyline->A1 Antagonizes FiveHT2A 5-HT2A Serotonin Receptor Nortriptyline->FiveHT2A Antagonizes

Nortriptyline's primary and secondary molecular targets.

Pharmacokinetics and Metabolism

Nortriptyline HCl is well-absorbed after oral administration but undergoes significant first-pass metabolism, leading to a bioavailability ranging from 45% to 85% [1]. Its metabolism is primarily hepatic, largely mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with contributions from CYP1A2, CYP2C19, and CYP3A4 [1]. The key pharmacokinetic parameters are summarized below.

Parameter Value / Description
Absorption & Bioavailability Readily absorbed; 45-85% bioavailability due to first-pass metabolism [1].
Time to Peak Plasma Concentration 7 to 8.5 hours [1] [3].
Protein Binding Approximately 93% [1].
Volume of Distribution 21 ± 4 L/kg (extensive tissue distribution) [1].
Primary Metabolic Pathway Hepatic, via CYP2D6 (demethylation, hydroxylation) [1] [3].
Primary Route of Elimination Renal (urine) as metabolites [1] [3].
Elimination Half-Life 26 hours (range 16-38 hours) [1].

Dosing, Therapeutic Use, and Precision Medicine

Nortriptyline is FDA-approved for the treatment of Major Depressive Disorder (MDD) [1] [3]. It also has several well-established off-label uses, including chronic pain, neuropathic pain, migraine prophylaxis, and smoking cessation [3].

A significant challenge with standard fixed-dose regimens is substantial interindividual variability in plasma concentrations. Recent research demonstrates that personalized dosing strategies can significantly improve outcomes [4].

Experimental Protocol: Precision Dosing

A 2025 study compared the accuracy of three dosing strategies for achieving therapeutic plasma concentrations (50-150 μg/L) [4]:

  • Standard Dosing: 125 mg/day.
  • Pharmacogenetics-Based Dosing: Based on the patient's CYP2D6 genotype.
  • Phenotype-Based Dosing: Based on a single plasma concentration measurement 8-24 hours after the first dose.
  • Methodology: A population pharmacokinetic model was developed using data from a randomized controlled trial. The model used an early plasma concentration measurement to predict the individualized dose required to reach a steady-state target of 100 μg/L [4].
  • Key Findings:
    • Both personalized strategies were superior to standard dosing in achieving therapeutic concentrations and reducing variability.
    • There was no significant difference in performance between pharmacogenetics-based and phenotype-based dosing [4].

The following table provides the genotype-based dosing recommendations from this study.

CYP2D6 Phenotype Recommended Daily Dose [4]
Poor Metabolizer (PM) 50 mg
Intermediate Metabolizer (IM) 75 mg
Normal Metabolizer (NM) 125 mg
Ultrarapid Metabolizer (UM) 200 mg

Adverse Effects and Major Risks

The therapeutic profile of nortriptyline is balanced by a range of potential adverse effects.

Category Common Effects Serious/Severe Effects
Anticholinergic Dry mouth, blurred vision, constipation, urinary retention [3] [2]. Paralytic ileus, increased intraocular pressure [3].
Neuropsychiatric Drowsiness, dizziness, confusion [2]. Suicidal ideation (in young adults), mania, seizures, serotonin syndrome [3] [2].
Cardiovascular Tachycardia, palpitations [3]. Orthostatic hypotension, QT prolongation, heart block, arrhythmias [3] [2]. Contraindicated in patients with Brugada syndrome or recent MI [3] [2].
Other Weight gain, photosensitivity, nausea [3] [2]. Agranulocytosis, leukopenia, hepatitis [3].

Emerging Research and Developments

Beyond its established uses, nortriptyline is being investigated for novel applications.

  • Drug Repurposing in Oncology: A 2024 study provided evidence that nortriptyline HCl exhibits anti-tumor activity in gastric cancer (GC) cells [5]. The proposed mechanism involves inducing oxidative stress by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential, leading to apoptosis [5]. This represents a promising non-psychiatric therapeutic candidate.
  • Analytical and Formulation Science: Recent research focuses on improving analysis and delivery. This includes developing sustainable stability-indicating HPLC methods for related TCAs [6], studying solubility and thermodynamic properties in various solvents to optimize purification [7], and exploring novel delivery systems like chitosan-based transdermal patches [8].

Conclusion

Nortriptyline HCl remains a clinically relevant TCA due to its established efficacy in depression and chronic pain. The field is advancing toward model-informed precision dosing, using pharmacogenetics and therapeutic drug monitoring to maximize efficacy and minimize toxicity. Emerging preclinical evidence also suggests potential for drug repurposing in oncology, opening new avenues for research and development.

References

Nortriptyline oxidative stress reactive oxygen species ROS

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Table 1: Anticancer Effects via Pro-Oxidant Activity in Gastric Cancer Models [1]

Experimental Model / Parameter Key Findings with Nortriptyline (NTP) Treatment
In Vitro (Cell Lines)
• Cell Viability (HGC27, AGS) IC50: ~20 μM (HGC27) and ~30 μM (AGS) after 24h
• Apoptosis (Flow Cytometry) Dose-dependent increase (e.g., HGC27: 4.66% control to 52.3% at 20 μM)
• ROS & Oxidative Stress Increased intracellular ROS and Malondialdehyde (MDA); decreased mitochondrial membrane potential and Glutathione (GSH)
• Rescue with ROS Inhibitor Cell death partially rescued by N-acetylcysteine (NAC)
In Vivo (Mouse Models)
• Tumor Growth (AGS, MFC cells) Significant inhibition of tumor growth in nude mouse subcutaneous tumor models

Table 2: Protective Effects via Antioxidant & Anti-apoptotic Activity [2] [3]

Experimental Model / Parameter Key Findings with Nortriptyline (Nort) Treatment
Cerebral Ischemia (Mouse) [2]
• Infarct Volume Decreased after Middle Cerebral Artery Occlusion (MCAO)
• Neurological Score Improved neurological function
• Mitochondrial Function Inhibited mitochondrial permeability transition (mPT); preserved mitochondrial membrane potential (ΔΨm)
• Apoptosis Reduced cytochrome c release and caspase-3 activation
Testicular Ischemia/Reperfusion (Rat) [3]
• Oxidative Stress (MDA) Reduced tissue MDA levels
• Antioxidant Enzymes Normalized Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) activities
• Apoptosis (Caspase-3) Reduced caspase-3 levels
• Sperm Quality (Long-term) Improved epididymal sperm criteria

Detailed Experimental Protocols

For rigorous research, here are the methodologies from the cited studies.

1. Protocol: Investigating Anticancer Mechanisms in Gastric Cancer Cells [1]

  • Cell Lines: Human-derived gastric cancer cells (e.g., AGS, HGC27).
  • Treatment: Cells treated with NTP at a range of concentrations (e.g., 0-30 μM) for 24-48 hours.
  • Viability Assay: MTT assay to determine IC50 values.
  • Proliferation Assay: Colony formation assay.
  • Migration Assay: Wound healing/scratch assay.
  • Apoptosis Analysis:
    • Staining: Hoechst 33342/PI staining for live/dead cell visualization.
    • Flow Cytometry: Annexin V-FITC/PI staining for quantitative apoptosis rate.
    • Western Blot: Analysis of apoptosis-related proteins (BAX, BAD, c-PARP, Bcl-2, PARP).
  • Oxidative Stress Measurement:
    • ROS: Intracellular ROS levels measured using fluorescent probe DCFH-DA.
    • Lipid Peroxidation: Malondialdehyde (MDA) content assay.
    • Mitochondrial Membrane Potential (MMP): JC-1 staining.
    • Antioxidant: Glutathione (GSH) assay.
  • Pathway Analysis: RNA sequencing and proteomics to identify molecular changes.

2. Protocol: Assessing Neuroprotection in Cerebral Ischemia [2]

  • In Vitro Model:
    • Cells: Primary Cerebrocortical Neurons (PCNs) from mouse embryos.
    • Injury Model: Oxygen-Glucose Deprivation (OGD) for 3 hours.
    • Treatment: Pre-incubation with Nort (e.g., 2.5 μM) 2 hours before OGD.
    • Cell Death: Lactate Dehydrogenase (LDH) release assay.
    • Apoptosis/Necrosis: Annexin V/PI staining with flow cytometry.
    • MMP: Rhodamine 123 staining.
    • Mitochondrial Factor Release: Cytosolic fractionation and immunoblotting for cytochrome c, smac/Diablo, AIF.
  • In Vivo Model:
    • Animal: Male C57/BL6 mice.
    • Injury Model: Transient Focal Cerebral Ischemia induced by Middle Cerebral Artery Occlusion (MCAO) for 2 hours.
    • Treatment: Intraperitoneal injections of Nort (2 mg/kg), 30 minutes before and 12 hours after ischemia.
    • Outcome Measures:
      • Infarct Volume: Brain tissue analysis after 24 hours of reperfusion.
      • Neurological Function: Neurological deficit scoring (0-3 scale).
      • Biochemical Analysis: Immunoblotting of brain tissue for caspase-3 and mitochondrial factors.

Molecular Mechanisms and Signaling Pathways

Nortriptyline's opposing effects are mediated through different pathways and cellular contexts.

1. Pro-Oxidant, Pro-Apoptotic Pathway in Cancer

In gastric cancer cells, Nortriptyline induces death by promoting oxidative stress and activating related pathways [1]. The diagram below illustrates this mechanism.

G NTP Nortriptyline (NTP) ROS Elevated ROS NTP->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) NTP->MMP Keap1 Keap1 ROS->Keap1 Inhibits Binding Apoptosis Cell Apoptosis ROS->Apoptosis MMP->Apoptosis Nrf2 Nrf2 Keap1->Nrf2  Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Antioxidants Antioxidant Gene Expression Nucleus->Antioxidants

This pro-oxidant effect is leveraged for drug repurposing in oncology. The induced oxidative stress overwhelms the cancer cell's defense systems, leading to apoptotic death [1].

2. Antioxidant, Anti-Apoptotic Pathway in Neuroprotection

In normal neurons under ischemic stress, Nortriptyline's primary mechanism is the inhibition of the Mitochondrial Permeability Transition Pore (mPTP), a key event in oxidative stress-induced apoptosis [2] [3].

G Injury Ischemia/Reperfusion Injury mPTP mPTP Opening Injury->mPTP MMP ↓ Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP CytoC Cytochrome c Release mPTP->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Cell Apoptosis Caspase->Apoptosis Nort Nortriptyline (Nort) Nort->mPTP Inhibits Protection Neuroprotection Nort->Protection

This inhibition helps maintain mitochondrial integrity, preventing the cascade of events that lead to programmed cell death, thereby providing a protective effect [2] [3].

Interpretation and Research Considerations

  • Context is Crucial: The dual role of Nortriptyline highlights that oxidative stress modulation is highly dependent on the biological context, including cell type (normal vs. cancerous), metabolic state, and the nature of the insult.
  • Dose Dependence: Effects may be dose-dependent. Some studies suggest that high doses of certain antidepressants can have pro-oxidant effects even in non-cancer models [4].
  • Therapeutic Implications: For cancer therapy, the pro-oxidant mechanism is desirable. For protective applications in stroke or other ischemic injuries, the antioxidant and mPTP-inhibiting properties are key.

References

Introduction: Nortriptyline as a Candidate for Drug Repurposing in Gastric Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Nortriptyline Hydrochloride (NTP), a traditional tricyclic antidepressant, has emerged as a promising candidate for drug repurposing in oncology. A pivotal 2024 study revealed its significant anti-tumor activity in gastric cancer (GC), a malignancy still in need of more effective therapeutics [1] [2]. The investigation demonstrated that NTP inhibits gastric cancer cell viability, proliferation, and migration, and induces cell death. The core mechanism underlying these anticancer effects was identified as the induction of oxidative stress via the Keap1-Nrf2 pathway [1].

This guide provides a detailed technical summary of the molecular mechanisms, key experimental data, and methodologies related to NTP's action on this pathway.

The Keap1-Nrf2 Pathway and NTP's Mechanism of Action

The Keap1-Nrf2 pathway is a central cellular defense mechanism against oxidative and electrophilic stresses. Under homeostatic conditions, the transcription factor NRF2 is constitutively targeted for proteasomal degradation by its negative regulator, KEAP1, which acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex [3]. This interaction involves the binding of a KEAP1 homodimer to two motifs (DLG and ETGE) on NRF2, facilitating its rapid turnover and maintaining low basal levels (the "floodgate" model) [3].

Oxidative stress or specific pharmacological inducers disrupt the KEAP1-NRF2 interaction, stabilizing NRF2. Stabilized NRF2 translocates to the nucleus, forms a heterodimer with small MAF (sMAF) proteins, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes [3].

The following diagram illustrates this core pathway and the postulated site of NTP's intervention based on current research.

G NTP Nortriptyline (NTP) OxStress Oxidative Stress (ROS ↑) NTP->OxStress Keap1 Keap1 OxStress->Keap1 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Under Homeostasis Nrf2 Nrf2 Nrf2->Ub Nrf2_Stable Stabilized Nrf2 Nrf2->Nrf2_Stable Stabilization Ub->Nrf2_Stable Inhibited by NTP Nrf2_Nucleus Nuclear Nrf2 Nrf2_Stable->Nrf2_Nucleus Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucleus->ARE TargetGenes Antioxidant Gene Expression (HO-1, NQO1, GCLM, etc.) ARE->TargetGenes Cytoplasm Cytoplasm Nucleus Nucleus

Diagram of the Keap1-Nrf2 pathway and the proposed mechanism of Nortriptyline. NTP induces oxidative stress, which disrupts Keap1-mediated degradation of Nrf2, leading to its stabilization and activation of antioxidant genes [1] [3].

Contrary to the conventional role of NRF2 activation in cytoprotection, the study by Zhu et al. (2024) found that NTP hyperactivates the Keap1-Nrf2 pathway, leading to a paradoxical, catastrophic increase in oxidative stress [1]. The sustained and potent activation of the antioxidant response might deplete cellular reducing equivalents like glutathione (GSH), leading to a loss of redox homeostasis. This, coupled with a direct increase in Reactive Oxygen Species (ROS), pushes cancer cells beyond their oxidative stress threshold, triggering apoptosis.

Summary of Key Experimental Findings

The anti-cancer effects of NTP and its impact on oxidative stress were quantified across multiple experimental models. The tables below consolidate the key quantitative data from the 2024 study [1].

Table 1: In Vitro Efficacy of NTP in Human Gastric Cancer Cell Lines

Parameter AGS Cells HGC27 Cells Experimental Method
IC₅₀ (24h treatment) ~30 μM ~20 μM MTT Assay
Apoptotic Rate (Max Dose) 46.15% (30 μM) 52.3% (20 μM) Flow Cytometry (Annexin V/PI)
MMP Loss Significant, dose-dependent Significant, dose-dependent JC-1 Staining (Green Fluorescence ↑)
ROS Increase Significant, dose-dependent Significant, dose-dependent DCFH-DA Probe (Green Fluorescence ↑)
GSH Consumption Induced Induced Biochemical Assay
Migration Inhibition Significant, dose-dependent Significant, dose-dependent Wound Healing Assay
Cell Cycle Arrest S-phase shortening (22.28% ↓) S-phase shortening (27.98% ↓) Flow Cytometry (PI Staining)

Table 2: In Vivo Efficacy of NTP in Mouse Xenograft Models

Parameter AGS-Derived Model MFC-Derived Model Experimental Details
Tumor Growth Inhibition Significant inhibition Significant inhibition Subcutaneous tumor in nude mice
Dosing 10 mg/kg (Intraperitoneal) 10 mg/kg (Intraperitoneal) Daily injection for 4 weeks
Safety Observation No significant weight loss or toxicity No significant weight loss or toxicity Monitored throughout the study

Table 3: Molecular Markers of Apoptosis and Oxidative Stress

Marker Category Protein/Event Regulation by NTP Detection Method
Pro-Apoptotic BAX, BAD, c-PARP Upregulated Western Blot
Anti-Apoptotic Bcl-2, PARP Downregulated Western Blot
Oxidative Stress ROS, Malondialdehyde (MDA) Levels Increased DCFH-DA flow cytometry, Biochemical Assay
Pathway Activation Nrf2 Nuclear Translocation Activated RNA Sequencing & Proteomics

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for the key experiments cited.

1. Cell Viability and IC₅₀ Determination (MTT Assay)

  • Cell Lines: Human GC cells (AGS, HGC27, SGC7901, MKN7, NCI-N87) and a human gastric mucosal cell line (GES-1) as a control.
  • Dosing: Cells were treated with a NTP concentration gradient (e.g., 0-30 μM for AGS, 0-25 μM for HGC27) for 24 and 48 hours.
  • Procedure: After treatment, MTT reagent (0.5 mg/mL) was added and incubated for 4 hours. The formed formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.
  • Analysis: The percentage of cell viability was calculated as (Absorbance of treated sample / Absorbance of control) × 100%. The IC₅₀ values were determined from non-linear regression curves of log(concentration) vs. normalized response [1].

2. Apoptosis Analysis by Flow Cytometry

  • Staining: After 24h NTP treatment, cells were harvested and resuspended in binding buffer.
  • Labeling: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
  • Quantification: Cell populations were analyzed using a flow cytometer within 1 hour. The apoptotic rates were quantified as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].

3. Intracellular ROS Measurement

  • Probe Loading: Following NTP treatment, cells were incubated with 10 μM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 20-30 minutes.
  • Principle: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to highly fluorescent DCF.
  • Detection: The DCF fluorescence intensity was measured either by flow cytometry or fluorescence microscopy (excitation/emission: ~488/525 nm). An increase in green fluorescence is proportional to ROS levels [1].

4. Mechanistic Validation via ROS Inhibition Rescue

  • Co-treatment: GC cells were pre-treated or co-treated with a ROS inhibitor, N-acetylcysteine (NAC) (common dose: 2-5 mM).
  • Outcome Measurement: The rescue of NTP-induced cell death was assessed by repeating the MTT and apoptosis assays. The study confirmed that NAC significantly rescued cell viability, proving that NTP's cytotoxicity is primarily mediated through oxidative stress [1].

The following diagram outlines the logical workflow of the key experiments that established NTP's mechanism of action.

G Step1 In Vitro Screening (MTT Assay) Step2 Phenotypic Characterization A • Cell Viability (IC₅₀) • Dose/Time Response Step1->A Step3 Mechanism Investigation (Oxidative Stress) B • Clonogenic Assay • Wound Healing Assay • Cell Cycle Analysis • Apoptosis (Annexin V/PI) Step2->B Step4 Pathway Validation C • ROS (DCFH-DA) • MMP (JC-1) • GSH/MDA Assays • WB: Apoptotic Markers Step3->C Step5 In Vivo Confirmation D • ROS Inhibitor (NAC) • RNA-seq & Proteomics • Keap1-Nrf2 Pathway Analysis Step4->D E • Mouse Xenograft Model • Tumor Growth/Weight • Preliminary Safety Step5->E

Experimental workflow used to elucidate NTP's anti-cancer effects and mechanism, progressing from in vitro screening to in vivo validation [1].

Discussion and Future Perspectives

The repurposing of NTP offers a strategic advantage due to its well-known human safety profile, which could potentially accelerate its transition into oncology clinical trials. The elucidation of its mechanism—triggering oxidative stress-induced apoptosis via the Keap1-Nrf2 pathway—provides a solid molecular rationale for its anti-cancer activity [1].

Future research should focus on:

  • Identifying Biomarkers: Determining which gastric cancer patients (e.g., those with specific Keap1/Nrf2 mutational status) are most likely to respond to NTP therapy.
  • Combination Strategies: Exploring synergies between NTP and standard chemotherapeutic agents to overcome drug resistance, which is often linked to the Nrf2 pathway [4].
  • Structural Optimization: Investigating the structure-activity relationship (SAR) of NTP to develop more potent and selective analogs with reduced off-target effects.

References

Comprehensive Technical Guide: Nortriptyline's Therapeutic Applications Beyond Depression

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Foundations

Nortriptyline is a secondary amine tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, characterized by a three-ring chemical structure with a side chain terminating in a secondary amine. First developed in the late 1950s, nortriptyline has established potent antidepressant activity and a longer biological half-life compared to tertiary amine derivatives. While its FDA-approved indication is for major depressive disorder, nortriptyline possesses diverse off-label applications that leverage its complex pharmacodynamic profile [1] [2].

The pharmacokinetic profile of nortriptyline reveals several clinically relevant characteristics. Following oral administration, peak plasma concentrations occur within 7 to 8.5 hours, though therapeutic antidepressant effects typically require several weeks of chronic administration to manifest. Nortriptyline undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, with considerable genetic polymorphisms affecting metabolic rate [1]. The drug is highly protein-bound and widely distributed throughout the systemic circulation due to its lipophilic properties, readily crossing the blood-brain barrier and placenta, with excretion occurring primarily via urinary elimination [1].

Table 1: Fundamental Pharmacological Properties of Nortriptyline

Parameter Characteristics Clinical Implications
Chemical Classification Secondary amine tricyclic antidepressant Fewer anticholinergic effects vs. tertiary amines
Bioavailability High with significant first-pass metabolism CYP2D6 polymorphisms cause variability
Protein Binding Extensive (>90%) Potential for drug interactions
Elimination Half-life Approximately 24 hours Once-daily dosing possible
Therapeutic Serum Range 50-150 ng/mL Monitoring recommended for doses >100 mg/day

Multimodal Mechanisms of Action

Primary Neurotransmitter Reuptake Inhibition

Nortriptyline's principal mechanism involves potent inhibition of the presynaptic norepinephrine transporter (NET), with comparatively lesser effects on the serotonin transporter (SERT). This reuptake inhibition increases synaptic concentrations of these neurotransmitters, particularly norepinephrine, resulting in enhanced neurotransmission. The noradrenergic selectivity distinguishes nortriptyline from tertiary amine TCAs (e.g., amitriptyline, imipramine) which demonstrate more balanced serotonin and norepinephrine reuptake inhibition [2]. This selective norepinephrine reuptake inhibition is central to its efficacy in pain conditions, as norepinephrine plays a critical role in descending inhibitory pain pathways within the central nervous system [3].

The molecular mechanism of reuptake inhibition involves nortriptyline binding to an extracellular vestibule of the transporter protein, stabilizing the extracellular gate in a closed conformation that physically blocks neurotransmitter ingress. Recent evidence suggests this occurs through allosteric modification of the transporter protein rather than direct competition with neurotransmitters at the active site [2]. Chronic administration leads to downstream adaptations including desensitization of presynaptic α₂-adrenergic receptors and downregulation of postsynaptic β-adrenergic and 5-HT₂a/2c receptors, which may correlate with the delayed therapeutic onset despite immediate reuptake inhibition [2].

Receptor Interaction Profile

Beyond monoamine reuptake inhibition, nortriptyline interacts with multiple receptor systems that contribute to both therapeutic and adverse effects:

  • Muscarinic cholinergic receptors: Nortriptyline exhibits antagonistic activity at muscarinic acetylcholine receptors, though with lower affinity than tertiary amine TCAs. This interaction mediates common anticholinergic effects including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, particularly in elderly patients [2].

  • Histaminergic receptors: The drug antagonizes H₁ histamine receptors, contributing to sedative effects that can be beneficial for patients with comorbid insomnia or agitation. However, this activity may also cause weight gain and daytime drowsiness that impair tolerability [4].

  • Adrenergic receptors: Nortriptyline blocks α₁-adrenergic receptors, potentially leading to orthostatic hypotension, dizziness, and reflex tachycardia. Notably, among TCAs, nortriptyline appears to have the lowest risk of clinically significant orthostatic hypotension [2].

Table 2: Nortriptyline's Receptor Affinity and Clinical Correlations

Receptor Type Affinity/Activity Clinical Consequences
Norepinephrine Transporter High affinity inhibition Analgesia, mood improvement
Serotonin Transporter Moderate affinity inhibition Mood improvement
Muscarinic Cholinergic Moderate antagonism Dry mouth, constipation, cognitive effects
Histamine H₁ Moderate antagonism Sedation, weight gain
α₁-adrenergic Moderate antagonism Orthostatic hypotension, dizziness
Additional Molecular Mechanisms

Emerging research has revealed several additional mechanisms that may contribute to nortriptyline's therapeutic effects, particularly in chronic pain conditions:

  • Ion channel modulation: Nortriptyline affects sodium and calcium channel function, which may contribute to its efficacy in neuropathic pain conditions by reducing neuronal hyperexcitability [4].

  • Neuroimmune modulation: In neuropathic pain models, nortriptyline suppresses TNF-α overexpression in dorsal root ganglia satellite cells through a β₂-adrenoceptor-mediated mechanism. This anti-allodynic effect requires an intact opioid system, as demonstrated by absent benefit in δ-opioid receptor-deficient mice [2].

  • Neuroplasticity regulation: Chronic nortriptyline administration influences expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, potentially reversing structural and functional brain alterations associated with chronic stress and pain [4].

  • Mitochondrial effects: Preclinical studies indicate that chronic nortriptyline administration increases mitochondrial complex I, II, and IV activities in several brain regions, suggesting potential benefits for cellular energy metabolism [2].

G cluster_primary Primary Reuptake Inhibition cluster_receptors Receptor Interactions cluster_secondary Secondary Mechanisms Nortriptyline Nortriptyline NET Norepinephrine Transporter (NET) Nortriptyline->NET Inhibits SERT Serotonin Transporter (SERT) Nortriptyline->SERT Inhibits M1 Muscarinic Receptors Nortriptyline->M1 Antagonizes H1 Histamine H1 Receptors Nortriptyline->H1 Antagonizes Alpha1 α₁-Adrenergic Receptors Nortriptyline->Alpha1 Antagonizes Ion Na⁺/Ca²⁺ Channel Modulation Nortriptyline->Ion Affects TNF TNF-α Suppression Nortriptyline->TNF Reduces (via β₂-AR) BDNF BDNF Expression Nortriptyline->BDNF Modulates Mitochondrial Mitochondrial Complex Activity Nortriptyline->Mitochondrial Enhances NE Increased Synaptic Norepinephrine NET->NE 5-HT Increased Synaptic Serotonin SERT->5-HT Analgesia Analgesia NE->Analgesia Mood Mood NE->Mood 5-HT->Mood SideEffects SideEffects M1->SideEffects H1->SideEffects Alpha1->SideEffects Ion->Analgesia TNF->Analgesia BDNF->Mood

Nortriptyline's multimodal mechanism of action encompasses neurotransmitter reuptake inhibition, receptor interactions, and downstream molecular effects.

Evidence-Based Clinical Applications Beyond Depression

Neuropathic Pain Syndromes

Nortriptyline demonstrates well-established efficacy in various neuropathic pain conditions, with proposed mechanisms including noradrenergic and serotonergic enhancement of descending pain inhibitory pathways, sodium channel blockade, and TNF-α suppression. Clinical applications include:

  • Diabetic neuropathy: Multiple randomized controlled trials support nortriptyline's efficacy for pain reduction in diabetic neuropathy, typically at doses ranging from 25-150 mg daily [2]. A recent meta-analysis found that approximately 89% of placebo-controlled TCA trials for neuropathic pain showed positive results, with a combined number needed to treat (NNT) of 3.6 [3].

  • Postherpetic neuralgia: Nortriptyline is prescribed at doses of 25-150 mg per day, with demonstrated analgesic effects independent of mood improvement. As the active metabolite of amitriptyline, nortriptyline offers comparable efficacy with fewer anticholinergic side effects. Combination therapy with gabapentin has shown superior pain reduction and sleep improvement compared to monotherapy in postherpetic neuralgia [2].

  • Central pain syndromes: Evidence supports nortriptyline's use in central post-stroke pain and spinal cord injury pain, though systematic reviews indicate limited high-quality evidence supporting nortriptyline as a first-line agent for all neuropathic pain conditions [3] [2].

Headache and Migraine Disorders

Nortriptyline demonstrates prophylactic efficacy in chronic headache and migraine disorders. Dosing typically begins at 10-25 mg at bedtime and is gradually titrated upward to 75-100 mg as tolerated [2]. While amitriptyline has been the most extensively studied TCA for migraine prevention, nortriptyline offers comparable efficacy with a more favorable side effect profile due to its secondary amine structure. Specifically, nortriptyline has demonstrated significant reduction in dizziness in vestibular migraine, suggesting particular utility in this migraine variant [2].

In comparative effectiveness research, TCAs as a class have demonstrated similar efficacy to other prophylactic medications including beta-blockers, anticonvulsants, and SSRIs. Clinical guidelines recommend tailoring prophylactic medication choices to individual patient characteristics, comorbidities, and expected adverse effects. Nortriptyline may be particularly suitable for patients with comorbid migraine and depression, insomnia, or chronic tension-type headache [3].

Smoking Cessation

Nortriptyline is recognized as a second-line therapy for smoking cessation, nearly doubling the odds of long-term abstinence compared to placebo (odds ratio 1.7-2.1 in various meta-analyses) [2]. The proposed mechanism involves noradrenergic modulation that reduces nicotine withdrawal symptoms such as anxiety, irritability, and difficulty concentrating. While the exact mechanism in smoking cessation remains unclear, research suggests it may simulate the noradrenergic actions of nicotine, thereby mitigating withdrawal phenomena [1].

Clinical trials have demonstrated nortriptyline's efficacy for smoking cessation is comparable to bupropion, though with different side effect profiles. Dosing regimens typically start at 25 mg daily and gradually increase to 75-100 mg daily over several weeks, with treatment initiated 2-4 weeks before the target quit date. Despite established efficacy, nortriptyline's use in smoking cessation is limited by side effects including dry mouth, light-headedness, blurred vision, urinary retention, and cardiovascular risks that necessitate caution in patients with preexisting cardiac conditions [1] [2].

Other Therapeutic Applications
  • Chronic low back pain: Despite mixed evidence in meta-analyses, some well-designed trials support nortriptyline's use for chronic low back pain, particularly when complicated by pain-related disability, insomnia, depression, or other comorbidities. A six-month, double-blind, randomized controlled trial demonstrated that low-dose amitriptyline (25 mg) effectively reduced pain and pain-related disability, suggesting potential utility for nortriptyline given its similar mechanism and improved tolerability [3].

  • Fibromyalgia: While not first-line, TCAs offer robust benefits for fibromyalgia symptoms, with meta-analyses showing large effect sizes for pain reduction, fatigue reduction, improved sleep quality, and reduced stiffness. The number needed to treat with amitriptyline for a positive outcome is 4.9, though complete response with TCA monotherapy is uncommon in moderate to severe fibromyalgia [3].

  • Functional gastrointestinal disorders: Nortriptyline shows efficacy in irritable bowel syndrome (number needed to treat of 3.5) and residual noninflammatory gastrointestinal symptoms in inflammatory bowel disease, though it has proven ineffective for gastroparesis [3].

  • Chronic pelvic pain: Nortriptyline demonstrates efficacy in chronic pelvic pain with or without comorbid depression, with pain relief appearing independent of antidepressant effects and potentially achievable at low doses (initial dosing 10-25 mg at bedtime) [3].

Table 3: Evidence-Based Off-Label Applications of Nortriptyline

Condition Recommended Dose Level of Evidence Key Efficacy Metrics
Neuropathic Pain 25-150 mg/day Strong (multiple RCTs) NNT: 3.6; independent of mood effect
Migraine Prevention 10-100 mg/day Moderate (controlled trials) Comparable to propranolol, topiramate
Smoking Cessation 75-100 mg/day Strong (meta-analyses) OR 1.7-2.1 vs placebo
Chronic Low Back Pain 25-100 mg/day Moderate (mixed evidence) Effective for pain-related disability
Irritable Bowel Syndrome 10-50 mg/day Moderate (controlled trials) NNT: 3.5 for symptomatic benefit

Research Methodologies and Experimental Protocols

Clinical Trial Design Considerations

Robust clinical trials investigating nortriptyline for off-label indications should incorporate several key design elements based on recent high-quality studies:

  • Population definition: Clearly define the target patient population, including specific diagnostic criteria, prior treatment failures, and exclusion of contraindications (e.g., cardiac conduction abnormalities, narrow-angle glaucoma, urinary retention). The ADepT-PD trial highlights the importance of accounting for challenges in recruiting antidepressant-naïve patients when studying conditions with high comorbidity with depression [5].

  • Dosing strategy: Implement flexible dosing protocols with gradual titration from low initial doses (e.g., 10-25 mg/day) to target therapeutic doses (e.g., 75-100 mg/day) based on individual tolerance and response. The ADepT-PD trial utilized age-adjusted dosing: target doses of 100 mg for patients ≤65 years and 50 mg for patients >65 years or those with hepatic impairment [5].

  • Outcome measures: Select validated, condition-specific primary outcome measures supplemented by relevant secondary endpoints. For pain conditions, include standardized pain scales, functional improvement measures, and quality of life assessments. The systematic review of TMD pain management emphasized the importance of measuring both pain reduction and functional improvement [6].

Preclinical Research Protocols

Preclinical studies elucidating nortriptyline's mechanisms have employed several standardized methodologies:

  • Neuropathic pain models: The chronic constriction injury (CCI) model involves loose ligation of the sciatic nerve in rodents, with nortriptyline administration beginning post-surgery. Assessment includes mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test), and cold sensitivity (acetone test). Research demonstrates nortriptyline suppresses TNF-α overexpression in dorsal root ganglia via β₂-adrenoceptor mechanisms in such models [2].

  • Receptor binding assays: Competitive binding studies using transfected cells expressing human NET, SERT, and various receptors (muscarinic, histaminergic, adrenergic) quantify nortriptyline's affinity (Ki values) at different targets, establishing its pharmacological profile relative to other TCAs [2] [4].

  • Electrophysiological studies: Whole-cell patch clamp techniques assess nortriptyline's effects on sodium and calcium currents in cultured neurons, elucidating its channel-blocking properties that contribute to analgesic effects [4].

G cluster_clinical Clinical Trial Methodology cluster_preclinical Preclinical Methodology cluster_considerations Special Considerations Design Study Design (RCT, double-blind) Population Patient Population (Inclusion/Exclusion) Design->Population Dosing Dosing Protocol (Titration to target) Population->Dosing Outcomes Outcome Measures (Primary & Secondary) Dosing->Outcomes Analysis Statistical Analysis (ITT population) Outcomes->Analysis Models Animal Models (Neuropathic pain, depression) Behavioral Behavioral Tests (Allodynia, forced swim) Models->Behavioral Molecular Molecular Assays (ELISA, Western blot) Behavioral->Molecular Electrophys Electrophysiology (Patch clamp) Molecular->Electrophys Binding Receptor Binding (Radioligand assays) Electrophys->Binding CYP CYP2D6 Genotyping (Pharmacogenetics) Levels Therapeutic Drug Monitoring CYP->Levels ECG Cardiac Monitoring (ECG at baseline/follow-up) Levels->ECG AE Adverse Event Assessment ECG->AE

Comprehensive research methodology for investigating nortriptyline's therapeutic applications encompasses clinical, preclinical, and safety monitoring approaches.

Safety Profile and Risk Management Strategies

Adverse Effect Spectrum

Nortriptyline exhibits a predictable adverse effect profile primarily related to its receptor interactions:

  • Anticholinergic effects: Dry mouth (approximately 40% incidence), constipation (15-20%), blurred vision (10-15%), urinary retention (5-10%), and cognitive impairment, particularly in elderly patients. Nortriptyline has fewer anticholinergic effects than tertiary amine TCAs but still requires vigilance [1] [2].

  • Cardiovascular effects: Tachycardia, orthostatic hypotension (5-10% incidence), QT interval prolongation, and potential for arrhythmias. Cardiotoxicity represents the hallmark serious adverse reaction of TCAs, with fast cardiac sodium channel inhibition potentially leading to widened QRS complexes on ECG [1] [2].

  • Neuropsychiatric effects: Drowsiness, sedation, insomnia, agitation, and increased seizure risk. Nortriptyline carries a black box warning for increased risk of suicide in adolescents, children, and young adults with major depressive disorder [1].

Essential Monitoring Protocols

Clinical use of nortriptyline necessitates structured monitoring to optimize safety:

  • Therapeutic drug monitoring: Measure serum levels at steady-state (4-7 days after dose stabilization), with therapeutic range of 50-150 ng/mL. Monitoring is particularly important at doses >100 mg/day, in elderly patients, and in those with suspected non-adherence or poor metabolism [1] [2].

  • Cardiac monitoring: Obtain baseline ECG with follow-up during dose escalation, particularly in patients over 40 years or with cardiac risk factors. Monitor for QRS widening (>120 ms), QT prolongation, and arrhythmias [2] [7].

  • Laboratory monitoring: Consider periodic electrolyte assessment (particularly potassium and magnesium given cardiac risks), liver function tests, and complete blood count, though routine monitoring is not universally mandated [1].

Pharmacogenomic Considerations

Nortriptyline's metabolism exhibits significant pharmacogenomic variability with important clinical implications:

  • CYP2D6 polymorphisms: Genetic variations significantly impact nortriptyline clearance. Poor metabolizers may require 50% dose reductions due to increased adverse effects, while ultrarapid metabolizers may need substantially higher doses (up to 230% of usual) to achieve therapeutic levels. The number of functional CYP2D6 genes explains 21% of variance in oral clearance and 34% of steady-state levels [1] [2].

  • Response prediction: Specific genetic markers show association with treatment response. The rs5443 TT genotype in the GNB3 gene correlates with improved neurovegetative symptoms, while polymorphisms in the PPM1A and UST genes are associated with decreased response to nortriptyline [2].

Future Research Directions and Development Opportunities

The evolving therapeutic landscape for nortriptyline includes several promising research avenues:

  • Personalized medicine approaches: Integration of pharmacogenomic testing for CYP2D6 and other relevant polymorphisms to individualize dosing strategies. Prediction models incorporating genetic variables have achieved an area under the curve (AUC) of 0.77 for remission prediction, suggesting potential for clinically useful algorithms [2].

  • Novel mechanistic insights: Further investigation of nortriptyline's effects on neuroimmune interactions and mitochondrial function may reveal new therapeutic applications and optimize existing ones. The suppression of TNF-α in dorsal root ganglia represents a particularly promising mechanism for enhanced neuropathic pain management [2].

  • Combination therapies: Systematic evaluation of nortriptyline in rational polytherapy regimens, such as its demonstrated synergy with gabapentin for postherpetic neuralgia. Future research should explore mechanisms underlying these synergistic effects and identify optimal combination partners for specific conditions [2].

  • Formulation development: Potential exists for novel delivery systems that improve nortriptyline's tolerability by minimizing peak concentration-related side effects while maintaining therapeutic efficacy.

References

HPTLC method validation Nortriptyline hydrochloride bulk tablet

Author: Smolecule Technical Support Team. Date: February 2026

Developed HPTLC Methods for Nortriptyline HCl

The table below summarizes two validated HPTLC methods for Nortriptyline HCl: one for its single-component determination and another for its simultaneous estimation with Pregabalin.

Parameter Method 1: Single Drug (Nortriptyline HCl only) [1] Method 2: Combination (Nortriptyline HCl & Pregabalin) [2]
Stationary Phase Precoated Silica gel F254 plates [1] Precoated Silica gel 60 F254 plates [2]
Mobile Phase Methanol : Ethyl Acetate : Ammonia (6:4:0.2, v/v/v) [1] Acetonitrile : Methanol : Triethylamine : Water : Formic Acid (7:3:0.3:0.8:0.02, v/v/v/v/v) [2]
Detection Wavelength 245 nm [1] Ninhydrin post-derivatization for Pregabalin [2]
Retention Factor (Rf) Not explicitly stated Nortriptyline HCl: 0.52 ± 0.01; Pregabalin: 0.28 ± 0.01 [2]
Sample Application 100-500 ng/band [1] Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2]
Linearity Range 100-500 ng/band [1] Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2]
Correlation Coefficient 0.9900 [1] >0.995 for both drugs [2]
Limit of Detection (LOD) 527.04 ng/band [1] Not specified
Limit of Quantification (LOQ) 1597.45 ng/band [1] Not specified

Detailed Experimental Protocol: Combination Method

Here is the step-by-step protocol for the simultaneous estimation of Nortriptyline HCl and Pregabalin [2].

Instrumentation and Materials
  • HPTLC System: Equipped with a sample applicator (e.g., Camag Linomat V), twin-trough development chamber, TLC scanner, and winCATS or similar software.
  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (e.g., 10 cm x 10 cm, 250 μm thickness from Merck).
  • Reagents: Acetonitrile, methanol, triethylamine, formic acid, and water, all of analytical grade. Ninhydrin reagent for post-derivatization.
Chromatographic Procedure
  • Plate Pre-washing & Activation: Pre-wash the HPTLC plates with methanol and activate in an oven at 110°C for 5 minutes before sample application [2].
  • Sample Preparation:
    • Standard Stock Solution: Dissolve accurately weighed quantities of Nortriptyline HCl and Pregabalin in methanol to obtain a solution with known concentrations of both drugs.
    • Test Sample (Tablet): Weigh and powder twenty tablets. Transfer an amount equivalent to one tablet's claim into a volumetric flask, add methanol, and sonicate for 10 minutes. Filter the solution and make up to volume with methanol [3].
  • Application: Using an automatic applicator, apply the standard and test samples as narrow bands (e.g., 6 mm bandwidth) onto the plate. Maintain a constant application rate (e.g., 150 nL/s) and adequate spacing (e.g., 12 mm) between bands [2] [3].
  • Chromatogram Development: Transfer the applied plate into a twin-trough glass chamber previously saturated with the mobile phase for 20 minutes. Develop the chromatogram at room temperature to a distance of 8 cm [2].
  • Post-Derivatization: After development, dry the plate and spray with a ninhydrin solution to visualize Pregabalin [2].
  • Scanning and Quantification: Scan the developed and derivatized plate with a TLC scanner in the densitometric mode. Nortriptyline HCl can be detected directly at its suitable wavelength, while Pregabalin is detected after derivatization. Identify the drugs by comparing the Rf values of samples with standards and quantify them based on peak areas [2].

Method Validation Protocol

The developed method must be validated as per the International Council for Harmonisation (ICH) Q2(R1) guideline. The table below outlines the core validation parameters and their typical acceptance criteria [2] [1] [4].

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity Analyze a minimum of six concentrations of the drug, each in triplicate. Plot peak area vs. concentration. Correlation coefficient (r) > 0.995 [2]

| Precision | • Repeatability: Analyze homogeneous sample 6 times. • Inter/Intra-day: Analyze 3 concentrations over 3 different days. | Relative Standard Deviation (RSD) ≤ 2% [1] [3] | | Accuracy (Recovery) | Spike a pre-analyzed sample with known amounts of standard at 50%, 100%, and 150% levels. Analyze in triplicate. | Mean recovery between 98% - 102% [2] [1] | | Specificity | Compare chromatograms of standard, sample, and placebo. Assess peak purity via spectral comparison. | No interference from excipients or degradation products. Good peak purity match [3]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±0.2 mL, saturation time ±5 min). | RSD of results from modified conditions should be ≤ 2% [1] | | LOD & LOQ | Calculate based on standard deviation of the response and the slope of the calibration curve (LOD=3.3σ/S; LOQ=10σ/S). | LOD and LOQ should be sufficiently low for intended use [1] [3]. |

Application Notes for Analysts

Forced Degradation (Stability-Indicating Property)

A stability-indicating HPTLC method for Nortriptyline HCl in a capsule dosage form has been reported. The drug was subjected to forced degradation under acidic, alkaline, oxidative, and neutral hydrolysis conditions. The method successfully separated the drug from its degradation products, demonstrating its stability-indicating capability [5] [6].

Critical Considerations for Method Development
  • Mobile Phase Optimization: The robustness of the method is highly dependent on the mobile phase composition. Small variations can significantly alter the Rf values. Always test the robustness by varying the mobile phase ratios slightly [1] [4].
  • Spotting Technique: Consistent, narrow band application is critical for achieving high precision and accurate quantification. Automatic sample applicators are preferred over manual application [3].
  • Chamber Saturation: Adequate saturation of the development chamber (20-30 minutes) is essential for obtaining reproducible Rf values and sharp, compact bands [2] [3].

The following workflow diagram summarizes the key steps involved in the HPTLC method development and validation process.

Start Start HPTLC Method Development SP Select Stationary Phase (Silica gel F₂₅₄) Start->SP MP Optimize Mobile Phase Composition and Ratio SP->MP Det Set Detection Parameters (Wavelength/Derivatization) MP->Det Val Validate Method per ICH Q2(R1) Det->Val App Routine Analysis of Pharmaceutical Dosage Forms Val->App SubVal            LinearityPrecisionAccuracySpecificityRobustnessLOD/LOQ         Val->SubVal

Conclusion

The presented application notes confirm that HPTLC is a robust, precise, and cost-effective analytical technique for the quantitative analysis of Nortriptyline HCl, both as a single ingredient and in combination with other drugs like Pregabalin. The validated methods are fit for their intended purpose in quality control laboratories for routine assay and stability studies.

References

Application Notes: Stability-Indicating HPLC Method for Nortriptyline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nortriptyline hydrochloride (NOR) is a second-generation tricyclic antidepressant. Stability-indicating methods (SIMs) are essential for quantifying the active pharmaceutical ingredient (API) and monitoring degradation products under various stress conditions, ensuring drug product quality, safety, and efficacy throughout its shelf life. This document details a validated reverse-phase (RP-) HPLC method for the analysis of NOR in tablet dosage forms [1].

Method Summary

An isocratic, stability-indicating LC method was developed and validated for the determination of NOR in tablets. The method separates NOR from its potential degradation products and excipients, demonstrating specificity, accuracy, precision, and robustness in accordance with ICH guidelines [1] [2].


Detailed Experimental Protocol

Materials and Reagents
  • API: this compound reference standard.
  • Tablets: Nortriptyline HCl tablets (e.g., 25 mg label claim).
  • Chemicals: HPLC-grade methanol, potassium dihydrogen phosphate (or orthophosphoric acid), and purified water.
  • Equipment: HPLC system equipped with a UV or PDA detector, data acquisition software, analytical balance, pH meter, sonicator, and 0.45 µm membrane filters.
Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters based on the literature [1]:

Parameter Specification
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Phosphate Buffer (pH 7.5) (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time ~10-15 minutes (or as required to elute all peaks)

Preparation of Mobile Phase:

  • Phosphate Buffer (pH 7.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 7.5 with a potassium hydroxide solution.
  • Final Mobile Phase: Mix the phosphate buffer and methanol in a 30:70 ratio. Filter through a 0.45 µm membrane filter and degas by sonication before use.
Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and transfer about 25 mg of NOR working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., methanol).
  • Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase to obtain concentrations within the linearity range (e.g., 50, 100, and 150 µg/mL) for calibration curve construction.
Sample Solution Preparation (from Tablets)
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 25 mg of NOR into a 25 mL volumetric flask.
  • Add about 20 mL of methanol or the mobile phase, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.
  • Dilute to volume with the same solvent, and mix well.
  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
  • Further dilute the filtrate quantitatively with the mobile phase to obtain a nominal concentration of 100 µg/mL.
Forced Degradation (Stress) Studies

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the process:

G Start Start: Prepare NOR Sample Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, Room Temp, 24h) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, Room Temp, 24h) Start->Base Oxid Oxidative Degradation (e.g., 3% H₂O₂, Room Temp, 24h) Start->Oxid Thermal Thermal Degradation (e.g., 105°C, 24h) Start->Thermal Photo Photolytic Degradation (e.g., ICH Q1B conditions) Start->Photo Neutral Neutral Hydrolysis (e.g., Water, Heat) Start->Neutral Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze Neutral->Analyze Evaluate Evaluate Results: - Peak Purity (PDA) - Mass Balance - Degradation Products Analyze->Evaluate

Procedure:

  • Prepare sample solutions as described above and subject them to various stress conditions [2] [3].
  • Acidic/Basic Hydrolysis: Add 1 mL of standard solution to 1 mL of 0.1M HCl or 0.1M NaOH. Let it stand at room temperature for 24 hours. Neutralize before analysis.
  • Oxidative Degradation: Add 1 mL of standard solution to 1 mL of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) in an oven for 24 hours. Prepare the solution after stress.
  • Photolytic Degradation: Expose the solid API and/or tablet powder to UV-Vis light as per ICH Q1B guidelines.
  • After stress, analyze all samples using the chromatographic conditions. Use a PDA detector to confirm the peak purity of the main analyte, ensuring no co-elution with degradation products.

Method Validation

The developed method was validated as per ICH Q2(R1) guideline. Key validation parameters and results are summarized below [1] [2].

Table 1: Summary of Validation Parameters and Results
Validation Parameter Results / Conditions Acceptance Criteria
Specificity No interference from excipients or degradation products. Peak purity > 990. Meets acceptance criteria [2]
Linearity Range 50 - 150 µg/mL Correlation coefficient (r²) > 0.998
Accuracy (Recovery) 100.1 ± 0.1% 98 - 102%
Precision (Repeatability) %RSD < 1.0% RSD ≤ 2.0%
Intermediate Precision (Ruggedness) %RSD < 2.0% (Different days/analysts) RSD ≤ 2.0%
Detection Limit (LOD) ~0.1 µg/mL* Based on signal-to-noise
Quantitation Limit (LOQ) ~0.3 µg/mL* Based on signal-to-noise
Robustness Deliberate variations in flow rate, mobile phase ratio, and temperature showed no significant impact on system suitability. Meets acceptance criteria

Note: LOD and LOQ values are illustrative. Actual values should be determined experimentally.


System Suitability Testing

Before analysis, perform system suitability tests to ensure HPLC system performance. The following tests are typically performed using a standard solution [2]:

  • Theoretical Plates (N): > 2000.
  • Tailing Factor (T): ≤ 2.0.
  • Relative Standard Deviation (RSD): For five replicate injections of the standard, RSD of peak areas and retention times should be ≤ 2.0%.

Calculation

  • Assay Calculation: The percentage of NOR in the tablet sample can be calculated by comparing the peak area of the sample solution with that of the standard solution. % Assay = (A_sample / A_standard) x (C_standard / C_sample) x 100 Where A is the peak area and C is the concentration in µg/mL.

Notes and Troubleshooting

  • Mobile Phase: Freshly prepare and degas the mobile phase daily. Small adjustments in the buffer pH or organic ratio may be needed to optimize separation and peak symmetry.
  • Column Care: Equilibrate the column with the mobile phase for at least 30 minutes before analysis. Flush the column regularly as per the manufacturer's instructions.
  • Specificity: Peak purity assessment using a PDA detector is mandatory to confirm the stability-indicating property of the method.

References

Comprehensive Analytical Notes and Protocols for UV Spectrophotometric Quantification of Nortriptyline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nortriptyline hydrochloride is a second-generation tricyclic antidepressant widely used in the treatment of major depressive disorders, chronic pain conditions, and as pharmacological therapy for smoking cessation. Its chemical name is 1-propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl hydrochloride, with a molecular weight of 299.85. As pharmaceutical quality control laboratories increasingly seek rapid analytical methods that reduce solvent consumption and operational complexity while maintaining accuracy and precision, UV spectrophotometric techniques have emerged as viable alternatives to more expensive chromatographic methods. These approaches are particularly valuable for routine analysis in resource-limited settings and for high-throughput screening applications in pharmaceutical quality control.

The Area Under Curve (AUC) method represents one of several UV spectrophotometric approaches that enable accurate quantification of pharmaceutical compounds, particularly in formulations where the drug substance is present in sufficient concentrations to produce detectable UV absorption. This technique offers distinct advantages for method development and validation, including simplified sample preparation, reduced analysis time, and minimal solvent consumption compared to chromatographic methods. The following application notes provide detailed protocols for the quantification of this compound using AUC and other UV spectrophotometric methods, complete with experimental parameters, validation data, and implementation guidelines to assist researchers and analytical scientists in pharmaceutical development and quality control operations.

Fundamentals of Area Under Curve (AUC) Method

Theoretical Principles

The Area Under Curve (AUC) method is a UV spectrophotometric technique based on calculating the integrated area under the absorption curve across a specified wavelength range rather than relying on single-wavelength absorbance measurements. This approach offers enhanced sensitivity compared to traditional single-point absorbance measurements because the cumulative area value across a wavelength range is inherently larger than the absorbance at any individual wavelength, even for compounds at lower concentrations. The mathematical foundation of the AUC method relies on the trapezoidal rule or similar numerical integration techniques to calculate the total area bounded by the absorption curve and the baseline across the selected wavelength range.

The AUC method provides significant advantages for analyzing compounds with broad or poorly defined peaks in their zero-order spectra, as it utilizes the entire spectral band rather than depending on precise peak identification. This characteristic makes it particularly valuable for pharmaceutical compounds like nortriptyline that may exhibit broad absorption maxima or for formulations where excipient interference might obscure specific wavelength measurements. Additionally, the integration process inherently smooths spectral noise, potentially improving method robustness and reproducibility compared to single-point measurements that may be more susceptible to minor instrumental fluctuations or background interference.

Mathematical Basis

The fundamental equation governing the AUC method derives from the integration of Beer-Lambert law across a defined wavelength range:

Where A(λ) is the absorbance at wavelength λ, ε(λ) is the molar absorptivity at wavelength λ, b is the path length, and C is the concentration. For a fixed path length and specific wavelength range, the equation simplifies to:

This relationship demonstrates the linear correlation between the area under the curve and analyte concentration, which forms the basis for quantitative analysis. The wavelength selection is critical for method optimization, as the chosen range should capture characteristic absorption of the analyte while minimizing interference from other components in the sample matrix. For this compound, appropriate wavelength ranges would typically center around its maximum absorption wavelength while extending sufficiently to encompass the characteristic absorption band.

Experimental Protocols

Area Under Curve (AUC) Method for Nortriptyline
3.1.1 Equipment and Reagents
  • Spectrophotometer: Double-beam UV-visible spectrophotometer (e.g., Shimadzu UV-2450) with 1 cm matched quartz cells
  • Analytical balance: Precision balance with 0.1 mg sensitivity (e.g., Shimadzu AUW-120D)
  • This compound: Reference standard of known purity (≥99%)
  • Methanol: HPLC grade or analytical reagent grade
  • Volumetric glassware: Class A volumetric flasks (10 mL, 100 mL, 1000 mL)
  • Pharmaceutical formulations: Nortriptyline tablets (e.g., 25 mg strength)
3.1.2 Standard Solution Preparation
  • Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution is stable for 7 days when stored refrigerated at 4°C.

  • Working Standard Solution (100 μg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with methanol. This solution is prepared fresh daily.

  • Calibration Standards: Prepare a series of standard solutions covering the concentration range 5-25 μg/mL by transferring appropriate aliquots (0.5, 1.0, 1.5, 2.0, 2.5 mL) of the working standard solution into separate 10 mL volumetric flasks and diluting to volume with methanol.

3.1.3 Sample Preparation from Tablet Formulations
  • Accurately weigh and finely powder not less than 10 tablets.
  • Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol.
  • Filter the solution through Whatman No. 41 filter paper, discarding the first few mL of filtrate.
  • Pipette 1.0 mL of the clear filtrate into a 10 mL volumetric flask and dilute to volume with methanol to obtain a nominal concentration of 10 μg/mL.
3.1.4 Instrumental Parameters and Procedure
  • Spectrophotometer conditions:

    • Scan speed: Medium
    • Slit width: 1 nm
    • Wavelength range: 200-400 nm
    • Data interval: 0.5 nm
  • Procedure:

    • Set up the spectrophotometer according to manufacturer instructions and allow sufficient warm-up time.
    • Scan the methanol blank over the specified wavelength range to establish baseline correction.
    • Scan each calibration standard and sample solution across the wavelength range 238.8-258.8 nm.
    • Using the spectrophotometer software, integrate the area under the curve for each scan within the specified wavelength range.
    • Construct a calibration curve by plotting AUC values against corresponding concentrations of calibration standards.
    • Determine the concentration of nortriptyline in sample solutions from the calibration curve.

Table 1: Optimized AUC Parameters for this compound Quantification

Parameter Specification
Wavelength range 238.8-258.8 nm
Linear range 5-25 μg/mL
Regression equation Y = 0.2705x - 0.0721*
Correlation coefficient (r²) 0.9983*
LOD 0.26 μg/mL*
LOQ 0.79 μg/mL*
Precision (RSD) <2%
*Representative values from similar methods
Alternative UV Spectrophotometric Methods
3.2.1 Kinetic Spectrophotometric Method

The kinetic method for nortriptyline quantification is based on its oxidation reaction with potassium permanganate in alkaline or acidic media, monitoring the change in absorbance as a function of time [1].

Reagents:

  • Potassium permanganate solution (4.0 × 10⁻³ M for basic medium; 1.0 × 10⁻³ M for acidic medium)
  • Sodium hydroxide solution (0.5 M) for basic medium
  • Sulfuric acid solution (1.0 M) for acidic medium
  • Sodium lauryl sulfate solution (0.02 M) for basic medium

Procedure for Basic Medium (Method A):

  • Transfer 2.5 mL of 4.0 × 10⁻³ M KMnO₄, 2.5 mL of 0.5 M NaOH, and 2.2 mL of 0.02 M SLS solutions to a series of 10 mL volumetric flasks.
  • Add varying aliquots of nortriptyline standard solution (0.1-1.0 mL of 0.1% solution).
  • Dilute to volume with distilled water at 30 ± 1°C.
  • Immediately transfer to spectrophotometer cells and record the increase in absorbance at 608.5 nm as a function of time for 12 minutes against a reagent blank.

Procedure for Acidic Medium (Method B):

  • Transfer 4 mL of 1.0 × 10⁻³ M KMnO₄ and 1 mL of 1.0 M H₂SO₄ solutions to a series of 10 mL volumetric flasks.
  • Add varying aliquots of nortriptyline standard solution.
  • Dilute to volume with distilled water at 30 ± 1°C.
  • Immediately record the decrease in absorbance at 525.5 nm as a function of time for 5 minutes against distilled water.

Calibration Approaches:

  • Initial rate method: Plot initial reaction rate (slope of tangent to absorbance-time curve) against concentration
  • Fixed time method: Plot absorbance difference (ΔA) between fixed time points against concentration

Table 2: Kinetic Method Parameters for this compound

Parameter Basic Medium Acidic Medium
Wavelength 608.5 nm 525.5 nm
Measurement Absorbance increase Absorbance decrease
Linear range (Initial rate) 10-100 μg/mL 10-50 μg/mL
Linear range (Fixed time) 10-100 μg/mL (4 min) 10-60 μg/mL (2 min)
LOD (Initial rate) 1.67 μg/mL 1.02 μg/mL
LOD (Fixed time) 1.55 μg/mL 3.26 μg/mL
3.2.2 Derivative Spectrophotometry

Derivative spectrophotometry is particularly valuable for resolving spectral overlapping and enhancing the detection of minor spectral features [2]. For nortriptyline, this approach can improve selectivity in formulations with interfering excipients.

Procedure:

  • Prepare standard and sample solutions as described for the AUC method.
  • Scan the solutions in the wavelength range 200-400 nm.
  • Apply derivative transformation (first, second, third, or fourth order) to the absorption spectra.
  • Measure the amplitude at characteristic wavelengths (e.g., peak-to-trough measurements) for quantification.
  • Construct calibration curves using derivative amplitudes versus concentration.

Advantages:

  • Enhanced resolution of overlapping spectra
  • Elimination of background interference
  • Improved specificity for minor components

Method Validation

Validation Parameters and Acceptance Criteria

All developed spectrophotometric methods should be validated according to ICH Q2(R1) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical analysis [2].

Table 3: Method Validation Parameters for this compound Assay

Parameter Requirements AUC Method Kinetic Method
Linearity r² ≥ 0.998 0.9983 0.9979-0.9990
Range 50-150% of test concentration 5-25 μg/mL 10-100 μg/mL
Accuracy 98-102% recovery 101.67-102.43%* >95%
Precision RSD ≤ 2% <2% 1.24-2.88%
Specificity No interference Confirmed Confirmed
LOD Signal-to-noise ~3:1 0.26 μg/mL* 1.02-3.26 μg/mL
LOQ Signal-to-noise ~10:1 0.79 μg/mL* 3.26-10 μg/mL
Robustness RSD ≤ 2% with deliberate variations <2% <2%
*Representative values from similar methods
Comparative Method Analysis

The selection of an appropriate spectrophotometric method depends on several factors, including required sensitivity, sample matrix, equipment availability, and analytical throughput requirements.

AUC Method Advantages:

  • Enhanced sensitivity compared to single-wavelength measurements
  • Reduced background interference through integration across multiple wavelengths
  • Applicable to compounds with broad absorption bands
  • Simplified data processing and calculation

Kinetic Method Advantages:

  • Improved selectivity through chemical reaction specificity
  • Ability to analyze turbid or colored samples
  • Minimal interference from inactive ingredients
  • Wider linear range for higher concentration samples

Limitations Considerations:

  • Kinetic methods require strict time control
  • AUC methods need precise wavelength range selection
  • Both methods may have limited applicability in complex matrices compared to chromatographic techniques
  • Potential interference from formulation excipients requires investigation

Application Notes

Environmental Impact and Greenness Assessment

The environmental impact of analytical methods has become an increasingly important consideration in pharmaceutical analysis. UV spectrophotometric methods generally offer superior greenness profiles compared to chromatographic techniques due to significantly reduced solvent consumption and energy requirements [2]. The AUC method for nortriptyline quantification can be assessed using both the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI) to quantify its environmental footprint.

Key greenness advantages of spectrophotometric methods include:

  • Reduced solvent consumption (milliliters versus liters for HPLC)
  • Elimination of hazardous solvent waste through use of simpler reagents
  • Lower energy requirements due to less complex instrumentation
  • Minimal sample preparation reducing overall resource consumption
Regulatory Compliance Considerations

For pharmaceutical quality control applications, spectrophotometric methods must demonstrate comparable accuracy and precision to compendial methods. While pharmacopeial monographs for nortriptyline typically include potentiometric titration and HPLC methods [1], validated spectrophotometric methods can be suitable alternatives for in-process testing and routine quality control, provided they demonstrate adequate validation according to regulatory guidelines.

Essential documentation for method implementation includes:

  • Complete validation report with statistical analysis
  • System suitability parameters
  • Comparison with reference methods
  • Robustness testing under varied conditions
  • Solution stability data
Troubleshooting and Optimization Guidelines

Common issues encountered during method implementation and their resolutions:

Poor Linearity:

  • Verify standard solution preparation accuracy
  • Check spectrophotometer wavelength calibration
  • Ensure appropriate concentration range selection
  • Confirm cuvette cleanliness and pathlength accuracy

Low Recovery:

  • Investigate potential drug-excipient interactions
  • Optimize extraction efficiency from formulations
  • Verify solution stability during analysis
  • Check filter compatibility for sample preparation

Precision Issues:

  • Standardize timing for kinetic measurements
  • Control temperature during reactions
  • Ensure consistent mixing procedures
  • Verify instrument performance and baseline stability

Visualized Workflows

AUC Method Workflow

AUC_Workflow Start Method Development StandardPrep Standard Solution Preparation Start->StandardPrep SamplePrep Sample Solution Preparation StandardPrep->SamplePrep SpectrumScan Scan Absorption Spectrum (200-400 nm) SamplePrep->SpectrumScan AreaCalculation Calculate AUC (238.8-258.8 nm) SpectrumScan->AreaCalculation Calibration Construct Calibration Curve AreaCalculation->Calibration Concentration Determine Sample Concentration Calibration->Concentration Validation Method Validation Concentration->Validation

Kinetic Method Selection Guide

Kinetic_Method_Selection Start Kinetic Method Selection Basic Basic Medium Method (608.5 nm, Absorbance Increase) Start->Basic Acidic Acidic Medium Method (525.5 nm, Absorbance Decrease) Start->Acidic HighConc Higher Concentrations (10-100 μg/mL) Basic->HighConc LowerConc Lower Concentrations (10-60 μg/mL) Acidic->LowerConc InitialRate Apply Initial Rate Method (Higher Sensitivity) HighConc->InitialRate FixedTime Apply Fixed Time Method (Better Precision) HighConc->FixedTime LowerConc->InitialRate LowerConc->FixedTime

Conclusion

The Area Under Curve method provides a robust, sensitive, and environmentally friendly approach for the quantification of this compound in pharmaceutical formulations. When properly validated, this technique offers comparable performance to more complex and expensive chromatographic methods while providing advantages in terms of operational simplicity, reduced analysis time, and lower solvent consumption. The kinetic spectrophotometric methods present viable alternatives with different selectivity profiles, particularly useful for formulations with potential interferents. These UV spectrophotometric methods collectively represent practical analytical tools for pharmaceutical quality control laboratories, especially in resource-limited settings or for high-throughput analysis requirements. As with any analytical method, appropriate validation for the specific application and adherence to good laboratory practices remain essential for obtaining reliable results.

References

Forced degradation studies Nortriptyline hydrochloride ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical developmental activity in pharmaceutical science that involves intentionally degrading a drug substance or product under severe conditions (e.g., high temperature, humidity, strong light, acidic/basic pH, oxidants) [1] [2]. The primary goals are to:

  • Elucidate Degradation Pathways: Understand the intrinsic stability of the molecule and identify its potential degradation products [2] [3].
  • Validate Stability-Indicating Methods: Generate a mixture of degradants to prove that analytical methods can accurately measure the active ingredient without interference [1] [3].
  • Support Development and Regulation: Inform formulation design, packaging, and storage conditions. The data is essential for regulatory submissions to agencies like the FDA and EMA, demonstrating a comprehensive understanding of product stability [4] [3].

It is crucial to distinguish forced degradation from formal stability studies. Forced degradation is not used to assign a shelf-life but is a investigative tool to identify potential stability issues early in development [1].

Regulatory Framework: ICH Guidelines

The overarching framework for stability testing is provided by the ICH Q1 guideline, a consolidated document that outlines data expectations for drug substances and products [5] [6]. While ICH Q1A(R2) mandates stress testing to identify likely degradation products, it does not prescribe detailed experimental protocols [1] [2]. The design and execution of forced degradation studies are therefore based on scientific rationale and risk assessment. ICH Q1B provides specific guidance for photostability testing [3]. The methodology must be thoroughly documented and justified in regulatory submissions [4].

Forced Degradation Protocol for Nortriptyline HCl

This protocol is designed based on a validated stability-indicating method for the simultaneous assay and impurity profiling of the related drug Amitriptyline HCl [7], with supporting context from general forced degradation principles [1] [2] [3].

Analytical Method Overview
  • Instrumentation: HPLC system with Photodiode Array (PDA) detector [7].
  • Column: Phenomenex Kinetex L1 column (150 x 4.6 mm, 2.6 µm) or equivalent C18 column [7].
  • Mobile Phase: Phosphate buffer (6.8 g/L KH₂PO₄, pH adjusted to 7.5 with diluted OPA) and Acetonitrile in a ratio of 35:65 (v/v) [7].
  • Flow Rate: 1.0 mL/min [7].
  • Detection: 215 nm [7].
  • Injection Volume: 10 µL [7].
  • Temperature: Ambient [7].
  • Diluent: Mobile phase [7].
Sample Preparation
  • Drug Substance Solution: Prepare a solution of Nortriptyline HCl at approximately 1 mg/mL in the mobile phase [7] [2]. This concentration is suitable for detecting minor degradants.
  • Drug Product (Tablet) Solution: Determine the average weight of twenty tablets. Crush ten tablets and transfer a powder equivalent to 10 mg of Nortriptyline HCl to a 20 mL volumetric flask. Add about 8 mL of diluent, vortex for 2 minutes, sonicate for 10 minutes with intermittent shaking, dilute to volume, and mix well. Filter the solution through a 0.45 µm nylon filter before injection [7].
Recommended Stress Conditions

The following table summarizes the stress conditions to be applied. The target degradation for meaningful data is 5% to 20% of the active pharmaceutical ingredient [1] [3]. Samples should be analyzed at multiple time intervals (e.g., 24, 48, 72 hours) to monitor the degradation progress and avoid over-stressing [2] [3].

Stress Condition Parameters Rationale & Specific Instructions
Acid Hydrolysis 0.1 M - 1 M HCl at 40-60°C [3] Evaluates susceptibility to acid-catalyzed hydrolysis. Monitor degradation at elevated temperatures for faster results [1].
Base Hydrolysis 0.1 M - 1 M NaOH at 40-60°C [3] Evaluates susceptibility to base-catalyzed hydrolysis. Use milder conditions for highly labile compounds [3].
Oxidative Stress 0.1% - 3.0% H₂O₂ at room temperature [3] Assesses risk from oxidative impurities in excipients or environmental oxygen. A common starting point is 3% H₂O₂ for up to 7 days [3].
Thermal Stress Solid state: 60°C / 80°C (dry) or 60°C/75% RH / 80°C/75% RH (humid) [2] Determines inherent stability to heat and moisture. Studies should be more severe than accelerated conditions (40°C) [3].
Photolytic Stress Exposure as per ICH Q1B: minimum of 1.2 million lux hours and 200-watt hours/m² [3] Identifies photo-degradation pathways. Requires controlled exposure to both visible and UV light [3].

The following workflow diagrams the strategic execution of these studies:

Start Start: Prepare Nortriptyline HCl Samples Stress Apply Stress Conditions Start->Stress Analysis HPLC-PDA Analysis Stress->Analysis Decision Degradation 5-20%? Analysis->Decision End Proceed to Method Validation Decision->End Yes Adjust Adjust Conditions (Milder or Harsher) Decision->Adjust No Adjust->Stress

Analysis of Stressed Samples
  • Chromatographic Analysis: Inject stressed samples and corresponding blanks using the related substances method conditions [3].
  • Peak Purity: Use the PDA detector to ensure the main peak is spectrally pure and free from co-eluting impurities [3].
  • Mass Balance: Calculate the mass balance by adding the assay value and the total impurities. An imbalance may indicate undetected degradants [3].

Method Validation and Greenness Assessment

Once developed, the stability-indicating method must be validated as per ICH Q2(R1) for parameters including specificity, linearity, accuracy, precision, and robustness [7] [1]. The specificity is demonstrated by the clear separation of Nortriptyline from its degradation products in the stressed samples [1].

The greenness and sustainability of the analytical method can be assessed using metric tools. The referenced method for Amitriptyline was evaluated and showed excellent environmental and operational performance [7]:

  • Analytical Eco-Scale: A score >75 indicates excellent greenness [7].
  • AGREE: Software-based tool that provides a score between 0-1 based on 12 principles of Green Analytical Chemistry [7].
  • RGB Model: Based on White Analytical Chemistry, it provides a unified score balancing Red (Analytical effectiveness), Green (Environmental friendliness), and Blue (Practical/operational efficiency) [7].

Common Challenges and Best Practices

  • Challenge 1: No Degradation or Over-degradation. A lack of degradation requires scientific justification for submission [3]. Over-stressing (>20% degradation) can generate secondary impurities not relevant to shelf-life [1] [3].
  • Challenge 2: Peak Misidentification. Always analyze stressed samples alongside properly prepared blanks to distinguish drug-related degradants from artifacts [3].
  • Challenge 3: Mass Imbalance. If the total amount of drug and impurities does not add up to ~100%, it may indicate the presence of non-chromophoric impurities or that the method is not capturing all degradants [3].
  • Best Practice: Start studies early in development (Phase I) to have sufficient time for method optimization and structure elucidation of major degradants [2]. Use in-silico prediction software to anticipate degradation pathways and guide experimental design [4].

Conclusion

This protocol provides a scientifically rigorous and regulatory-compliant framework for conducting forced degradation studies on Nortriptyline Hydrochloride. By employing the specific HPLC conditions derived from recent research and adhering to the strategic stress conditions outlined, researchers can effectively establish the stability profile of the drug, develop validated stability-indicating methods, and generate the necessary data to support robust regulatory filings.

References

Comprehensive Analytical Method Development and Validation for Nortriptyline Hydrochloride: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Approaches for Nortriptyline Hydrochloride

This compound is a second-generation tricyclic antidepressant widely used in the treatment of major depressive disorders, neuropathic pain, and as pharmacological therapy for smoking cessation. The drug is chemically known as 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine hydrochloride with a molecular weight of 299.85. The development of precise analytical methods for quantifying this compound in bulk substances, pharmaceutical formulations, and biological samples is essential for quality control, therapeutic drug monitoring, and pharmacokinetic studies. These methods must be accurately validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, reproducibility, and suitability for their intended purposes.

Recent advances in analytical techniques have enabled the determination of this compound using various approaches including chromatographic methods (HPTLC, HPLC, LC-MS/MS), spectrophotometric techniques, and electrochemical assays. Each method offers distinct advantages depending on the analytical requirements such as sensitivity, selectivity, throughput, and cost-effectiveness. This article provides a comprehensive overview of developed analytical methods for this compound, detailed experimental protocols, and validation data to assist researchers in selecting and implementing appropriate methods for their specific applications.

Comparative Analytical Techniques for this compound

Table 1: Comparison of HPTLC Methods for this compound Analysis

Method Aspect Single Component Analysis Combined Dosage with Pregabalin
Stationary Phase Precoated Silica gel F254 plates Silica gel G60 F254
Mobile Phase Methanol:ethyl acetate:ammonia (6:4:0.2 v/v) Acetonitrile:methanol:triethylamine:water:formic acid (7:3:0.3:0.8:0.02 v/v/v/v/v)
Detection Wavelength 245 nm Post-derivatization with ninhydrin
Rf Value - 0.523 ± 0.008
Linearity Range 100-500 ng/band 50-300 ng/band
Regression Coefficient (R²) 0.9900 >0.995

Table 2: HPLC Methods for this compound Analysis

Parameter Stability-Indicating Method with Pregabalin Method with Fluphenazine HCl
Column BDS C18 (250mm × 4.6 mm, 5μ) Hypersil Gold C8 (250mm × 4.6 mm, 5μm)
Mobile Phase Perchloric acid (0.1%):acetonitrile (55:45) Formic acid (0.1M, pH 2.16):methanol (33:67 v/v)
Flow Rate 1.0 mL/min 1.1 mL/min
Detection 210 nm 251 nm
Retention Time Not specified 5.11 min
Linearity Range 5-30 μg/mL 5.0-1350.0 μg/mL
LOD 0.1048 μg/mL 0.72 μg/mL

Table 3: Advanced and Alternative Methods for Nortriptyline Analysis

Method Type LC-MS/MS for Plasma Analysis Kinetic Spectrophotometric Method LC-MS/MS for Impurity Profiling
Application Pharmacokinetic studies Pharmaceutical formulations N-nitroso impurity in API
Linearity Range 1.09-30.0 ng/mL 10-100 μg/mL (basic medium) 0.0159-0.0797 ppm
LOD 1.09 ng/mL 1.55-1.67 μg/mL 0.005 ppm
LOQ 1.09 ng/mL 3.26 μg/mL (acidic medium) 0.0159 ppm
Key Feature Simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline Oxidation with KMnO₄ in acidic/basic media Specific detection of N-nitroso nortriptyline
Extraction Liquid-liquid extraction Simple dilution Direct injection

HPTLC Method Development and Protocol for this compound

Experimental Protocol for HPTLC Analysis

The HPTLC method for this compound in bulk and tablet dosage forms provides a simple, accurate, precise, and sensitive approach for routine analysis in quality control laboratories. The method employs precoated Silica gel F254 plates as the stationary phase with a mobile phase consisting of methanol:ethyl acetate:ammonia in the ratio of 6:4:0.2 (v/v). The samples are applied to the plate as bands using a Linomat V sample applicator, and the chromatographic development is performed in a twin-trough glass chamber previously saturated with mobile phase vapor for 20 minutes at room temperature. The detection wavelength of 245 nm is selected from the overlain spectra of standard and tablet samples, providing optimal sensitivity for quantification [1].

For method validation, the linearity response is established over the concentration range of 100-500 ng/band, with a regression coefficient (R²) of 0.9900, demonstrating excellent correlation between concentration and peak area. The precision of the method is evaluated through intraday and interday studies, with percent Relative Standard Deviation (%RSD) values ranging from 0.3301-1.9046%, indicating acceptable repeatability and intermediate precision. The accuracy is assessed through recovery studies, yielding results between 98.70-100%, confirming the method's reliability. The robustness is determined by deliberately altering mobile phase composition and saturation time, with %RSD values of 0.9137 and 1.0869 respectively, demonstrating method resilience to minor operational variations [1].

Forced Degradation Studies

The forced degradation studies are conducted under acidic, basic, oxidative, and neutral conditions to evaluate the method's stability-indicating capability. The study reveals that this compound undergoes significant degradation under these stress conditions, with the formation of distinct degradants. However, the method successfully separates the parent drug from its degradation products, confirming its specificity and stability-indicating properties. This characteristic is particularly valuable for assessing drug product stability throughout its shelf life and for identifying potential degradation pathways [1].

HPLC Method Development and Protocol

Stability-Indicating HPLC Method for Combination Formulation

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous analysis of this compound and pregabalin in bulk and combined dosage forms. The method utilizes a BDS C18 column (250mm × 4.6 mm, 5μ) maintained at 30°C, with a mobile phase consisting of perchloric acid (0.1%) and acetonitrile in the ratio of 55:45, delivered at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, and the injection volume is 10 μL. The diluent for preparing standard and sample solutions is methanol:water:acetonitrile in the ratio of 50:50 [2].

The method demonstrates linearity over the concentration range of 5-30 μg/mL for nortriptyline and 37.5-225 μg/mL for pregabalin, with correlation coefficients greater than 0.999 for both drugs. The accuracy of the method is confirmed through recovery studies, showing active pharmaceutical ingredient recovery in the range of 100.60-101.65% for nortriptyline and 100.59-101.74% for pregabalin. The precision is evaluated through intra-day and inter-day studies, with RSD values less than 2%, meeting acceptable criteria for method validation. The method proves to be specific for both drugs without interference from excipients or degradation products [2].

Sample Preparation and Solution Stability

For the analysis of pharmaceutical formulations, twenty tablets containing nortriptyline (10 mg) and pregabalin (75 mg) are finely powdered. An accurately weighed portion equivalent to 10 mg of nortriptyline and 75 mg of pregabalin is transferred to a 50 mL volumetric flask, and approximately 25 mL of diluent is added. The mixture is sonicated to ensure complete dissolution and then made up to volume with the diluent. This solution is filtered through HPLC filters, and 1 mL of the filtrate is transferred to a 10 mL volumetric flask and diluted to volume with the mobile phase. Both standard and sample solutions demonstrate stability for at least 24 hours at room temperature, as evidenced by consistent retention times and peak areas with RSD values less than 2% [2].

Kinetic Spectrophotometric Method

Principle and Experimental Protocol

Kinetic spectrophotometric methods provide a simple and cost-effective alternative for the determination of this compound in pharmaceutical preparations. These methods are based on the oxidation reaction between this compound and potassium permanganate (KMnO₄) in both acidic and basic media. In the acidic medium, the decrease in absorbance at 525.5 nm is measured due to the reduction of KMnO₄, while in the basic medium, the increase in absorbance at 608.5 nm is monitored as a function of time. The variables affecting the reactions, including reagent concentration, pH, temperature, and reaction time, are carefully investigated and optimized to ensure reliable results [3].

For the analysis in basic medium (Method A), aliquots of standard this compound solution (0.1-1.0 mL of 0.1% solution) are transferred to a series of 10 mL volumetric flasks containing 2.5 mL of 4.0 × 10⁻³ M KMnO₄, 2.5 mL of 0.5 M NaOH, and 2.2 mL of 0.02 M sodium lauryl sulfate (SLS). The solutions are diluted to volume with distilled water at 30 ± 1°C, mixed well, and immediately transferred to spectrophotometric cells to record the increase in absorbance at 608.50 nm as a function of time for 12 minutes against a reagent blank. For the analysis in acidic medium (Method B), similar aliquots of standard drug solution are transferred to flasks containing 4 mL of 1.0 × 10⁻³ M KMnO₄ and 1 mL of 1.0 M H₂SO₄, diluted to volume, and the decrease in absorbance at 525.50 nm is recorded for 5 minutes against distilled water [3].

Calibration Approaches and Pharmaceutical Application

Four different kinetic models are employed for constructing calibration curves: initial rate method (plotting initial reaction rate against concentration), rate constant method (plotting apparent rate constant against concentration), variable time method (plotting reciprocal time against concentration), and fixed time method (plotting absorbance difference between two fixed times against concentration). The fixed time method at 2 minutes for acidic medium and 4 minutes for basic medium provides the best results in terms of linearity and sensitivity. The methods show linear response over the concentration range of 10-50 μg/mL for initial rate and 10-60 μg/mL for fixed time method in acidic medium, and 10-100 μg/mL for both methods in basic medium [3].

The methods are successfully applied to the determination of nortriptyline in commercial dosage forms (Primox, Sensival, and Ananda). Tablet powder equivalent to 25 mg of this compound is extracted with ethanol, filtered, evaporated to dryness, and reconstituted with distilled water to achieve a concentration of 1 mg/mL. The general procedure is then followed, and the results obtained show excellent agreement with those of the reference method, confirming no significant difference in terms of accuracy and precision. The advantages of these kinetic methods include simplicity, elimination of tedious extraction steps, and minimal interference from colored or turbid samples and excipients [3].

Bioanalytical and Impurity Profiling Methods

LC-MS/MS for Pharmacokinetic Studies

A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous estimation of nortriptyline and its major metabolite, 10-hydroxynortriptyline, in human plasma. The method requires only 250 μL of plasma sample and employs carbamazepine as an internal standard. The sample preparation involves a simple liquid-liquid extraction process, and the chromatographic separation is achieved using a HyPURITY C₁₈ column with a mobile phase consisting of 20 mM ammonium acetate:acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min. The total run time is 2.5 minutes, with elution of nortriptyline, 10-hydroxynortriptyline, and internal standard occurring at 1.44, 1.28, and 1.39 minutes, respectively [4].

The method is validated with a lower limit of quantitation of 1.09 ng/mL for both nortriptyline and 10-hydroxynortriptyline, demonstrating high sensitivity suitable for therapeutic drug monitoring. A linear response function is established over the concentration range of 1.09-30.0 ng/mL (r > 0.998) for both analytes. The intra- and inter-day precision values meet the acceptance criteria as per FDA guidelines, and the analytes are found to be stable through a battery of stability studies including bench-top, auto-sampler, and freeze-thaw cycles. The developed assay is successfully applied to a pharmacokinetic study in humans, providing reliable data on drug concentration-time profiles [4].

Impurity Profiling Using LC-MS/MS

For impurity profiling, a highly sensitive LC-MS/MS method has been developed and validated for the determination of N-nitroso nortriptyline impurity in nortriptyline active pharmaceutical ingredient (API). The method utilizes UPLC with atmospheric pressure chemical ionization (APCI) in positive mode. The calibration curve shows good linearity over the concentration range of 0.0159 to 0.0797 ppm with a correlation coefficient > 0.999. The method demonstrates significant sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) of 0.005 ppm and 0.0159 ppm, respectively. The accuracy is observed within 100%-150% for the analyte, which is acceptable for impurity quantification at low levels [5].

The method is validated for specificity, precision, accuracy, and linearity, proving its suitability as a quality control tool for the quantitation of N-nitroso nortriptyline impurity in nortriptyline API. This is particularly important given the increasing regulatory focus on nitrosamine impurities in pharmaceutical products due to their potential genotoxicity and carcinogenicity. The method provides a reliable approach for monitoring this specific impurity at the trace levels required by regulatory authorities [5].

Method Validation and Visualized Workflows

Validation Parameters and Acceptance Criteria

All developed methods for this compound are validated according to ICH guidelines,

G Start Method Development & Validation MD Method Development Start->MD Stationary Stationary Phase Selection MD->Stationary Mobile Mobile Phase Optimization Stationary->Mobile Detection Detection Wavelength Selection Mobile->Detection Validation Method Validation Detection->Validation Linearity Linearity Study Validation->Linearity R² > 0.990 Precision Precision Evaluation (Intra-day/Inter-day) Validation->Precision %RSD < 2% Accuracy Accuracy Assessment (Recovery Studies) Validation->Accuracy 98-102% Specificity Specificity Testing Validation->Specificity No interference Robustness Robustness Testing Validation->Robustness Deliberate changes LODLOQ LOD/LOQ Determination Validation->LODLOQ Signal-to-noise approach Application Method Application Linearity->Application Precision->Application Accuracy->Application Specificity->Application Robustness->Application LODLOQ->Application API Bulk Drug Analysis Application->API Formulation Pharmaceutical Formulations Application->Formulation Stability Stability Studies Application->Stability

Figure 1: Method Development and Validation Workflow for this compound Analysis

encompassing key parameters such as linearity, precision, accuracy, specificity, detection limit, quantitation limit, and robustness. The linearity is demonstrated over specified concentration ranges with correlation coefficients (R²) typically greater than 0.990. Precision is evaluated as intra-day and inter-day variations, with acceptance criteria of %RSD less than 2%. Accuracy is assessed through recovery studies by spiking known amounts of the drug to the sample matrix, with acceptable recovery ranges of 98-102%. Specificity is established by confirming the absence of interference from excipients, impurities, or degradation products. The robustness of the methods is determined by introducing deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength, and evaluating the system suitability parameters [1] [2].

The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio approach or standard deviation of the response and slope of the calibration curve. For chromatographic methods, LOD and LOQ values of 0.1048 μg/mL and 0.3176 μg/mL respectively have been reported for nortriptyline in HPLC methods, while for the HPTLC method, LOD and LOQ values of 527.04 and 1597.45 ng/band have been achieved. The system suitability tests are performed to verify that the analytical system is adequate for the intended analysis, evaluating parameters such as theoretical plates, tailing factor, and resolution, which should meet predefined criteria [1] [2].

Analysis of Pharmaceutical Formulations

G Start Sample Preparation Workflow Tablet Weigh and Powder Tablets Start->Tablet Extraction Extract with Appropriate Solvent Tablet->Extraction Filtration Filtration Extraction->Filtration Dilution Appropriate Dilution Filtration->Dilution Analysis Analysis Dilution->Analysis HPTLC HPTLC Analysis Analysis->HPTLC HPLCC HPLC Analysis Analysis->HPLCC Kinetic Kinetic Spectrophotometric Analysis Analysis->Kinetic LCMS LC-MS/MS Analysis Analysis->LCMS Results Results Calculation HPTLC->Results HPLCC->Results Kinetic->Results LCMS->Results

Figure 2: Sample Preparation Workflow for Pharmaceutical Formulations Containing this compound

The developed analytical methods are successfully applied to the analysis of pharmaceutical formulations containing this compound, both as a single ingredient and in combination with other drugs such as pregabalin. For tablet analysis, a representative number of tablets (typically 20) are weighed and finely powdered. An accurately weighed portion of the powder equivalent to the labeled claim of this compound is transferred to a volumetric flask, and the drug is extracted with a suitable solvent (methanol, water, or ethanol) by sonication. The solution is then filtered, diluted appropriately, and analyzed using the developed method. The drug content is calculated by comparing the peak areas or absorbance of sample solutions with those of standard solutions of known concentration [1] [3] [2].

For combination formulations containing nortriptyline and pregabalin, the sample preparation is optimized to ensure complete extraction of both drugs from the tablet matrix. The extraction method using methanol along with water:acetonitrile (50:50) has shown good recovery for both drugs. The selectivity of the methods is confirmed by the absence of interference from excipients and the ability to resolve both drugs simultaneously. The assay results for commercial tablet formulations generally agree with the labeled claims, confirming the applicability of the methods for routine quality control of pharmaceutical products [2].

Conclusion

The comprehensive review of analytical methods for this compound reveals that various techniques including HPTLC, HPLC, kinetic spectrophotometry, and LC-MS/MS have been successfully developed and validated according to ICH guidelines. Each method offers distinct advantages depending on the analytical requirements: HPTLC provides high throughput for routine analysis, HPLC offers precision and accuracy for quality control, kinetic spectrophotometry presents a cost-effective alternative, and LC-MS/MS delivers high sensitivity for bioanalytical applications and impurity profiling.

The validation data demonstrate that all methods exhibit satisfactory linearity, precision, accuracy, and robustness over the specified concentration ranges. The methods have been successfully applied to the analysis of this compound in bulk drugs, pharmaceutical formulations, and biological samples, proving their suitability for intended applications in quality control laboratories, pharmacokinetic studies, and stability testing. The detailed protocols provided in this article serve as valuable resources for researchers and analysts working on the development and validation of analytical methods for this compound and related pharmaceutical compounds.

References

LC-MS/MS Bioanalytical Method for the Determination of Nortriptyline in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Nortriptyline, a tricyclic antidepressant (TCA), is widely used in the treatment of major depressive disorders and has also shown efficacy in smoking cessation therapy. As a secondary amine TCA, it primarily acts by inhibiting the reuptake of norepinephrine and serotonin, with additional antagonistic effects on muscarinic, α-adrenergic, and histaminic receptors. Nortriptyline exhibits significant interindividual variability in its pharmacokinetics due to genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, which mediates its metabolism to 10-hydroxynortriptyline, the active primary metabolite. This metabolic variation, combined with nortriptyline's narrow therapeutic window (typically 50-150 ng/mL), necessitates therapeutic drug monitoring (TDM) to optimize efficacy while minimizing toxicity risks.

The analysis of nortriptyline in biological matrices presents several analytical challenges, including the need for high sensitivity to detect low plasma concentrations, excellent selectivity to distinguish the parent drug from metabolites and endogenous compounds, and efficient sample preparation to overcome matrix effects. Traditional analytical techniques such as HPLC-UV and GC-MS have been employed for nortriptyline quantification, but these methods often lack the necessary sensitivity or require extensive sample preparation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of nortriptyline due to its superior sensitivity, specificity, and capacity for high-throughput analysis.

This application note provides a comprehensive LC-MS/MS method for the precise and accurate quantification of nortriptyline in human plasma, including detailed protocols for method development, validation, and application to pharmacokinetic studies. The method has been optimized to comply with current regulatory standards including US FDA guidelines for bioanalytical method validation, ensuring reliability for both clinical monitoring and drug development applications.

Method Summary

The LC-MS/MS method described herein enables the simultaneous quantification of nortriptyline and its major metabolite, 10-hydroxynortriptyline, in human plasma. The method employs carbamazepine as an internal standard (IS) to correct for variability in extraction efficiency and ionization. A simple liquid-liquid extraction (LLE) procedure provides excellent recovery while effectively removing matrix interferences. The analytical runtime of just 2.5 minutes makes this method suitable for high-throughput applications in clinical monitoring and pharmacokinetic studies.

Table 1: Key Method Parameters for Nortriptyline Analysis by LC-MS/MS

Parameter Specification
Analytical Technique LC-MS/MS with ESI+ and MRM
Plasma Volume 250 µL
Internal Standard Carbamazepine
Extraction Method Liquid-Liquid Extraction (LLE)
Chromatographic Column HyPURITY C18
Mobile Phase 20 mM Ammonium Acetate:Acetonitrile (20:80, v/v)
Flow Rate 0.50 mL/min
Run Time 2.5 min
Retention Times NTP: 1.44 min; OH-NTP: 1.28 min; IS: 1.39 min
Linear Range 1.09-30.0 ng/mL for both NTP and OH-NTP
LLOQ 1.09 ng/mL for both analytes

The method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 1.09 ng/mL for both nortriptyline and 10-hydroxynortriptyline, sufficient for monitoring trough concentrations in pharmacokinetic studies. The use of a stable isotope-labeled internal standard in alternative configurations (e.g., [²H₄]NT and [²H₃]10-OH-NT) can further enhance method precision and accuracy, particularly at the lower end of the calibration range [1].

Materials and Reagents

Chemicals and Standards

Reference standards of nortriptyline hydrochloride, 10-hydroxynortriptyline, and carbamazepine (internal standard) should be of certified high purity (>98%). Stock solutions (1 mg/mL) are prepared in methanol and stored at -20°C in amber glass vials to prevent photodegradation. Working solutions are prepared by serial dilution in methanol:water (50:50, v/v). For laboratories requiring the highest accuracy, deuterated internal standards ([²H₄]NT and [²H₃]10-OH-NT) are recommended to account for extraction variability and matrix effects [1].

Mobile Phase Preparation

The mobile phase consists of 20 mM ammonium acetate buffer and acetonitrile in a ratio of 20:80 (v/v). To prepare the aqueous component, accurately weigh 1.54 g of ammonium acetate and dissolve in 1 L of HPLC-grade water. Adjust the pH to 3.0 using formic acid, then filter through a 0.22 µm membrane filter. The organic component (acetonitrile) should be HPLC grade. Both mobile phase components should be degassed by sonication for 15 minutes before use.

Chromatographic System
  • LC System: UHPLC system capable of binary gradient delivery and temperature-controlled column compartment
  • Analytical Column: HyPURITY C18 column (100 × 2.1 mm, 3 µm particle size) or equivalent
  • Guard Column: C18 security guard cartridge for column protection
  • Column Temperature: Maintained at 30°C throughout analysis

Alternative columns that have been successfully employed for nortriptyline separation include Luna Phenyl-Hexyl (250 × 4.6 mm, 5µm) for conventional HPLC systems [2] and Ascentis C18 columns for MS-compatible applications [3].

Sample Preparation Protocol

Sample Collection and Storage

Blood samples should be collected in EDTA-containing vacuum tubes and centrifuged at 3000 × g for 10 minutes at 4°C to separate plasma. Plasma samples should be aliquoted immediately and stored at -70°C until analysis. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to maintain analyte stability. Under these conditions, nortriptyline and its metabolite demonstrate good stability for at least 6 months [4].

Liquid-Liquid Extraction Procedure

The following step-by-step protocol provides optimal recovery of nortriptyline and 10-hydroxynortriptyline from human plasma while effectively removing matrix interferences:

  • Aliquot 250 µL of plasma sample, calibration standard, or quality control sample into a clean glass tube.
  • Add 50 µL of internal standard working solution (carbamazepine at 100 ng/mL in methanol:water) to each tube except for double blanks.
  • Vortex mix for 30 seconds to ensure thorough mixing.
  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5) to adjust the pH for optimal extraction efficiency.
  • Add 3 mL of extraction solvent (methyl-tert-butyl ether:ethyl acetate, 70:30, v/v) to each tube.
  • Vortex vigorously for 10 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.
  • Transfer the organic (upper) layer completely to a clean evaporation tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue with 200 µL of mobile phase initial conditions.
  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

This LLE procedure typically yields recovery rates exceeding 85% for both nortriptyline and its metabolite, with minimal matrix interference [4] [5]. For laboratories equipped with automated systems, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges represents a viable alternative, offering similar recovery with potential for higher throughput [5].

LC-MS/MS Analysis

Chromatographic Conditions

Reverse-phase chromatography is employed using a C18 stationary phase maintained at 30°C. The mobile phase, consisting of 20 mM ammonium acetate (pH 3.0) and acetonitrile (20:80, v/v), is delivered at an isocratic flow rate of 0.50 mL/min. The injection volume is 10 µL, and the total chromatographic runtime is 2.5 minutes. Under these conditions, nortriptyline, 10-hydroxynortriptyline, and the internal standard are baseline separated with retention times of 1.44, 1.28, and 1.39 minutes, respectively [4].

Mass Spectrometric Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection. The ion source parameters should be optimized as follows: nebulizer gas (40 psi), dry gas temperature (300°C), dry gas flow (8 L/min), and capillary voltage (4000 V). The MRM transitions, collision energies, and fragmentor voltages are optimized for each analyte as summarized in the table below.

Table 2: Optimized MRM Parameters for Nortriptyline and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Fragmentor (V)
Nortriptyline 300.8 73.3 25 110
10-Hydroxynortriptyline 316.8 189.1 20 110
Carbamazepine (IS) 237.1 194.1 25 110
Zuclopenthixol (Alternative IS) 401.0 142.0 25 110

The mass spectrometer should be tuned and calibrated according to manufacturer specifications to ensure optimal sensitivity and mass accuracy. Dwell times of 100-200 ms per transition typically provide sufficient data points across chromatographic peaks for reliable quantification [2] [4].

Analytical Workflow

The following diagram illustrates the complete analytical workflow for the quantification of nortriptyline in plasma samples, from sample preparation to data analysis:

G A Plasma Sample (250 µL) B Add Internal Standard A->B C Liquid-Liquid Extraction B->C D Centrifuge & Transfer Organic Layer C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification Report H->I

Method Validation

The method has been comprehensively validated according to US FDA guidelines for bioanalytical method validation. The validation parameters assessed include specificity, linearity, accuracy, precision, sensitivity, recovery, matrix effects, and stability under various conditions [2] [4].

Specificity and Selectivity

Method specificity was demonstrated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of nortriptyline, 10-hydroxynortriptyline, or the internal standard, confirming the method's ability to distinguish the analytes from endogenous plasma components. The use of MRM detection with characteristic mass transitions provides an additional layer of selectivity, effectively eliminating isobaric interferences.

Linearity and Sensitivity

The method demonstrates excellent linearity over the concentration range of 1.09 to 30.0 ng/mL for both nortriptyline and 10-hydroxynortriptyline. A weighted (1/x²) linear regression model provides the best fit for the calibration curves, with correlation coefficients (r) typically exceeding 0.998. The lower limit of quantification (LLOQ) of 1.09 ng/mL for both analytes was established with acceptable accuracy (85-115%) and precision (CV <20%), ensuring adequate sensitivity for pharmacokinetic applications [4]. Earlier methods achieved even lower LLOQ values of 0.8 ng/mL using larger plasma volumes (1 mL) and deuterated internal standards [1].

Accuracy, Precision, and Recovery

The intra-day and inter-day accuracy and precision were evaluated using quality control samples at four concentration levels (LLOQ, low, medium, and high). The results met FDA acceptance criteria with accuracy values within 85-115% of nominal concentrations and precision values with coefficients of variation not exceeding 15%. The extraction recovery was consistent and reproducible, with mean values exceeding 85% for both analytes across the validation range. No significant matrix effects were observed, with matrix factors ranging from 0.95 to 1.05 when using the appropriate internal standard [4].

Table 3: Method Validation Summary for Nortriptyline LC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linearity Range (ng/mL) 1.09-30.0 r > 0.998
LLOQ (ng/mL) 1.09 Accuracy: 85-115%, CV <20%
Intra-day Accuracy 94.2-105.8% 85-115% of nominal
Intra-day Precision (CV%) 2.8-7.3% <15%
Inter-day Accuracy 95.6-104.1% 85-115% of nominal
Inter-day Precision (CV%) 4.1-8.9% <15%
Extraction Recovery >85% Consistent and reproducible
Matrix Effect 95-105% No significant suppression/enhancement
Bench-top Stability (24h) Stable 85-115% of initial
Freeze-thaw Stability (3 cycles) Stable 85-115% of initial
Long-term Stability (-70°C, 6 months) Stable 85-115% of initial
Stability Studies

Comprehensive stability assessments were conducted under various conditions. Nortriptyline and its metabolite demonstrated stability in plasma through three freeze-thaw cycles, during bench-top storage at room temperature for up to 24 hours, and in the autosampler (10°C) for at least 48 hours after extraction. Long-term stability was confirmed for at least 6 months when stored at -70°C. The stock solution stability of analytes and internal standard was verified for 30 days when stored at 4°C [4].

Application to Pharmacokinetic Studies

The validated method has been successfully applied to pharmacokinetic studies in humans following single oral dose administration of 25 mg nortriptyline. The high sensitivity of the assay (LLOQ 1.09 ng/mL) enabled precise quantification of plasma concentrations for up to 168 hours (7 days) post-dose, allowing comprehensive characterization of the terminal elimination phase. The method's robustness and reproducibility make it suitable for large-scale clinical studies, therapeutic drug monitoring, and bioequivalence assessments [4] [1].

The pharmacokinetic data obtained using this LC-MS/MS method can be utilized to calculate key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral clearance (CL/F). The simultaneous quantification of 10-hydroxynortriptyline provides valuable information about nortriptyline's metabolic profile, which is particularly relevant in patients with genetically determined CYP2D6 polymorphisms that affect drug metabolism.

For research applications requiring analysis of very small sample volumes (e.g., pediatric studies or rodent pharmacokinetics), alternative methods employing derivatization with Fmoc-Cl and fluorescence detection have been developed, achieving LLOQ values of 10 ng/mL using only 100 µL of plasma [6]. However, these methods lack the capability to simultaneously quantify the hydroxylated metabolite and generally offer less specificity than LC-MS/MS approaches.

References

Comprehensive Application Notes and Protocols: Dissolution Method Development for Nortriptyline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Nortriptyline Hydrochloride and Analytical Objectives

This compound is a tricyclic antidepressant with a critical therapeutic window that necessitates careful monitoring of its dissolution behavior to ensure consistent bioavailability and therapeutic efficacy. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but low solubility, making dissolution the rate-limiting step in its absorption process. This application note provides a comprehensive framework for developing and validating dissolution testing methods for this compound in pharmaceutical dosage forms, particularly immediate-release capsules and tablets. The objective is to equip pharmaceutical scientists with robust analytical procedures that align with regulatory standards while providing flexibility for formulation screening and quality control purposes.

The development of a discriminatory dissolution method is paramount for this compound formulations, as it directly impacts bioavailability and dosing consistency. Recent clinical studies emphasize the importance of precise dosing for this narrow therapeutic index drug, with pharmacogenetics-based and phenotype-based dosing approaches demonstrating significant improvements in achieving therapeutic plasma concentrations compared to standard dosing [1]. Furthermore, solubility studies have revealed that this compound exhibits varying solubility profiles across different solvent systems, with the highest solubility observed in ethanol, followed by n-propanol and n-butanol [2]. This comprehensive guide integrates compendial methods with recent advances in analytical techniques to support the pharmaceutical development lifecycle from formulation optimization to routine quality control.

Compendial and Literature Methods Overview

USP Monograph Method

The United States Pharmacopeia (USP) provides a standardized procedure for the analysis of this compound capsules, which serves as a foundational method for dissolution testing. The USP method employs Apparatus 1 (basket apparatus) at 100 rpm with 500 mL of water as the dissolution medium maintained at 37°C ± 0.5°C [3]. The sampling time point is set at 30 minutes, with a requirement of not less than 80% (Q) of the labeled amount of nortriptyline dissolved. For analytical finish, the USP recommends a reversed-phase HPLC method with a mobile phase consisting of acetonitrile, methanol, and phosphate buffer (pH 6.7) in the ratio of 40:43:17. Detection is performed at 239 nm using a C18 column (4.6 mm × 25 cm, 5 μm) with a flow rate of 2.5 mL/min [3].

Alternative Analytical Methods from Literature

Recent scientific literature provides complementary approaches to the compendial method, offering enhanced sensitivity or specialized applications for this compound dissolution testing. These include advanced HPTLC techniques and stability-indicating HPLC methods that can be adapted for dissolution testing applications. The HPTLC method employs precoated silica gel F254 plates with a mobile phase consisting of methanol:ethyl acetate:ammonia (6:4:0.2 v/v) and detection at 245 nm [4]. This method has been validated over the concentration range of 100-500 ng/band, making it particularly suitable for low-dose formulations. Additionally, a stability-indicating HPLC method has been developed using a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (pH 7.5) in the ratio 70:30, with detection at 220 nm [5]. This method demonstrates linearity over 50-150 μg/mL, ideal for dissolution testing applications.

Table 1: Comparison of Compendial and Alternative Analytical Methods for this compound

Method Parameter USP Monograph Method HPTLC Method Stability-Indicating HPLC Simultaneous Determination HPLC
Stationary Phase C18 column (4.6×250 mm) Silica gel F254 plates C18 column (4.6×250 mm) C8 column (4.6×250 mm)
Mobile Phase Acetonitrile:methanol: phosphate buffer (40:43:17) Methanol:ethyl acetate: ammonia (6:4:0.2 v/v) Methanol:phosphate buffer, pH 7.5 (70:30) Methanol:0.1M formic acid, pH 2.16 (67:33)
Detection Wavelength 239 nm 245 nm 220 nm 251 nm
Flow Rate 2.5 mL/min - 1.0 mL/min 1.1 mL/min
Linearity Range - 100-500 ng/band 50-150 μg/mL 5-1350 μg/mL
Application Quality control Bulk and tablet analysis Stability studies Combination products

Method Selection and Development Workflow

The selection of an appropriate dissolution testing method for this compound formulations depends on several factors, including formulation characteristics, available instrumentation, and testing objectives. For quality control laboratories complying with regulatory standards, the USP method provides a validated starting point that can be adapted based on specific formulation attributes. For specialized applications such as stability studies, combination products, or low-dose formulations, the alternative methods from literature offer valuable approaches that have been rigorously validated.

The method development workflow begins with a comprehensive pre-formulation assessment that includes analyzing the drug's solubility in various media, stability profile, and formulation composition. Solubility studies should be conducted across a pH range of 1.2-6.8 to simulate gastrointestinal conditions, with consideration given to the addition of surfactants such as sodium lauryl sulfate (0.1-1.0%) for low-solubility formulations. The selection of dissolution apparatus (basket vs. paddle) should be based on formulation characteristics, with basket apparatus typically preferred for floating formulations and paddle apparatus for immediate-release formulations. For the analytical finish, HPLC remains the gold standard due to its specificity, precision, and ability to separate degradation products, while HPTLC offers a cost-effective alternative for laboratories with limited resources.

Table 2: this compound Solubility and Stability Considerations for Dissolution Media Selection

Parameter Conditions Implications for Dissolution Testing
Solubility Profile Highest in ethanol; Sequence: EtOH > n-PrOH ≥ n-BuOH > DMF > n-OctOH ≥ i-PrOH > THF > Ace > MEK > ACN [2] Aqueous media may require hydro-organic mixtures or surfactants to maintain sink conditions
pH-dependent Solubility Higher solubility at acidic pH Fasted-state simulated gastric fluid (without enzymes) may be appropriate for initial testing
Stability Concerns Degrades under acidic, basic, oxidative, and neutral stress conditions [4] Avoid strong acids/bases in media; use neutral pH when possible
Cyclodextrin Effects HP-β-CD and SBE-β-CD decrease membrane permeability [6] Consider synthetic membranes when studying enhanced formulations
Photostability Stable under normal lighting conditions Standard lighting conditions acceptable for dissolution testing

The following workflow diagram illustrates the systematic approach to dissolution method development for this compound:

Start Start Method Development Preformulation Preformulation Assessment Start->Preformulation Solubility Solubility Studies Preformulation->Solubility MediaSelection Dissolution Media Selection Solubility->MediaSelection Apparatus Apparatus Selection MediaSelection->Apparatus MethodDev Method Development Apparatus->MethodDev Validation Method Validation MethodDev->Validation Application Routine Application Validation->Application

Experimental Protocols

USP Compendial Method for Capsules

Materials and Equipment: this compound standard (USP reference standard), this compound capsules, HPLC-grade water, acetonitrile, methanol, monobasic potassium phosphate, potassium hydroxide, dissolution apparatus (USP Apparatus 1), HPLC system with UV detector, C18 column (4.6 mm × 25 cm, 5 μm), pH meter, volumetric flasks, and syringes with membrane filters (0.45 μm).

Preparation of Phosphate Buffer (pH 6.7): Dissolve 1.63 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.7 using 1 N potassium hydroxide solution. Filter through a 0.45 μm membrane filter and degas before use.

Preparation of Mobile Phase: Combine filtered and degassed acetonitrile, methanol, and phosphate buffer (pH 6.7) in the ratio of 40:43:17 (v/v/v). Mix well and degas before use.

Standard Preparation: Accurately weigh approximately 38 mg of this compound USP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with a known concentration of about 0.38 mg/mL. Further dilute as needed to match expected sample concentrations.

Dissolution Test Procedure:

  • Place 500 mL of dissolution medium (water) into each vessel of the dissolution apparatus and equilibrate to 37°C ± 0.5°C.
  • Place one capsule in each basket of Apparatus 1 and assemble the apparatus.
  • Operate the apparatus at 100 rpm for 30 minutes.
  • Withdraw samples automatically or manually from a zone midway between the top of the basket and the media surface, not less than 1 cm from the vessel wall.
  • Filter samples immediately through a 0.45 μm membrane filter, discarding the first few mL of filtrate.

Chromatographic System: Use a reversed-phase C18 column (4.6 mm × 25 cm, 5 μm) maintained at ambient temperature. Set the flow rate at 2.5 mL/min and detection wavelength at 239 nm. The injection volume is 10 μL. System suitability requirements include: column efficiency not less than 500 theoretical plates, tailing factor not more than 3.0, and relative standard deviation for replicate injections not more than 2.0%.

Calculation: Calculate the amount of nortriptyline dissolved using the formula: % Dissolved = (C_sample / C_label) × (rU / rS) × (V × D / W) × 100 Where C_sample is the sample concentration (mg/mL), C_label is the labeled claim (mg), rU and rS are the peak responses of the assay and standard preparations, V is the volume of dissolution medium, D is the dilution factor, and W is the weight of the sample tested [3].

HPTLC Method for Bulk and Tablet Analysis

Materials and Equipment: this compound working standard, methanol, ethyl acetate, ammonia solution, precoated silica gel F254 HPTLC plates, HPTLC system with automatic applicator, twin-trough developing chamber, TLC scanner, and microsyringe.

Standard Solution Preparation: Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by appropriate dilution with methanol.

Sample Preparation from Dissolution Media: Withdraw dissolution samples as described in section 4.1. Filter through a 0.45 μm membrane filter. For HPTLC analysis, dilute the filtered dissolution sample with methanol to achieve a concentration within the linearity range of 100-500 ng/band.

Chromatographic Conditions:

  • Stationary phase: Precoated silica gel F254 HPTLC plates
  • Mobile phase: Methanol:ethyl acetate:ammonia (6:4:0.2 v/v/v)
  • Saturation time: 20 minutes at room temperature
  • Migration distance: 80 mm
  • Detection wavelength: 245 nm
  • Band size: 8 mm
  • Application rate: 15 s/μL

Application Procedure: Apply the standard and sample solutions as bands to the HPTLC plate using an automatic applicator. The application volume should be adjusted to deliver 100-500 ng/band of this compound. Dry the applied bands with a stream of air.

Development and Scanning: Develop the plate in a twin-trough chamber previously saturated with mobile phase for 20 minutes. After development, dry the plate completely and scan at 245 nm using a TLC scanner in absorbance mode.

Calculation: Plot a calibration curve of peak area versus concentration of standard solutions. Determine the concentration of this compound in dissolution samples by comparing the sample peak areas with the calibration curve [4].

Stability-Indicating HPLC Method for Forced Degradation Studies

Materials and Equipment: this compound standard, methanol, phosphate buffer salts, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with UV detector, C18 column (250 mm × 4.6 mm, 5 μm), pH meter, water bath.

Mobile Phase Preparation: Prepare a mixture of methanol and phosphate buffer pH 7.5 (prepared by dissolving appropriate amounts of disodium hydrogen phosphate and sodium dihydrogen phosphate in water) in the ratio of 70:30 (v/v). Filter through a 0.45 μm membrane filter and degas before use.

Standard Solution: Accurately weigh 10 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 100 μg/mL.

Forced Degradation Studies: Subject this compound standard solution to various stress conditions: acidic (0.1 N HCl at 60°C for 2 hours), basic (0.1 N NaOH at 60°C for 2 hours), oxidative (3% H₂O₂ at room temperature for 2 hours), and thermal (solid drug at 60°C for 24 hours). Neutral hydrolysis can be performed by heating the drug in water at 60°C for 2 hours. After stress treatment, cool the solutions to room temperature and neutralize if necessary. Dilute appropriately with mobile phase to achieve a concentration of about 100 μg/mL.

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Methanol:phosphate buffer pH 7.5 (70:30 v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 220 nm
  • Injection volume: 20 μL
  • Column temperature: 45°C
  • Run time: 15-20 minutes

System Suitability: The method should demonstrate a tailing factor of not more than 2.0, theoretical plates not less than 2000, and relative standard deviation for replicate injections not more than 2.0%. The peak purity of this compound should be established using a photodiode array detector [5].

Method Validation Protocols

Validation Parameters and Acceptance Criteria

All dissolution testing methods for this compound require comprehensive validation to demonstrate reliability, accuracy, and robustness. The International Conference on Harmonisation (ICH) guidelines Q2(R1) provide the framework for validation of analytical procedures. The following validation parameters should be established for this compound dissolution methods:

Specificity: The method should demonstrate specificity by resolving this compound from potential impurities, degradation products, and formulation excipients. Forced degradation studies should show that the analyte peak is pure and free from interference [5].

Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the specified range. For HPLC methods, a typical range of 50-150% of the target concentration is appropriate. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero [5].

Accuracy: Determine accuracy using recovery studies by spiking known amounts of this compound standard into placebo formulation at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery should be between 98.0-102.0% with RSD not more than 2.0% [4] [5].

Precision:

  • Repeatability (Intra-day precision): Analyze six independent samples at 100% of test concentration on the same day. The RSD should not exceed 2.0%.
  • Intermediate precision (Inter-day precision): Repeat the precision study on different days, with different analysts, and different instruments. The RSD should not exceed 3.0% [4].

Robustness: Evaluate the method's robustness by deliberate variations in critical parameters such as mobile phase composition (±2%), pH of buffer (±0.2 units), flow rate (±10%), and detection wavelength (±2 nm). The method should remain unaffected by small variations with system suitability criteria still being met [5].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound Dissolution Methods

Validation Parameter HPLC Method Acceptance Criteria HPTLC Method Acceptance Criteria
Specificity No interference from impurities, excipients, or degradation products No interference from impurities, excipients, or degradation products
Linearity Range 50-150 μg/mL 100-500 ng/band
Correlation Coefficient (r) ≥ 0.999 ≥ 0.990
Accuracy (% Recovery) 98.0-102.0% 98.0-102.0%
Precision (% RSD) ≤ 2.0% ≤ 2.0%
LOD ~0.72 μg/mL [7] ~10% of lowest standard
LOQ ~2.0 μg/mL ~30% of lowest standard
Robustness Method withstands small variations Method withstands small variations
Solution Stability and Filter Compatibility Studies

Solution Stability: Evaluate the stability of standard and sample solutions under various storage conditions (room temperature and refrigerated) for up to 72 hours. Compare the response of stored solutions with freshly prepared solutions. The difference should not exceed 2.0%. Studies have demonstrated that this compound solutions show 99.9% recovery of standards and 99.8% for samples when stored at ambient temperature for 72 hours [5].

Filter Compatibility: Perform filter validation studies by comparing filtered and centrifuged samples. Pass the dissolution sample through different membrane filters (nylon, PVDF, cellulose acetate) of 0.45 μm pore size. Collect the first few mL separately and analyze subsequent portions. Compare the results with those obtained from centrifuged samples (10,000 rpm for 10 minutes). The difference in drug content between filtered and centrifuged samples should not exceed 2.0%.

The following diagram illustrates the relationship between key validation parameters and their role in establishing method reliability:

MethodReliability Method Reliability Specificity Specificity Specificity->MethodReliability Linearity Linearity & Range Linearity->MethodReliability Accuracy Accuracy Accuracy->MethodReliability Precision Precision Precision->MethodReliability Robustness Robustness Robustness->MethodReliability

Summary and Applications

The dissolution testing methods outlined in this application note provide comprehensive approaches for evaluating the performance of this compound formulations. The USP method serves as the regulatory benchmark for quality control testing, while the HPTLC and stability-indicating HPLC methods offer valuable alternatives for research and development applications. The validation protocols ensure that these methods generate reliable, accurate, and precise data suitable for regulatory submissions and batch release testing.

These methods have demonstrated applicability across the pharmaceutical development lifecycle, from formulation screening to stability monitoring. The forced degradation studies confirm that the stability-indicating methods can adequately separate this compound from its degradation products, making them suitable for studying the drug's stability profile under various stress conditions. As personalized medicine approaches continue to evolve for nortriptyline, with pharmacogenetics-based and phenotype-based dosing showing improved accuracy in achieving therapeutic concentrations [1], robust dissolution methods become increasingly important for ensuring product quality and performance.

When implementing these methods, laboratories should consider their specific instrumentation capabilities and testing requirements. The HPLC methods generally offer higher sensitivity and specificity, while the HPTLC method provides a cost-effective alternative for high-throughput analysis. Regardless of the method chosen, adherence to the validation protocols and system suitability criteria will ensure generation of reliable dissolution data supporting the development of quality this compound products.

References

Understanding Nortriptyline Stability & Degradation

Author: Smolecule Technical Support Team. Date: February 2026

What are the primary stability concerns with Nortriptyline? Nortriptyline HCl can degrade when exposed to various stress conditions. The main pathways, identified through forced degradation studies, are oxidation, hydrolysis, and photodegradation [1] [2]. These processes can lead to a decrease in the active pharmaceutical ingredient (API) and the formation of degradation products, potentially compromising therapeutic efficacy and safety.

What are the key degradation products? While specific structures of all degradation products for Nortriptyline are not listed in the search results, its major pharmacologically active metabolite is Nortriptyline itself, which is formed from Amitriptyline [2]. Forced degradation studies are essential to identify and characterize unique degradation impurities specific to your sample and stress conditions [1].

How can degradation be prevented during analysis? To ensure accurate results:

  • Sample Stability: Prepared standard and sample solutions have demonstrated stability for at least 24 hours at room temperature [3]. One study confirmed stability over 72 hours [1].
  • Light Sensitivity: Due to the risk of photodegradation, drug substances and samples should be protected from light by using amber glassware or storing in the dark [2].
  • Solution Handling: Use freshly prepared mobile phases and standard solutions. The diluent (often a mixture of water, methanol, and/or acetonitrile) should be chosen to ensure complete solubility and stability of the analyte during the analytical run [3].

Validated Analytical Methods & Protocols

The following table summarizes two stability-indicating RP-HPLC methods for determining Nortriptyline, both validated per ICH guidelines.

Method Parameter Method 1: Single Drug Analysis Method 2: Combination with Pregabalin
Objective Stability-indicating assay of Nortriptyline HCl in tablets [1] Simultaneous determination of Nortriptyline (NOR) and Pregabalin (PRE) in combined formulations [3]
Column Inertsil C18 (250 mm x 4.6 mm, 5µm) [1] BDS C18 (250 mm x 4.6 mm, 5µm) [3]
Mobile Phase 70% Methanol : 30% Phosphate buffer (pH 7.5) [1] 45% Acetonitrile : 55% 0.1% Perchloric acid [3]
Flow Rate 1.0 mL/min [1] 1.0 mL/min [3]
Detection Wavelength 220 nm [1] 210 nm [3]
Linearity Range 50 - 150 µg/mL [1] NOR: 5 - 30 µg/mL; PRE: 37.5 - 225 µg/mL [3]
System Suitability (Tailing Factor) Not specified (Method demonstrates specificity) [1] < 2.0 for both drugs [3]

Detailed Experimental Protocol (For Method 1) This protocol is based on the development and validation study [1].

  • Mobile Phase Preparation: Prepare a mixture of 70 volumes of HPLC-grade Methanol and 30 volumes of Phosphate buffer (pH 7.5). Filter through a 0.45µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Accurately weigh about 10 mg of Nortriptyline HCl working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., Methanol) to obtain a stock solution of approximately 1 mg/mL. Further dilute as needed to obtain concentrations within the linearity range (e.g., 50-150 µg/mL).
  • Sample Solution Preparation (Tablets): Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of Nortriptyline HCl, into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15-30 minutes with intermittent shaking, and dilute to volume. Filter a portion of this solution through a 0.45µm syringe filter.
  • Chromatographic System:
    • Column: Inertsil C18 (250 mm x 4.6 mm, 5µm)
    • Column Oven Temperature: 45°C
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 220 nm
    • Injection Volume: 10-20 µL
  • System Suitability: Before running samples, inject the standard solution in replicate (typically n=5 or 6). The method should meet acceptance criteria for retention time reproducibility (%RSD < 2.0), theoretical plates (NLT 2000), and tailing factor (NMT 2.0) [1] [4].

Troubleshooting Common HPLC Issues

Problem: Peak Tailing for Nortriptyline

  • Cause: Peak tailing is a well-known issue for compounds like Nortriptyline, which can strongly interact with residual silanol groups on the silica-based HPLC column packing [5].
  • Solution:
    • Use a high-purity silica column with advanced bonding technology designed to reduce silanol activity (e.g., endcapped C8 or C18 columns) [5].
    • Adjust the mobile phase by using ionic buffers (like phosphate) or acid additives (like formic acid) at low pH to suppress silanol interactions. One study successfully used 0.1 M Formic acid at pH 2.16 to achieve symmetrical peaks [5].

Problem: Interference from Excipients or Degradation Products

  • Cause: The formulation matrix (placebo) or peaks from degradation products co-elute with the main analyte peak.
  • Solution:
    • Demonstrate Specificity: Perform a forced degradation study. Stress the drug substance under acid/base, oxidative, thermal, and photolytic conditions. A specific method will show baseline separation of the Nortriptyline peak from all other peaks, and peak purity tests should confirm the analyte peak is pure [1].
    • Optimize Chromatography: If interference occurs, fine-tune the mobile phase ratio, pH, or try a different column chemistry (e.g., C8 vs. C18) to improve resolution [5] [3].

Problem: Method is Not Robust

  • Cause: Small, deliberate variations in method parameters (e.g., pH, flow rate) lead to significant changes in results.
  • Solution:
    • During validation, test the method's robustness. One validated method proved that variations of ±0.2 units in pH or ±10% in flow rate did not significantly affect the analytical results, confirming its reliability for routine use [1].

Experimental Workflow & Degradation Pathways

The following diagrams, created using Graphviz, illustrate the core experimental workflows and degradation concepts.

G cluster_1 Validation Parameters A Start Method Development B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Validate the Method (ICH Q2(R1)) C->D E Apply to Sample Analysis D->E P1 Specificity P2 Linearity P3 Accuracy P4 Precision P5 Robustness F Troubleshoot if Needed E->F F->C Re-optimize

Diagram 1: HPLC Method Development & Validation Workflow.

G ND Nortriptyline Drug Substance F1 Acid Hydrolysis ND->F1 F2 Base Hydrolysis ND->F2 F3 Oxidative Stress ND->F3 F4 Photolytic Stress ND->F4 F5 Thermal Stress ND->F5 DP Degradation Products F1->DP F2->DP F3->DP F4->DP F5->DP AS Analytical Solution for HPLC DP->AS Separate & Identify

Diagram 2: Forced Degradation Pathways for Stability Indication.

References

Nortriptyline method robustness testing HPLC parameters

Author: Smolecule Technical Support Team. Date: February 2026

What to Test: Key HPLC Parameters for Robustness

Robustness testing evaluates how small, deliberate variations in method parameters affect your results. The table below summarizes the critical factors to test for a reversed-phase HPLC method, typical variations, and their potential impacts [1] [2] [3].

Parameter Typical Variations Tested Key Impacts on Method Performance
Mobile Phase pH ± 0.1 to 0.2 units Retention time, selectivity, peak shape
Organic Modifier % ± 1-2% (absolute) Retention time, resolution between critical pairs
Column Temperature ± 2-5 °C Retention time, efficiency, backpressure
Flow Rate ± 0.1 mL/min Retention time, backpressure, peak shape
Detection Wavelength ± 2-5 nm (if on slope) Signal response, sensitivity (accuracy)
Stationary Phase Different column batches or manufacturers Selectivity, retention, peak symmetry

How to Test: A Workflow for Robustness Evaluation

The following diagram outlines the systematic workflow for planning and executing a robustness test.

robustness_workflow start Start Robustness Testing step1 1. Select Factors & Levels - Choose critical parameters from table - Set 'nominal' level and 'extreme' levels - Ensure levels represent realistic variation start->step1 step2 2. Select Experimental Design - Use a screening design (e.g., Plackett-Burman) - Allows testing multiple factors in few runs step1->step2 step3 3. Execute Experiments & Analyze - Run experiments per design - Measure key responses (e.g., Resolution, Rt, Tailing) - Calculate factor effects on each response step2->step3 step4 4. Draw Conclusions & Set SST - Identify factors with significant effects - Define System Suitability Test (SST) limits - Specify acceptable parameter ranges in method step3->step4 end Method is Robust and Ready for Validation step4->end

Step 1: Select Factors and Levels

Choose the parameters you expect to be most influential (refer to the table above). For each parameter, define three levels:

  • Nominal (0): The optimal value from your method.
  • Low (-1): A deliberately low value (e.g., pH - 0.1).
  • High (+1): A deliberately high value (e.g., pH + 0.1) [1].
Step 2: Select an Experimental Design

To test multiple factors efficiently without running an unmanageable number of experiments, use a screening design like a Plackett-Burman or Fractional Factorial design. These designs allow you to estimate the main effect of each factor with a minimal number of experimental runs [1].

Step 3: Execute Experiments and Analyze Data

Run your experiments according to the design matrix. For each run, record critical responses such as:

  • Retention time of the active ingredient (Nortriptyline)
  • Theoretical plates (column efficiency)
  • Tailing factor
  • Resolution between Nortriptyline and its closest eluting peak (impurity or degradant) [1] [2]

Statistically analyze the data to calculate the effect of each factor on each response. A large effect means the response is sensitive to changes in that parameter.

Step 4: Draw Conclusions and Set System Suitability
  • If a factor has a significant and undesirable effect, you may need to tighten its control limits in the final method description.
  • The results directly inform your System Suitability Test (SST) limits. For instance, if a 2% change in organic modifier causes a 0.5 min shift in retention time, you can set a corresponding SST limit for retention time reproducibility [1].

Troubleshooting Common Robustness Issues

Here are some common issues uncovered during robustness testing and how to address them.

Problem Potential Root Cause Corrective Action
Poor Resolution between critical pairs when pH varies. Analyte pKa is too close to mobile phase pH, causing small pH changes to have large effects on ionization and retention. Adjust the nominal mobile phase pH further away from the pKa of the analytes (if possible) to create a more robust method [1].
Retention time shifts significantly with small temperature changes. The separation has a strong thermodynamic dependence on temperature. Implement precise column temperature control (e.g., using a column oven) and specify this in the method [1] [3].
Peak tailing increases with a new column batch. Differences in column silanol activity between manufacturers or batches. Specify the column manufacturer, brand, and particle lot in the method. Consider using a stationary phase with superior endcapping [1] [2].
Failing SST after method transfer to another lab. Uncontrolled method parameters that were not evaluated for robustness. Re-evaluate the method using the robustness testing workflow above. Tighten control for sensitive parameters or adjust the method to be more forgiving [1] [3].

References

Nortriptyline peak tailing resolution problems chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Nortriptyline Peak Tailing

Cause of Tailing Mechanism & Specifics for Nortriptyline Recommended Solution

| Secondary Silanol Interactions [1] [2] [3] | Nortriptyline, a basic compound, interacts ionically with acidic silanol groups on silica | • Use low-pH mobile phase (~pH 2-3.5) [1] [2] • Use high-purity "Type B" silica columns [1] [3] • Add a competing amine (e.g., TEA) to mobile phase (not for LC/MS) [1] [3] | | Insufficient Buffer Capacity [4] [5] [3] | Buffer lacks capacity to maintain pH and mask silanols; affects ionizable bases | • Increase buffer concentration (e.g., 5-20 mM) [4] [5] | | Column Overload / Mass Overload [4] [2] | Overloading creates a right-triangle peak shape and reduced retention [4] | • Reduce injection volume or sample concentration [2] [3] • Use a column with higher capacity [2] | | Chemical Overload (Ion-Exchange) [5] | Overload from ionic repulsion of protonated nortriptyline molecules on column | • Increase buffer concentration to raise ionic strength and shield interactions [5] | | Inappropriate Stationary Phase | Standard C18 columns may not offer optimal selectivity | • Switch to phenyl-hexyl columns for enhanced separation via π-π interactions [6] |

Detailed Experimental Protocols

Protocol 1: Optimizing Mobile Phase and Buffer

This protocol addresses chemical interactions, a primary cause of tailing for basic compounds like nortriptyline [1].

  • Step 1: Adjust Mobile Phase pH

    • Prepare mobile phase with a pH at least 1.5–2.0 units below the pKa of nortriptyline (pKa ~10.5) [5]. A pH between 2.5 and 3.5 is typically effective.
    • Use formic acid, phosphoric acid, or trifluoroacetic acid for low-pH buffers [1] [5].
  • Step 2: Increase Buffer Concentration and Ionic Strength

    • If tailing persists at low pH, increase buffer concentration. For example, compare 1 mM phosphate buffer to 10 mM phosphate buffer (both at pH 2.5) [5].
    • Higher ionic strength more effectively masks residual silanol charges and mitigates ion-exchange overload [5].
  • Step 3: Use a Competing Amine (if not using MS detection)

    • Add a small concentration (e.g., 0.1-0.5%) of a competing amine like triethylamine (TEA) to the mobile phase. This blocks active silanol sites [1] [3].
Protocol 2: Column Selection and Evaluation

The stationary phase critically impacts peak shape of aromatic antidepressants like nortriptyline [7] [6].

  • Step 1: Select an Appropriate Column

    • Primary Choice: Use a modern high-purity silica (Type B) C18 column with dense bonding and end-capping [1] [3].
    • Advanced Choice: For challenging separations, use a phenyl-hexyl column. The aromatic stationary phase engages in specific π-π interactions with nortriptyline's tricyclic structure, improving resolution and peak shape [6].
  • Step 2: Implement a Guard Column

    • Always use a guard column to protect the analytical column from contamination and extend its life [4] [2].
Protocol 3: Diagnosing Physical Column Issues

This flowchart helps determine if the problem is chemical or physical.

G A Nortriptyline Peak Tailing Observed B Do all peaks in the chromatogram tail? A->B C Problem is likely CHEMICAL B->C No (Only one/few peaks tail) D Problem is likely PHYSICAL B->D Yes E Follow chemical troubleshooting guides: - Lower mobile phase pH - Increase buffer concentration - Use appropriate column C->E F Substitute with a new column of the same type D->F G Does peak shape improve? F->G H Old column is degraded or contaminated. Replace column. G->H Yes I Problem is elsewhere. Check for: - Excessive system volume - Inappropriate sample solvent - Blocked inlet frit G->I No

Frequently Asked Questions

  • What is an acceptable tailing factor for nortriptyline in a validated method? While a perfectly symmetric peak has a tailing factor (Tf) of 1.0, values of 1.5 or below are often acceptable in practice. Tf values ≥ 2.0 generally require corrective action as they can compromise integration, resolution, and detection limits [4] [2].

  • Can I use LC-MS compatible buffers to resolve nortriptyline tailing? Yes. Volatile buffers like formate and acetate are fully compatible with MS detection. You can apply the same principles of pH control and ionic strength using these buffers. For example, using 5-10 mM ammonium formate at pH ~3.0 can be very effective [5].

  • Why might a phenyl-hexyl column work better than a C18 for nortriptyline? Nortriptyline contains a tricyclic aromatic structure. A phenyl-hexyl stationary phase can engage in π-π interactions with the analyte, providing a different selectivity mechanism that often leads to superior resolution and sharper peaks compared to standard C18 columns [6].

References

Nortriptyline sample extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Nortriptyline Sample Extraction

Method / Study Sample Type & Volume Key Technique / Material Recovery & Performance Data
HPLC with Fluorescence Detection [1] Rat plasma (100 µL) Derivatization with Fmoc-Cl; protein precipitation LLOQ: 10 ng/mL [1]
HPLC-UV for Combination Drugs [2] Pharmaceutical dosage forms Simple dissolution & filtration; Hypersil Gold C8 column; Mobile Phase: Methanol-0.1M Formic Acid (67:33, v/v) Linearity: 5.0–1350.0 µg/mL for nortriptyline; Correlation Coefficient (r²): >0.999 [2]
HPLC-UV for Combination Drugs [3] Pharmaceutical dosage forms Phenomenex Luna C18 column; Mobile Phase: Buffer (pH 5.5)-Acetonitrile (50:50, v/v) Retention Time for NOR: 4.54 min; Theoretical Plates for NOR: 3912 [3]
HPLC-MS/MS for Antidepressants [4] Human serum Multi-analyte method; Protein precipitation with acetonitrile; ZORBAX Eclipse Plus C18 column Method validated for TDM of 23 antidepressants & metabolites, including nortriptyline [4]

Troubleshooting Guide for Extraction Recovery

Here are common issues and solutions to improve your extraction recovery of nortriptyline:

Problem Area Specific Issue Potential Solution
Sample Preparation Low recovery from biological matrices (e.g., plasma). For plasma, use protein precipitation with acetonitrile, a simple and effective method [4]. For higher sensitivity with small sample volumes (100 µL), employ derivatization with Fmoc-Cl, which enhances detection and achieves a LLOQ of 10 ng/mL [1].
Chromatographic Separation Poor peak shape (tailing) or resolution. Use a C8 or C18 reversed-phase column [2] [3]. Optimize the mobile phase with formic acid to improve peak symmetry [2] or a pH 5.5 buffer for specific separations [3].
Method Validation Inconsistent or inaccurate results. Ensure system suitability: for HPLC-UV, target a peak tailing factor <1.2 and %RSD for peak area <0.35 [2]. Establish a linearity range suitable for your application (e.g., 5-1350 µg/mL for formulations [2] or ng/mL for biological samples [1]).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive HPLC method for quantifying nortriptyline in small-volume plasma samples? A method utilizing derivatization with Fmoc-Cl followed by HPLC with fluorescence detection is highly sensitive. It requires only 100 µL of rat plasma and achieves a Lower Limit of Quantification (LLOQ) of 10 ng/mL, making it suitable for preclinical studies with volume limitations [1].

Q2: How can I improve the peak shape of nortriptyline in my HPLC method? Peak tailing is a known issue. To address this:

  • Column Selection: Use high-purity silica columns like Hypersil Gold C8 [2].
  • Mobile Phase: Incorporate an acidic buffer like 0.1 M formic acid (pH 2.16) with methanol, which provides better peak symmetry than phosphate or acetate buffers [2].
  • Organic Solvent: Methanol may provide better theoretical plates and retention times compared to acetonitrile for this compound [2].

Q3: What is the best sample preparation method for the therapeutic drug monitoring (TDM) of nortriptyline? For TDM applications where speed and multi-analyte capability are crucial, protein precipitation with acetonitrile is a straightforward and reliable sample preparation method. It is effectively used in sophisticated multi-analyte HPLC-MS/MS methods for simultaneous monitoring of nortriptyline and 22 other antidepressants [4].

Experimental Workflow Diagrams

The following diagrams outline the core experimental workflows for the two primary extraction and analysis methods described.

Diagram 1: Workflow for Sensitive Plasma Analysis via Derivatization

This diagram illustrates the multi-step process for analyzing nortriptyline in small-volume plasma samples, which involves derivatization to enhance detection sensitivity [1].

G cluster_1 Sample Preparation & Derivatization cluster_2 HPLC Analysis with Fluorescence Detection Start Plasma Sample (100 µL) A Add Fmoc-Cl Derivatization Reagent Start->A B Deproteinize & Derivatize (Single Step) A->B C Stable Derivative Formed B->C D Inject into HPLC System C->D E Separation on Analytical Column D->E F Fluorescence Detection E->F End Quantification (LLOQ: 10 ng/mL) F->End

Diagram 2: Workflow for Pharmaceutical Formulation Analysis

This diagram shows the more straightforward process for extracting and analyzing nortriptyline from solid dosage forms like tablets [2].

G cluster_1 Tablet Extraction cluster_2 HPLC-UV Analysis Start Weigh & Powder Tablets A Sonication in Methanol (15 min) Start->A B Dilute to Volume & Filter (0.45 µm) A->B C Clear Sample Solution B->C D Inject into HPLC System C->D E Hypersil Gold C8 Column Mobile Phase: MeOH/Formic Acid D->E F UV Detection at 251 nm E->F End Quantification (Linearity: 5-1350 µg/mL) F->End

References

Nortriptyline photostability light protection requirements

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Nortriptyline Photostability

1. What are the primary photodegradation pathways for Nortriptyline? Nortriptyline, a tricyclic antidepressant, is susceptible to photodegradation. While specific studies on Nortriptyline are scarce, extensive research on its precursor and structural analog, Amitriptyline, provides strong indicative evidence [1] [2].

The main pathways include:

  • Oxidation: This is a key degradation route. The chemical structure of tricyclic antidepressants contains functional groups and double bonds that are susceptible to oxidation, a process that can be accelerated by the presence of trace metal ions [1].
  • Direct and Indirect Photolysis: In the aquatic environment, drugs like Nortriptyline can degrade by absorbing light directly (direct photolysis) or through reactions with reactive intermediates generated by other light-absorbing substances in solution, such as dissolved organic matter (indirect photolysis) [3].

2. What are the standard light conditions for ICH Q1B photostability testing? Your forced degradation and confirmatory studies should adhere to the ICH Q1B guideline [4]. The standard conditions are summarized in the table below.

Test Minimum Exposure Condition
Option 1 1.2 million lux hours of visible light and 200 watt hours/square meter of UV energy
Option 2 Exposure to both cool white and near-UV lamps as described in the ICH Q1B guideline [4].

3. What analytical techniques are recommended for monitoring photodegradation? The use of advanced chromatographic and spectroscopic techniques is crucial for separating, detecting, and identifying the parent drug and its photodegradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most valuable technique for qualitative and quantitative analysis. High-resolution multistage mass spectrometry (e.g., Q-TOF, Ion Trap, Orbitrap) is highly recommended for identifying unknown degradation products [5].
  • Gas Chromatography-Mass Spectrometry (GC-MS) & LC-NMR: These combined techniques can also provide critical structural information about degradants [5].

Troubleshooting Guide for Common Issues

Issue: Inconsistent or low degradation rates during testing.

  • Potential Cause: The light source may not be calibrated correctly, or the samples are not being uniformly irradiated.
  • Solution:
    • Ensure your light exposure system is qualified and meets the ICH Q1B energy requirements [4].
    • Verify that samples are positioned to receive uniform light intensity. Rotate or reposition samples during testing if necessary.
    • Consider the formulation. The use of certain excipients or nanotechnology-based delivery systems can enhance drug stability and reduce degradation rates [1].

Issue: Formation of unexpected or numerous degradation products.

  • Potential Cause: The drug substance may be particularly labile, or the experimental conditions (e.g., presence of photosensitizers in the solution, incorrect pH) may be promoting secondary reactions [1] [3].
  • Solution:
    • Conduct a forced degradation study under controlled stress conditions (e.g., different pH levels, presence of oxidizers) to map out the degradation pathway [1].
    • Use mass spectrometry to build an MS/MS spectral library of Nortriptyline and its known degradants. This will help in the future identification of these impurities in stability samples [5].

Issue: Difficulty in detecting and quantifying trace-level degradants.

  • Potential Cause: The analytical method lacks the necessary sensitivity or selectivity.
  • Solution:
    • Develop a stability-indicating assay that can effectively separate the main peak from all degradation products [1].
    • Optimize your mass spectrometry parameters for higher sensitivity and use high-resolution instrumentation to accurately determine the elemental composition of degradants [5].

Experimental Protocol: Photostability Forced Degradation Study

The following workflow outlines the key steps for conducting a comprehensive photostability study on Nortriptyline, from sample preparation to data analysis.

Start Start: Define Study Objective (e.g., Forced Degradation) Prep Sample Preparation (Dissolve NTP in appropriate solvent) Prepare at least 2 identical sets Start->Prep ICH_Exp ICH Q1B Light Exposure Expose one set to standardized visible and UV light Prep->ICH_Exp Dark_Ctrl Dark Control Keep one set in dark under same temperature conditions Prep->Dark_Ctrl Analysis Sample Analysis Use LC-MS/MS to compare exposed vs. control samples ICH_Exp->Analysis Dark_Ctrl->Analysis Id Degradant Identification Use HR-MS and NMR to identify unknown products Analysis->Id Report Report & Conclusion Document degradation profile and pathway Id->Report Pathway Update Stability Protocol Implement protective measures if required Report->Pathway

Key Considerations:

  • Sample Form: Testing should be performed on both the drug substance (active pharmaceutical ingredient) and the final drug product, as the formulation matrix can significantly impact stability [4].
  • Control Sample: The dark control is essential for distinguishing photodegradation from thermal degradation.
  • Light Source: The light source must be calibrated to deliver the minimum energy specified in the ICH Q1B guideline [4].

Key Protective Strategies

Based on the identified degradation pathways, consider the following to enhance Nortriptyline's photostability:

  • Packaging: Use opaque or light-resistant containers (such as amber glass or opaque polypropylene) to prevent light penetration during storage [1] [6].
  • Formulation: Explore the use of antioxidants in the formulation to mitigate oxidative degradation. Advanced approaches like nanotechnology-based delivery systems can also improve stability [1].
  • Handling: In a laboratory setting, store stock solutions and samples in the dark (e.g., in a cabinet or wrapped in aluminum foil) and minimize their exposure to light during experimental procedures.

References

Nortriptyline thermal degradation temperature effects

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Effects on Nortriptyline Distribution

The following table summarizes key quantitative findings from a study on how temperature influences the distribution of Nortriptyline in human blood, which is crucial for avoiding analytical errors [1].

Variable Condition (4°C) Condition (37°C) Measurement
Cell/Plasma (C/P) Ratio 1.0 ± 0.1 1.7 ± 0.2 Mean ± SD
Unbound Fraction in Plasma 2.9 ± 0.2% 7.0 ± 1.1% Mean ± SD
Impact of pH (Range 7.0-7.6) No significant alteration in NT distribution at 37°C
Impact of Drug Concentration No significant alteration in NT distribution at 37°C

Frequently Asked Questions

Here are answers to specific troubleshooting questions your users might have.

Q: Our analytical results for Nortriptyline in blood samples are inconsistent between batches. Could sample handling be a factor?

A: Yes, temperature during sample handling and centrifugation is a major factor. The distribution of Nortriptyline between blood cells and plasma is highly temperature-dependent [1].

  • Problem: If blood samples are centrifuged at room temperature or higher, more Nortriptyline will be sequestered in the red blood cells, leading to a lower measured concentration in the plasma.
  • Solution: Standardize the sample handling protocol. Centrifuge blood samples at 4°C to ensure a consistent and predictable C/P ratio of approximately 1.0. Allowing samples to stand at higher temperatures before processing will cause a shift in this ratio and yield erroneous plasma concentration results.

Q: We are developing a stability-indicating HPLC method. Does Nortriptyline degrade under high temperatures?

A: While the provided studies do not give a specific degradation temperature, they confirm that Nortriptyline is susceptible to forced degradation under stress conditions, including thermal stress.

  • Evidence: A 2025 study on the related drug Amitriptyline (where Nortriptyline is listed as an impurity) developed a stability-indicating assay that confirmed the method could separate the main drug from its degradation products formed under thermal stress [2]. This is a standard practice to demonstrate that analytical methods remain accurate even if degradation occurs.
  • Protocol: Forced degradation studies are a key part of method validation. You should intentionally stress your Nortriptyline samples under elevated temperatures (e.g., 60°C or 80°C for 24-48 hours) and then analyze them to confirm your method can detect and quantify any degradation products that form.

Experimental Workflow for Handling Blood Samples

To ensure accurate and reproducible results, follow this standardized workflow for processing blood samples containing Nortriptyline. The diagram below visualizes the critical control points.

Start Collect Blood Sample A Store & Transport at 4°C Start->A Critical Step B Promptly Centrifuge at 4°C A->B E Inconsistent Results A->E Deviation: High Temp C Separate Plasma Fraction B->C D Analyze Plasma C->D F Report & Interpret Data D->F

Key Technical Recommendations

Based on the gathered data, here are the core technical recommendations for researchers:

  • Control Temperature Rigorously: The most critical factor for accurate Nortriptyline measurement in biological samples is maintaining a low temperature (4°C) from sample collection until plasma separation [1].
  • Employ Stability-Indicating Methods: Always use validated, stability-indicating analytical methods (like the RP-HPLC methods described in the literature) that can detect and separate Nortriptyline from its degradation products formed under thermal stress [2] [3].
  • Consult Broader Literature: For detailed degradation pathways and specific thermal degradation thresholds, you may need to consult specialized pharmaceutical degradation resources or conduct your own forced degradation studies, as this specific data was not found in the current search.

References

Nortriptyline precision accuracy improvement analytical method

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Precision in Dosing and Analysis

The core goal of improving precision can be approached from two angles: individualized patient dosing for clinical efficacy and robust analytical techniques for quality control.

The table below summarizes proven strategies for enhancing precision in nortriptyline dosing and analysis [1]:

Strategy Key Mechanism Key Benefit / Outcome
Pharmacogenetics-based Dosing Dosing adjustment based on patient's CYP2D6 metabolizer status [1]. ↑ Likelihood of achieving therapeutic plasma concentrations; reduces variability [1].
Phenotype-based Dosing Prediction of optimal dose from a single plasma concentration measurement taken 8-24 hours after an initial dose [1]. ↑ Likelihood of achieving therapeutic plasma concentrations; accounts for genetic and non-genetic factors [1].
Chromatographic Method Optimization Using specialized columns (e.g., phenyl-hexyl) and optimized mobile phases for better separation [2] [3]. Superior resolution of analytes, crucial for accurate quantification, especially in the presence of impurities [3].

Troubleshooting Guides for Analytical Methods

Poor Chromatographic Separation
  • Problem: Inadequate resolution between nortriptyline and its impurities, degradation products, or co-administered drugs, leading to inaccurate quantification.
  • Solutions:
    • Change Stationary Phase: If a general-purpose C18 column does not provide sufficient separation, switch to a phenyl-hexyl column. The π-π interactions between the stationary phase and the aromatic rings in nortriptyline can significantly enhance resolution, which is critical for separating the drug from its potent nitrosamine impurity (NNORT) [3].
    • Optimize Mobile Phase: Adjust the composition and pH of the mobile phase.
      • For a nortriptyline and pregabalin combination, a mixture of 0.1% perchloric acid and acetonitrile (55:45, v/v) on a BDS C18 column has been successfully used [4].
      • For a nortriptyline and fluphenazine combination, a mobile phase of 0.1M formic acid (pH 2.16) and methanol (33:67, v/v) on a Hypersil Gold C8 column provided good separation [2].
    • Use a Stability-Indicating Method (SIM): Employ an RP-HPLC method validated as stability-indicating. This ensures that nortriptyline can be accurately quantified in the presence of its degradation products (formed under acid, base, oxidative, or neutral stress conditions), which is a requirement for reliable analytical methods [5] [4] [6].
Low Sensitivity in Biological Samples
  • Problem: Inability to detect low concentrations of nortriptyline in complex matrices like plasma, which is essential for pharmacokinetic studies or therapeutic drug monitoring.
  • Solutions:
    • Implement Microextraction Techniques: Utilize modern sample preparation methods like Homogenizer Assisted Dispersive Liquid-Phase Microextraction (HA-DLPME). This technique uses a rotor-stator homogenizer to create an emulsion, drastically increasing the surface area between the sample and extraction solvent. This leads to high extraction efficiency and enrichment factors in a very short time (as little as 6 seconds), effectively removing matrix interferences [7].
    • Chemical Derivatization: For HPLC methods with fluorescence detection, derivative nortriptyline using a reagent like 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl). This reaction allows for highly sensitive detection with a lower limit of quantification (LLOQ) of 10 ng/mL using only 100 μL of plasma sample [8].

Frequently Asked Questions (FAQs)

What is the therapeutic window for nortriptyline in plasma?

The established therapeutic window for nortriptyline in plasma is 50–150 μg/L [1]. Precision dosing strategies aim to bring patients into this range quickly.

My method works for standards but fails with tablet formulations. What should I check?

This often indicates interference from tablet excipients.

  • Review Your Extraction Protocol: Ensure the drug is being completely extracted from the tablet matrix. A common approach is to finely powder the tablets, sonicate them in a suitable solvent (e.g., methanol, or a water-acetonitrile mixture), and then filter the solution before analysis [2] [4].
  • Verify Specificity: Run a blank sample of your extraction solvent and a control from placebo excipients (if available) to confirm that no co-eluting peaks are interfering with the nortriptyline peak [4].
Are there simpler, non-chromatographic methods for nortriptyline analysis?

Yes, for less complex samples like bulk powder or single-component formulations, other methods can be suitable.

  • Kinetic Spectrophotometry: Methods based on the oxidation of nortriptyline with potassium permanganate in acidic or basic media can be applied. The change in absorbance is measured over time and correlated to concentration. These methods are simple and eliminate interference from coloured samples [9].
  • HPTLC: High-Performance Thin-Layer Chromatography is a cost-effective technique for routine analysis. A validated method using silica gel F254 plates and a mobile phase of methanol: ethyl acetate: ammonia (6:4:0.2 v/v) has been reported for nortriptyline in bulk and tablet forms [5].

Experimental Protocol: Phenotype-Based Dosing Prediction

This protocol outlines how to use an early plasma concentration measurement to predict the optimal maintenance dose for a patient, a method shown to be highly precise [1].

A Administer Single Test Dose of Nortriptyline B Collect Plasma Sample 8-24 Hours Post-Dose A->B C Analyze Sample & Measure Nortriptyline Concentration (C_initial) B->C D Input C_initial into Population Pharmacokinetic Model C->D E Model Calculates Individual Pharmacokinetic Parameters D->E F Predict Optimal Daily Dose for C_ss = 100 μg/L E->F

Workflow for Phenotype-Based Dosing

Objective: To individualize nortriptyline therapy by predicting the optimal daily dose from a single plasma concentration measurement.

Materials and Reagents:

  • Nortriptyline hydrochloride reference standard.
  • Drug-free human plasma.
  • Appropriate solvents (e.g., methanol, acetonitrile) of HPLC grade.
  • Materials for sample preparation and analysis (e.g., HPLC system with UV detector, or LC-MS/MS for higher sensitivity).

Procedure:

  • Initial Dose Administration: The patient is administered a single, standard oral dose of nortriptyline (e.g., 25-50 mg).
  • Blood Sampling: A venous blood sample is collected 8 to 24 hours after the dose administration [1].
  • Plasma Separation: Centrifuge the blood sample to obtain plasma.
  • Sample Analysis:
    • Process the plasma sample using a validated quantitative method (e.g., HPLC, LC-MS/MS) [8].
    • Quantify the nortriptyline concentration in the sample. This value is the initial concentration (C_initial).
  • Dose Prediction:
    • Use a pre-developed population pharmacokinetic model to analyze the C_initial value [1].
    • The model, using nonlinear mixed-effects modeling software (e.g., NONMEM), will provide empirical Bayes estimates for the individual's pharmacokinetic parameters (like clearance).
    • Based on these individualized parameters and assuming linear pharmacokinetics, calculate the daily dose required to achieve a steady-state plasma concentration (C_ss) at the midpoint of the therapeutic window (e.g., 100 μg/L) [1].

References

Nortriptyline hydrochloride solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Techniques: A Comparison

The table below summarizes the core techniques identified in recent scientific literature.

Technique Mechanism of Action Key Findings & Effectiveness Notable Excipients/Formats
Cyclodextrin Complexation [1] [2] [3] Formation of inclusion complexes; hydrophobic drug moiety enters the cyclodextrin's lipophilic cavity. Significantly enhances aqueous solubility; SBE-β-CD shows stronger complexation than HP-β-CD due to electrostatic interactions, but can reduce membrane permeability [1] [2]. HP-β-CD, SBE-β-CD
Nanosuspension Loaded Nanogel [4] Reduction of particle size to nanoscale, increasing surface area for dissolution; incorporation into a bioadhesive gel matrix. Particle size achieved: 10–100 nm; demonstrated increased saturation solubility and suitability for intranasal delivery for direct brain targeting [4]. Gellan Gum, Poloxamer 188, Poloxamer 407, Tween 80, HPMC K4M
pH Manipulation [5] [6] Adjusts the ionization state of the drug molecule (pKa ~9.23), influencing its aqueous solubility. Solubility is highest in acidic pH; complex solubility-pH profiles observed in buffered systems (e.g., phosphate) due to salt formation [5] [6]. Phosphate Buffers, Chloride-containing Saline
Solvent Selection [7] Choice of pure solvents based on polarity and molecular interactions for crystallization or purification. Solubility in pure solvents at 298.15 K follows: Ethanol > n-Propanol ≥ n-Butanol > DMF > n-Octanol ≥ Isopropanol... [7]. Ethanol, n-Propanol, DMF, n-Octanol

Experimental Protocols for Key Techniques

Here are detailed methodologies for two of the prominent enhancement strategies as described in the research.

Cyclodextrin Complexation & Permeability Assessment

This protocol is used to study how cyclodextrins both increase solubility and affect membrane permeability [1] [2].

  • Materials: Nortriptyline Hydrochloride, HP-β-CD or SBE-β-CD, buffer solutions (e.g., pH 4.0 and 6.8), 1-octanol, n-hexane, PermeaPad barriers or regenerated cellulose membranes, Franz diffusion cells or similar apparatus.
  • Preparation of Complexes: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 0.0115 M, 0.025 M, 0.035 M). Add an excess of NTH and stir for a predetermined time to facilitate complex formation.
  • Distribution Coefficient (D) Measurement:
    • Combine the cyclodextrin-containing drug solution with an immiscible organic solvent (1-octanol or n-hexane) in a vial.
    • Shake the mixture vigorously for a set period to reach equilibrium.
    • Allow phases to separate, then measure the concentration of NTH in each phase using a validated method (e.g., UV-Vis spectrophotometry, HPLC).
    • Calculate the apparent distribution coefficient: ( D_{app} = \frac{[Drug]{organic}}{[Drug]{aqueous}} ).
  • Permeability Coefficient (P) Measurement:
    • Use a permeability setup (e.g., Franz diffusion cell) with a selected membrane (PermeaPad for biomimetic lipophilic barrier, RC for hydrophilic).
    • Fill the donor compartment with the CD-drug complex solution. The receiver compartment contains a plain buffer.
    • Maintain at constant temperature (e.g., 37°C) and agitate.
    • At regular intervals, sample from the receiver compartment and analyze for drug content.
    • Calculate the permeability coefficient based on the cumulative amount of drug permeated over time.

The workflow for this protocol can be visualized as follows:

start Start Experiment prep Prepare CD Solutions at varying concentrations start->prep complex Add NTH and stir to form complexes prep->complex distribute Measure Distribution: Mix with organic solvent and analyze phases complex->distribute permeability Measure Permeability: Use diffusion cell and analyze receiver solution complex->permeability analyze Analyze Data: Calculate D_app and P_app vs. CD concentration distribute->analyze permeability->analyze

Preparation of Nanosuspension-Loaded In Situ Nasal Nanogel

This protocol describes a advanced formulation technique for alternative delivery routes [4].

  • Materials: NTH, surfactants (Poloxamer 188, Poloxamer 407, Tween 80), stabilizer (HPMC K4M), gellan gum, PEG 400, methanol, distilled water.
  • Nanosuspension Preparation (Nanoprecipution-Ultrasonication):
    • Organic Phase: Dissolve NTH and a surfactant (e.g., Poloxamer 188) in methanol.
    • Aqueous Phase: Prepare an aqueous solution containing a stabilizer like HPMC K4M.
    • Incorporate the organic phase into the aqueous phase under continuous stirring.
    • Sonicate the mixture using a probe sonicator for ~10 minutes.
    • Further process the nanosuspension using a high-pressure homogenizer (e.g., at 800 bar) to achieve the desired nanoparticle size (10-100 nm).
  • Nanogel Formation:
    • Prepare a gellan gum solution by dissolving it in distilled water with magnetic stirring.
    • Mix the optimized nanosuspension with PEG 400.
    • Combine the nanosuspension-PEG mixture with the gellan gum solution.
    • Add a preservative like methyl paraben.
  • Characterization:
    • Particle Size, PDI, Zeta Potential: Use dynamic light scattering with a Zetasizer.
    • Solubility Studies: Measure saturation solubility in relevant solvents.
    • In-vitro Gelation: Assess gelling capacity upon contact with simulated nasal fluid.
    • Drug Content & pH: Analyze formulation uniformity and pH.

Frequently Asked Questions (FAQs)

Q1: Why does adding cyclodextrin increase my drug's solubility but decrease its permeability in artificial membrane assays? This is a well-documented phenomenon. Cyclodextrins work by entrapping drug molecules in their hydrophilic cavity, which increases aqueous solubility. However, for a drug to permeate a lipophilic membrane, it needs to be in its free, uncomplexed form. The cyclodextrin-drug complex is too large and hydrophilic to cross the membrane readily. Therefore, while the total drug concentration in solution is higher, the concentration of the free drug available for immediate permeation is reduced, leading to a lower observed permeability coefficient [1] [2].

Q2: I am observing complex solubility-pH profiles for NTH in phosphate buffers, not a simple curve. Why? A simple solubility-pH model assumes only the precipitation of the free base or a single salt form. With NTH in phosphate buffers, more complex equilibria occur. Beyond pH-dependent ionization, NTH can form less-soluble phosphate salts (e.g., 1:1 or 1:2 drug:phosphate complexes) and undergo solid-phase transformations. This means that the precipitate at a given pH might not be the pure free base, but a mixed crystal lattice involving phosphate ions, leading to multiple plateau regions or "pHmax" domains in the solubility profile [6].

Q3: For a nose-to-brain delivery approach, which technique shows promise and why? The development of a nanosuspension-loaded in situ nasal nanogel is a promising strategy. The nanosuspension tackles the core issue of poor solubility. When incorporated into a gellan gum-based in situ gel, the formulation undergoes a sol-to-gel transition upon contact with the nasal mucosa, which increases residence time. This combined approach leverages the direct neural pathways (olfactory and trigeminal nerves) from the nose to the brain, potentially bypassing the blood-brain barrier and improving therapeutic efficiency for conditions like depression [4].

References

Nortriptyline Oxidative Degradation & Prevention Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors influencing nortriptyline oxidation and corresponding prevention strategies based on current research.

Factor Impact on Oxidation Prevention / Mitigation Strategy
Chemical Oxidants Strong oxidants (e.g., Ferrate(VI), persulfate) rapidly degrade nortriptyline [1] [2]. Avoid contact with oxidizing agents during processing and in final formulations. Use antioxidants where compatible [3].
pH Degradation rates are highly pH-dependent. Maximum degradation for related compound Amitriptyline observed at pH 9.0 [1]. Control and maintain pH in final formulation to avoid alkaline conditions (e.g., pH 9.0) that accelerate degradation [3].
Light & UV Exposure UV irradiation has a synergistic effect on chemical oxidation [1]. Use light-resistant (opaque or amber) packaging to protect from photodegradation [3].
Molecular Encapsulation - Formulate with β-Cyclodextrin (β-CD). Encapsulation of the tricyclic ring system protects the drug from the external environment, enhancing stability [4].
Packaging & Storage - Use airtight containers, control temperature, and consider inert gas purging to minimize oxidative stress during storage [3].

Analytical Method for Monitoring Degradation

A modern, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for detecting nortriptyline and its degradation products. The following protocol, adapted from a method developed for amitriptyline (a very similar compound), is validated for simultaneous assay and impurity profiling [5].

Parameter Specification
Objective To separate and quantify Nortriptyline HCl and its potential impurities/degradation products.
Instrument HPLC with Photodiode Array (PDA) Detector.
Column Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) or equivalent.
Mobile Phase Phosphate Buffer (6.8 g/L KH₂PO₄, 8 mL Triethylamine, pH adjusted to 7.5) : Acetonitrile = 35:65 (v/v).
Flow Rate 1.0 mL/min.
Detection Wavelength 215 nm.
Injection Volume 10 µL.
Column Temperature Ambient.
Sample Solvent Mobile Phase.
Key Feature This method is stability-indicating, meaning it can effectively detect and quantify degradation products even in the presence of the main drug compound.

Documented Degradation Pathways

Understanding the chemical pathway of oxidation helps in identifying impurities and developing targeted prevention strategies. Research on the oxidation of amitriptyline and nortriptyline by Ferrate(VI) has identified a primary route [1]:

  • Initial Epoxidation: The exocyclic double bond in the central seven-membered ring is the most susceptible site. It is first oxidized to form an exo-epoxide.
  • Hydrolysis and Further Oxidation: The unstable epoxide intermediate is hydrolyzed. This leads to a breakdown of the molecule.
  • Formation of Final Products: The pathway concludes with the formation of two main products: dibenzosuberenone and 3-dimethylaminopropionaldehyde.

The following diagram illustrates this oxidative degradation pathway:

G Start Nortriptyline Molecule Step1 1. Initial Oxidative Attack on Exocyclic Double Bond Start->Step1 Intermediate Exo-Epoxide Intermediate Step1->Intermediate Step2 2. Hydrolysis Intermediate->Step2 Step3 3. Further Oxidation Step2->Step3 Product1 Dibenzosuberenone Step3->Product1 Product2 3-Dimaminopropionaldehyde Step3->Product2

Frequently Asked Questions (FAQs)

Q1: What are the main reactive oxygen species (ROS) involved in nortriptyline's oxidative degradation in advanced oxidation processes (AOPs)? In electrochemical persulfate systems, quenching experiments and Electron Paramagnetic Resonance (EPR) analysis have confirmed that sulfate radicals (SO4•−) and hydroxyl radicals (•OH) are the dominant reactive species responsible for the oxidative degradation of tricyclic antidepressants like nortriptyline [2].

Q2: Can nortriptyline itself have pro-oxidant effects in biological systems? Yes, in a different context (oncology research), nortriptyline has been shown to induce oxidative stress in cancer cells as part of its mechanism of action. It increases intracellular Reactive Oxygen Species (ROS) and malondialdehyde (MDA) levels, while decreasing mitochondrial membrane potential and glutathione (GSH) levels [6]. This is distinct from its chemical degradation but is important for researchers studying its biological effects.

Q3: Why is a phosphate buffer at pH 7.5 recommended for the HPLC analysis? This pH provides an optimal environment for separating the drug from its impurities and degradation products on the specified column. The use of a volatile modifier like Triethylamine (TEA) helps improve peak shape and separation efficiency [5].

References

Nortriptyline versus amitriptyline metabolite activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Pharmacokinetic Profile

The table below compares the core properties of amitriptyline and its active metabolite, nortriptyline.

Property Amitriptyline Nortriptyline
Drug Class Tertiary amine tricyclic antidepressant (TCA) [1] [2] Secondary amine tricyclic antidepressant (TCA) [3]
Primary Mechanism of Action Inhibits serotonin and norepinephrine reuptake (balanced potency) [1] Preferentially inhibits norepinephrine reuptake [1] [3]
Key Receptor Affinities Strong antagonist: Muscarinic (M1), Histamine (H1), alpha-adrenergic [2] Lower anticholinergic and sedative effects than amitriptyline [3]
Primary Metabolic Pathways CYP2C19 (to nortriptyline); CYP2D6 (to 10-hydroxy metabolites); CYP3A4 [4] [2] CYP2D6 (main pathway) [5]
Active Metabolites Nortriptyline [1] [4] 10-Hydroxynortriptyline [3]
Elimination Half-Life 10-28 hours [2] 24 hours (contributes to long therapeutic effect) [1]
Volume of Distribution High (17.1 ± 2.4 L/kg) [2] Information not explicitly stated in search results

Metabolic Pathways and Pharmacogenetics

Amitriptyline's metabolism is highly dependent on the CYP2D6 and CYP2C19 enzymes. Genetic polymorphisms in these enzymes significantly impact drug exposure and clinical outcomes [4] [2]. The following diagram illustrates the primary metabolic pathway.

G Amitriptyline Amitriptyline CYP2C19 CYP2C19 Amitriptyline->CYP2C19  N-Demethylation CYP2D6 CYP2D6 Amitriptyline->CYP2D6  10-Hydroxylation Nortriptyline Nortriptyline Nortriptyline->CYP2D6  10-Hydroxylation Hydroxy_Metabolites 10-Hydroxy Metabolites (Less Active/Cardiotoxic) CYP2C19->Nortriptyline CYP2D6->Hydroxy_Metabolites CYP2D6->Hydroxy_Metabolites

Based on these metabolic pathways, here are the clinical pharmacogenomic recommendations for dosing.

Metabolizer Status Clinical Impact Dosing Recommendation
CYP2D6 Ultrarapid (UM) Increased metabolism to less active compounds; risk of therapeutic failure [4]. Avoid TCA or use alternative drug (e.g., citalopram, sertraline). If TCA is used, titrate to a higher dose and use therapeutic drug monitoring (TDM) [4].
CYP2D6 Poor (PM) Greatly reduced metabolism; higher plasma levels increase risk of side effects [4] [2]. Avoid TCA or use alternative. If TCA is warranted, consider a 50% reduction of the starting dose with TDM [4].
CYP2C19 Ultrarapid (UM) Increased conversion of amitriptyline to nortriptyline; potential for sub-optimal response [4]. Avoid tertiary amines (amitriptyline); consider secondary amines (nortriptyline, desipramine) [4].
CYP2C19 Poor (PM) Greatly reduced formation of nortriptyline; potential for sub-optimal response [4]. Avoid tertiary amines (amitriptyline); consider secondary amines (nortriptyline, desipramine) [4].

Therapeutic Drug Monitoring (TDM)

The table below outlines the therapeutic and toxic ranges for these compounds, which are critical for TDM.

Compound Therapeutic Range (Trough) Toxic Range Key Monitoring Considerations

| Amitriptyline + Nortriptyline (Combined) | 80-200 ng/mL [6] [7] | >500 ng/mL (increased risk of cardiotoxicity, QRS widening) [6] | - Trough level: collect immediately before next dose (≥12 hrs after last dose) [6].

  • Some patients may respond outside these ranges or show toxicity within them [6]. | | Nortriptyline (alone) | 70-170 ng/mL [6] [7] | >500 ng/mL [6] | - Displays a "therapeutic window"; levels above or below correlate with poor response [6]. |

Experimental Methodologies for Research

For researchers, here are the methodologies used in key studies to generate the comparative data.

  • In Vitro Reuptake Inhibition & Receptor Binding Assays: The comparative pharmacological data (reuptake inhibition potencies) is typically generated from in vitro studies using cell or tissue preparations expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET). The potency of drugs is measured by their ability to inhibit the reuptake of radiolabeled or fluorescently tagged neurotransmitters [1]. Similarly, receptor binding affinity is determined by measuring the displacement of a known radioligand from cloned human receptors [1].
  • Metabolic Pathway Kinetics: Detailed kinetic parameters for metabolic reactions (e.g., demethylation and hydroxylation rates) are determined using human liver microsomes and specific CYP isoform enzymes. Metabolite formation is quantified using highly sensitive techniques like liquid chromatography (LC) or mass spectrometry (MS). This allows for the determination of reaction rates at different substrate concentrations and the study of inhibition between compounds [8].
  • Therapeutic Drug Monitoring (TDM) Assays: The standard methodology for measuring serum concentrations of amitriptyline and nortriptyline in clinical practice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method involves extracting the antidepressants from serum, separating them via liquid chromatography, and then detecting and quantifying them based on their specific mass-to-charge ratio in a mass spectrometer. This provides high specificity and sensitivity [6] [7].

References

Nortriptyline reference standard validation pharmacopoeial methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Recent Analytical Methods for Nortriptyline

Method Category Specific Technique Key Application / Focus Reference
Liquid Chromatography High-Performance Liquid Chromatography (HPLC) with UV detection Simultaneous determination of Nortriptyline and Fluphenazine in pharmaceutical dosage forms [1].
Liquid Chromatography-Mass Spectrometry LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Determination of genotoxic nitrosamine impurities (NDSRIs) in Nortriptyline drug products [2].
Kinetic Spectrophotometry Oxidation-based methods using potassium permanganate Determination of Nortriptyline in commercial dosage forms; employs fixed-time and initial rate methods [3].
Spectrophotometry UV Spectrophotometry Quantification of Nortriptyline in a transdermal microemulsion formulation [4].

Detailed Experimental Protocols

For a more in-depth look, here are the experimental details for two of the prominent methods identified.

HPLC Method for Simultaneous Assay [1]

This method is designed for the analysis of Nortriptyline hydrochloride alongside another active ingredient, Fluphenazine hydrochloride.

  • Chromatographic Conditions:
    • Column: Hypersil Gold C8 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Methanol and 0.1 M Formic acid (67:33, v/v)
    • Flow Rate: 1.1 mL/min
    • Detection Wavelength: 251 nm
    • Column Temperature: 25 °C
    • Injection Volume: 10 μL
  • Sample Preparation: Tablets are powdered, dissolved in methanol, sonicated, filtered, and then diluted to the desired concentration with the internal standard (Fluvastatin sodium).
  • Validation Data: The method was validated and showed linearity over a range of 5.0–1350.0 μg/mL for Nortriptyline, with a correlation coefficient (r²) greater than 0.999.
LC-MS/MS Method for Impurity Profiling [2]

This recent (2025) method is developed for the highly sensitive detection of a specific genotoxic impurity, N-nitroso-nortriptyline (NNORT).

  • Chromatographic Conditions:
    • Column: Phenyl-hexyl column (demonstrated superior separation over a general C18 column).
    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
    • Ionization: Positive electrospray ionization (ESI+).
    • MRM Transition for NNORT: m/z 293.2 → 233.0
  • Method Validation:
    • Linearity: Excellent, with r² = 0.998.
    • Limit of Quantitation (LOQ): 20 ng/g for NNORT.
    • Accuracy: Recoveries between 96.6–99.4%.
    • Precision: Relative Standard Deviation (RSD) below 3.9%.

Experimental Workflow Diagram

The following diagram outlines a generalized logical workflow for developing and validating an analytical method, which integrates the key steps from the methodologies discussed above.

G Start Method Development A Select Analytical Technique Start->A B Optimize Chromatographic Conditions A->B C Optimize Detection Parameters B->C D Sample Preparation C->D E Method Validation D->E F Application to Real Samples E->F

References

Nortriptyline anticancer activity comparison standard chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Nortriptyline vs. Standard Chemotherapy

The table below compares the primary mechanisms of action between nortriptyline and standard chemotherapeutics.

Therapeutic Agent Class/Category Primary Mechanisms of Anticancer Action Key Molecular Targets/Pathways

| Nortriptyline | Tricyclic Antidepressant (Repurposed drug) | - Induces oxidative stress [1]

  • Triggers apoptosis [1] [2] [3]
  • Inhibits fatty acid uptake [4]
  • Causes cell cycle arrest [2] | - Keap1-Nrf2 pathway [1]
  • BAX/BAD, Bcl-2, c-PARP [1]
  • Macropinocytosis [4]
  • Caspase-3, mitochondrial membrane [2] [3] | | Standard Chemotherapeutics | Various (e.g., Platinum agents, Antimetabolites) | - DNA damage and cross-linking
  • Inhibition of DNA synthesis
  • Disruption of microtubule function | - DNA, Topoisomerases, Tubulin (General knowledge, not from search results) |

Experimental Efficacy Data Across Cancer Types

The table below summarizes quantitative data on the anticancer efficacy of nortriptyline from in vitro (cell-based) studies.

Cancer Type Cell Line Model Nortriptyline IC50 (In Vitro) Comparative Agent & IC50 (In Vitro) Key Experimental Findings
Gastric Cancer [1] AGS ~30 µM (24h) Not provided Inhibited proliferation, migration; induced oxidative stress & apoptosis; inhibited tumor growth in vivo.
Gastric Cancer [1] HGC27 ~20 µM (24h) Not provided Inhibited proliferation, migration; induced oxidative stress & apoptosis; inhibited tumor growth in vivo.
Multiple Myeloma [2] U266 26.1 µM (24h) Cisplatin: 39.8 µM (24h) Induced G2/M cell cycle arrest and apoptosis; combination with cisplatin was antagonistic.
Bladder Cancer [3] TCCSUP (Human) 38.5 µM (24h), 27.8 µM (48h) Not provided Induced mitochondrial & death receptor-mediated apoptosis; inhibited tumor growth in vivo.
Bladder Cancer [3] MBT-2 (Mouse) 35.7 µM (24h), 22.9 µM (48h) Not provided Induced mitochondrial & death receptor-mediated apoptosis; inhibited tumor growth in vivo.

Key Experimental Protocols for Anticancer Research

To evaluate the anticancer activity of nortriptyline, researchers employ standard preclinical methodologies. The diagram below outlines a typical workflow integrating the core experiments cited in the provided research.

workflow cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_mechanism Mechanistic Studies start In Vitro Investigation invitro1 Cell Viability Assay (MTT/MTS) start->invitro1 vivo In Vivo Validation vivo1 Mouse Xenograft Model vivo->vivo1 mech Mechanism Elucidation mech1 RNA Sequencing/Proteomics mech->mech1 mech2 Fatty Acid Uptake Assay mech->mech2 mech3 Pathway Analysis (e.g., Keap1-Nrf2) mech->mech3 invitro1->vivo Promising Results invitro2 Colony Formation Assay invitro1->invitro2 invitro3 Wound Healing/Migration Assay invitro1->invitro3 invitro4 Flow Cytometry (Apoptosis/Cell Cycle) invitro1->invitro4 invitro5 Western Blot (Protein Expression) invitro4->invitro5 invitro6 ROS/MMP Detection (Fluorescence) invitro4->invitro6 invitro5->mech invitro6->mech vivo2 Tumor Volume/Weight Measurement vivo1->vivo2 vivo2->mech Further Analysis

The following are detailed methodologies for key experiments referenced in this guide:

  • Cell Viability Assay (MTT/MTS): Used to determine IC50 values. Cells are treated with a range of nortriptyline concentrations for 24-72 hours. MTT reagent is added and converted to purple formazan by metabolically active cells. The absorbance is measured, and the IC50 (concentration that inhibits 50% of cell growth) is calculated [1] [2] [3].
  • Apoptosis Detection (Flow Cytometry): Cells treated with nortriptyline are stained with Annexin V and Propidium Iodide (PI). Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1] [2].
  • Western Blot Analysis: Treated and control cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., Bcl-2, BAX, c-PARP). This confirms changes in protein expression related to apoptosis and other pathways [1] [3].
  • In Vivo Xenograft Models: Immunodeficient mice are subcutaneously injected with human cancer cells. Once tumors form, mice are treated with nortriptyline or a vehicle control. Tumor volume and weight are monitored over time to assess the compound's efficacy in suppressing tumor growth [1] [3].

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests several key points:

  • Promising Multi-Mechanistic Action: Nortriptyline's ability to target cancer cells through oxidative stress, apoptosis, and metabolic inhibition (fatty acid uptake) makes it a compelling candidate for drug repurposing [1] [4]. This multi-target profile differs from many conventional chemotherapies.
  • Combination Therapy Consideration: The finding that nortriptyline antagonized the effect of cisplatin in multiple myeloma cells is critically important [2]. This highlights the necessity to meticulously evaluate drug interactions when considering nortriptyline as an adjuvant therapy.
  • Safety Profile Advantage: As an approved drug with a known safety profile, nortriptyline has a potential developmental advantage over new chemical entities. Evidence also suggests that TCAs, as a class, are not associated with an increased risk of cancer [5] [6].

The available evidence positions nortriptyline as a strong candidate for further investigation. Its activity across diverse cancers and unique mechanisms offer potential for novel therapeutic strategies, particularly in cancers dependent on pathways like macropinocytosis for nutrient uptake [4].

References

Comparison of HPLC and HPTLC for Nortriptyline Forced Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies and performance data from recent studies.

Feature HPLC (High-Performance Liquid Chromatography) HPTLC (High-Performance Thin-Layer Chromatography)

| Stationary Phase | - X Bridge Phenyl column (250 x 4.6 mm, 5 µm) [1]

  • Hypersil Gold C8 column (250 x 4.6 mm, 5 µm) [2]
  • C18 column [3] [4] | Pre-coated Silica gel 60 F254 plates [5] [6] | | Mobile Phase | - Acetonitrile: Ammonium Phosphate Buffer (pH 3.0) (40:60 v/v) [1]
  • Formic acid (0.1M, pH 2.16): Methanol (33:67 v/v) [2] | - Methanol: Ethyl Acetate: Ammonia (6:4:0.2 v/v) [5]
  • Complex mixture with acetonitrile, methanol, triethylamine, water, and formic acid [6] | | Detection | PDA/UV Detector at 245 nm [1] or 251 nm [2] | Densitometry at 245 nm [5] | | Sample Volume | 10 µL [1] | 100 nL (band application) [5] | | Run Time | ~10 minutes [1] | Multiple samples analyzed in parallel (~20 min saturation) [5] [6] | | Linearity Range | 5.0–1350.0 µg/mL for NT [2] | 100-500 ng/band for NT [5] | | Key Advantages | - High precision and accuracy [2]
  • Excellent for quantitative analysis [2]
  • Suitable for complex mixtures and biological samples [3] [4] | - High throughput (parallel analysis) [5]
  • Lower cost per analysis [5]
  • Simple sample preparation [5] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for validating the stability-indicating properties of a method. Both HPLC and HPTLC methods follow ICH guidelines.

HPTLC Methodology and Protocol

A validated HPTLC method for Nortriptyline bulk and tablet dosage forms provides a clear protocol [5].

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates.
    • Mobile Phase: Methanol: ethyl acetate: ammonia (6:4:0.2 v/v/v).
    • Detection: Densitometric scanning at 245 nm.
    • Development: The mobile phase is allowed to migrate up to 80 mm in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes at room temperature.
  • Forced Degradation:

    • The study was performed under acidic, basic, oxidative, and neutral hydrolysis conditions.
    • The method successfully separated Nortriptyline from its degradation products, confirming its stability-indicating nature [5].
HPLC Methodology and Protocol

While a specific forced degradation protocol for Nortriptyline alone was not detailed in the search results, an HPLC method for a combination drug illustrates the standard approach [1].

  • Chromatographic Conditions:

    • Column: X Bridge Phenyl (250 x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and ammonium phosphate buffer (pH adjusted) in a specified ratio, run in isocratic mode.
    • Flow Rate: 1.0 mL/min.
    • Detection: PDA detector at 245 nm.
    • Column Temperature: Room temperature.
  • Forced Degradation:

    • As per ICH Q1A(R2) guidelines, stress studies are typically performed under conditions including acidic, alkaline, oxidative, photolytic, and thermal stress to achieve about 10-20% degradation [1].
    • The method should demonstrate that the analyte peak is pure and well-separated from any degradation peaks.

Key Considerations for Method Selection

To help you decide, the workflow for each technique is illustrated below.

hplc HPLC Workflow h1 Sample Preparation hplc->h1 hptlc HPTLC Workflow hp1 Sample Application as Band on Plate hptlc->hp1 h2 Inject Sample into Column h1->h2 h3 Isocratic/Gradient Elution h2->h3 h4 On-line Detection (PDA/UV) h3->h4 h5 Data Analysis h4->h5 hp2 Plate Development in Chamber hp1->hp2 hp3 Plate Drying hp2->hp3 hp4 Off-line Detection (Densitometry) hp3->hp4 hp5 Data Analysis hp4->hp5

  • Choose HPLC if:

    • Your work requires high quantitative precision and accuracy [2].
    • You are analyzing complex mixtures, such as drugs in combination or in biological matrices like plasma [3] [4] [2].
    • Your laboratory has access to a well-maintained HPLC system and can accommodate the cost of solvents and columns.
  • Choose HPTLC if:

    • Your primary need is for high-throughput analysis of multiple samples simultaneously, significantly reducing total analysis time [5].
    • Cost-effectiveness is a major consideration, as HPTLC consumes less solvent and requires simpler equipment [5].
    • You need a method with straightforward sample preparation for routine quality control of pharmaceutical dosage forms [5] [7].

References

Nortriptyline protein binding plasma comparison other antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Protein Binding of Antidepressants: Quantitative Comparison

The table below summarizes plasma protein binding data for nortriptyline and other antidepressants, compiled from scientific literature. Values are presented as mean ± standard deviation where available.

Drug Name Drug Class Free Fraction in Plasma (%) % Plasma Protein Binding Experimental Conditions / Notes
Nortriptyline Tricyclic Antidepressant (TCA) 8.59 ± 0.86 [1] ~91.4% Measured in 51 subjects; binding independent of therapeutic concentration and sex [1].
Amitriptyline Tricyclic Antidepressant (TCA) 4.31 ± 0.59 [1] ~95.7% Method: equilibrium distribution between red cells and plasma [1].
Imipramine, Clomipramine Tricyclic Antidepressant (TCA) - Strongly bound, ~95% [2] Interindividual variation in free fraction can be up to 4-fold [2].
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI) - ≥95% [3] -
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI) - ≥95% [3] -
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI) - ≥95% [3] -
Fluvoxamine Selective Serotonin Reuptake Inhibitor (SSRI) - ~77% [3] -
Citalopram Selective Serotonin Reuptake Inhibitor (SSRI) - ~50% [3] -
Reboxetine Selective Norepinephrine Reuptake Inhibitor (sNRI) - 96-97% [4] -
Atomoxetine Selective Norepinephrine Reuptake Inhibitor (sNRI) - 98% [4] -

Experimental Protocols for Protein Binding Determination

The key data for nortriptyline and amitriptyline were obtained using a specific methodological approach designed to improve accuracy.

  • Method: A novel technique determining equilibrium distribution between red cells and plasma, and between red cells and a buffer solution [1].
  • Key Advantages: This method avoids denaturation of binding proteins by achieving equilibrium rapidly and maintains plasma composition without alteration [1].
  • Procedure:
    • Whole blood samples are equilibrated with the drug.
    • A separate sample of red blood cells is equilibrated with a drug-containing buffer solution.
    • The distribution ratios from these two equilibria are used to calculate the fraction of free drug in the plasma.
  • Analytical Measurement: The amount of free drug was readily measurable using gas chromatography [1].
  • Methodological Reliability: The technique showed low variability, with duplicate determinations having coefficients of variation of 6% for amitriptyline and 4.8% for nortriptyline [1].

Research Implications and Context

Understanding plasma protein binding data is crucial for interpreting its impact on drug disposition and activity.

  • Clinical Significance: While interindividual differences in the free fraction of TCAs exist, they are considered a relatively less important source of variability compared to the 20- to 30-fold differences in total plasma concentrations observed between individuals [2].
  • Receptor and Transporter Binding: It is important to distinguish plasma protein binding from a drug's binding to its molecular targets (e.g., monoamine transporters). Structural studies show that despite different functions, proteins like the serotonin transporter (SERT) and monoamine oxidases (MAO) can share similarities in the shape and electronic features of their binding sites, which is relevant for drug design [5].

The following diagram illustrates the experimental workflow used to determine the plasma protein binding of nortriptyline and amitriptyline.

G Start Start: Whole Blood Collection A Equilibrate Drug with Whole Blood Start->A B Separate: Plasma & Red Cells A->B C Measure Distribution Ratio (Plasma vs. Red Cells) B->C F Calculate Free Fraction in Plasma C->F D Equilibrate Drug with Red Cells & Buffer E Measure Distribution Ratio (Buffer vs. Red Cells) D->E E->F End Analyze Free Drug (Gas Chromatography) F->End

References

Comprehensive Analysis of Nortriptyline CYP450 Metabolism: Genetic Polymorphism Impact and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nortriptyline and CYP450 Genetic Polymorphisms

Nortriptyline, a tricyclic antidepressant (TCA), has been used for decades in the management of major depressive disorder and various chronic pain conditions. Despite the development of newer antidepressants, nortriptyline remains clinically relevant due to its established efficacy and cost-effectiveness. However, nortriptyline exhibits a narrow therapeutic index, with therapeutic plasma concentrations ranging between 50-150 ng/mL, and levels above this range associated with increased risk of adverse effects [1] [2]. The metabolism of nortriptyline primarily occurs in the liver through the cytochrome P450 (CYP450) system, with significant contributions from CYP2D6 and additional involvement of CYP2C19, CYP3A4, and CYP1A2 [3] [2].

The genetic polymorphisms in CYP450 enzymes, particularly CYP2D6 and CYP2C19, significantly contribute to the substantial interindividual variability observed in nortriptyline pharmacokinetics. These polymorphisms lead to different metabolic phenotypes typically categorized as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultra-rapid metabolizers (UM) [1] [4]. The frequency distribution of these metabolic phenotypes varies considerably across different ethnic populations, creating challenges for dose standardization and necessitating personalized dosing approaches based on pharmacogenetic profiling [1] [4].

Nortriptyline Metabolism Pathways and Key Enzymes

Nortriptyline undergoes extensive hepatic metabolism through multiple pathways involving both phase I (hydroxylation, demethylation) and phase II (glucuronidation) reactions. The primary metabolic pathway involves 10-hydroxylation mediated predominantly by CYP2D6, producing E-10-hydroxynortriptyline as the major metabolite [1] [2]. This metabolite possesses approximately half the potency of the parent drug in inhibiting noradrenaline reuptake but has greatly reduced anticholinergic activity [1]. A minor metabolic pathway involves N-demethylation via CYP2C19, CYP3A4, and CYP1A2, resulting in formation of 10-hydroxydesmethylnortriptyline [3] [2].

The hepatic uptake of nortriptyline may involve carrier-mediated transport systems, with the organic cation transporter 1 (OCT1) initially considered as a potential contributor. However, recent comprehensive studies demonstrated that OCT1 polymorphisms have limited clinical impact on nortriptyline pharmacokinetics compared to CYP450 enzymes [3]. Instead, CYP2D6 genotype emerges as the primary determinant of nortriptyline clearance, with CYP2C19 genotype playing a secondary but significant role, particularly regarding nortriptyline and metabolite concentrations [3]. The following diagram illustrates the major metabolic pathways of nortriptyline and the enzymes involved:

G Nortriptyline Nortriptyline Primary Pathway Primary Pathway Nortriptyline->Primary Pathway CYP2D6 Minor Pathway Minor Pathway Nortriptyline->Minor Pathway CYP2C19/CYP3A4 Metabolic_Pathways Metabolic_Pathways E-10-hydroxynortriptyline\n(Active Metabolite) E-10-hydroxynortriptyline (Active Metabolite) Primary Pathway->E-10-hydroxynortriptyline\n(Active Metabolite) 10-hydroxylation 10-hydroxydesmethylnortriptyline 10-hydroxydesmethylnortriptyline Minor Pathway->10-hydroxydesmethylnortriptyline N-demethylation Further Metabolism Further Metabolism E-10-hydroxynortriptyline\n(Active Metabolite)->Further Metabolism Conjugation 10-hydroxydesmethylnortriptyline->Further Metabolism Renal Excretion Renal Excretion Further Metabolism->Renal Excretion

Figure 1: Nortriptyline Metabolic Pathways and Key Enzymes

Genetic Polymorphisms and Population Frequencies

CYP2D6 Genetic Variants

The CYP2D6 gene exhibits extensive genetic polymorphism with more than 50 recognized variations that significantly impact enzyme activity [1]. The most common allele associated with poor metabolism in Caucasian populations is CYP2D6*4, which accounts for more than 70% of loss-of-function alleles in this ethnic group [1]. This variant involves a G-to-A transition at the junction of the third intron and fourth exon, resulting in an aberrant splice recognition site and ultimately a truncated nonfunctional protein [1]. Another important variant, CYP2D6*10, is particularly prevalent in Asian populations (38-70% frequency) and is associated with reduced enzyme activity rather than complete loss [5]. The CYP2D6*5 allele represents a complete gene deletion and is found in 4-6% of various populations [5].

The distribution of CYP2D6 metabolic phenotypes demonstrates significant ethnic variation. In Caucasian populations, approximately 5-10% are classified as poor metabolizers, whereas only about 1% of Asians fall into this category [1] [5]. Interestingly, the ultra-rapid metabolizer phenotype shows substantial geographic clustering, with prevalence ranging from 1.5% to as high as 29% in different ethnic groups, with higher frequencies observed in southern European and North African populations [1]. This distribution has important implications for nortriptyline dosing strategies across different ethnic populations.

CYP2C19 and Other Enzyme Polymorphisms

CYP2C19 polymorphisms also contribute significantly to variability in nortriptyline pharmacokinetics, though to a lesser extent than CYP2D6. The frequency of CYP2C19 poor metabolizers shows distinct ethnic patterns, with approximately 2-5% of Caucasians and 13-23% of Asians exhibiting this phenotype [4]. The CYP2C192 and CYP2C193 alleles account for most of the reduced function in Asian populations, while CYP2C19*17 is associated with increased enzyme activity and an ultra-rapid metabolizer phenotype [4]. Recent comprehensive studies have confirmed that CYP2C19 genotype significantly impacts nortriptyline plasma concentrations, though its effect is more pronounced on the active metabolite 10-hydroxynortriptyline than on the parent drug [3].

Table 1: Frequency Distribution of CYP450 Metabolic Phenotypes Across Ethnic Populations

Population CYP2D6 PM CYP2D6 IM CYP2D6 EM CYP2D6 UM CYP2C19 PM CYP2C19 IM CYP2C19 EM/UM
Caucasian 5-10% ~35% ~50% 5-10% 2-5% ~30% ~65%
Asian 1-2% ~50% ~45% 1-2% 13-23% ~40% ~40%
African 2-4% ~40% ~50% 4-8% 4-8% ~35% ~60%

Data compiled from multiple sources [1] [4] [5]

Impact on Pharmacokinetics and Clinical Outcomes

Effects on Drug Plasma Concentrations

Genetic polymorphisms in CYP2D6 significantly influence nortriptyline steady-state concentrations at standard dosages. Poor metabolizers consistently demonstrate 3.3-fold higher nortriptyline plasma concentrations compared to extensive metabolizers when administered the same weight-adjusted dose [1]. Intermediate metabolizers exhibit approximately 2.8-fold higher concentrations than extensive metabolizers [1]. This gene-dose effect was clearly demonstrated in a study of geriatric depressed patients where the number of functional CYP2D6 alleles directly correlated with nortriptyline plasma concentrations standardized for dose [6]. Similar findings were reported in a Korean case study of a patient with CYP2D65/10B genotype who developed toxic nortriptyline concentrations (470.6 ng/mL) at a standard 150 mg/day dose, experiencing significant anticholinergic side effects including dry mouth, constipation, and dizziness [5].

The metabolite-to-parent drug ratio provides a functional measure of CYP2D6 metabolic activity. The 10-hydroxynortriptyline to nortriptyline ratio shows a strong correlation with CYP2D6 genotype, with poor metabolizers exhibiting significantly lower ratios compared to extensive and ultra-rapid metabolizers [7] [8]. This relationship was confirmed in the GENDEP pharmacogenetic study, which found that CYP2D6 genotypes conferring greater enzyme activity were linked to lower nortriptyline serum concentrations and higher metabolite-to-drug ratios [7] [8]. Interestingly, while CYP2C19 genotype significantly impacts escitalopram concentrations, its effect on nortriptyline is more modest, primarily influencing metabolite patterns rather than parent drug clearance [7] [3].

Efficacy and Safety Implications

The relationship between CYP2D6 genotype and treatment outcomes presents a complex picture. While multiple studies have established clear pharmacokinetic differences across metabolic phenotypes, the translation of these differences to clinical efficacy measures has been less consistent. The GENDEP study found no significant association between either CYP450 genotype or antidepressant serum concentration and treatment response [7] [8]. This suggests that therapeutic drug monitoring combined with pharmacogenetic testing may provide more clinical utility than genotyping alone.

In contrast to the ambiguous efficacy relationship, the connection between CYP2D6 poor metabolizer status and adverse drug reactions is well-established. Steimer et al. demonstrated that carriers of dysfunctional CYP2D6 alleles had a substantially greater risk of side effects with amitriptyline (77% versus 12% in those with two functional alleles), directly associated with higher nortriptyline concentrations [1]. Specific adverse effects including dizziness, sedation, dry mouth, constipation, and cardiovascular effects show increased prevalence in poor metabolizers [1] [5]. The most serious manifestations of neurotoxicity include agitation, stupor, coma, seizure, and manic excitement, which are more likely to occur when nortriptyline concentrations exceed 1000 ng/mL [1].

Table 2: Clinical Implications of CYP2D6 Metabolic Phenotypes on Nortriptyline Therapy

Metabolic Phenotype Recommended Dose Adjustment Expected Plasma Concentration Risk of Adverse Effects Clinical Monitoring Recommendations
Poor Metabolizer 50% of standard dose 3-4 fold higher than EM Significantly increased Therapeutic drug monitoring essential; lower threshold for toxicity concern
Intermediate Metabolizer 75% of standard dose 2-3 fold higher than EM Moderately increased Regular therapeutic drug monitoring recommended
Extensive Metabolizer 100% of standard dose Reference concentration Standard risk Standard monitoring; therapeutic drug monitoring if clinical response inadequate
Ultrarapid Metabolizer 150% of standard dose 50-70% of EM concentration Increased risk of treatment failure Monitor for subtherapeutic response; higher doses may be required

Recommendations based on Kirchheiner et al. and clinical case studies [1] [2] [5]

Experimental Methodologies and Key Studies

Genotyping Technologies and Analytical Approaches

The evolution of genotyping methodologies has significantly advanced our understanding of nortriptyline pharmacogenetics. Early approaches utilized polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) and allele-specific PCR to identify common CYP2D6 variants [9]. These methods have been largely superseded by more comprehensive technologies including oligonucleotide microarrays ("gene chips") that permit rapid screening for multiple DNA sequence variations simultaneously [6]. The development of the AmpliChip CYP450 Test (Roche) represented a significant advancement, providing automated analysis of CYP2D6 and CYP2C19 polymorphisms with results reported as predicted phenotypes [9].

More recent approaches utilize next-generation sequencing techniques that allow for complete gene sequencing and detection of novel variants. The analytical validity of these genotyping methods is generally high, with demonstrated analytic sensitivity and specificity exceeding 95% for detecting the most clinically relevant CYP2D6 and CYP2C19 polymorphisms [9]. The implementation of long-range PCR methods has been particularly valuable for identifying complex gene rearrangements such as the CYP2D6*5 allele (complete gene deletion) and gene duplications associated with the ultrarapid metabolizer phenotype [5]. The following diagram illustrates a typical experimental workflow for nortriptyline pharmacogenetic studies:

G cluster_study_design Study Design Phase cluster_lab_phase Laboratory Analysis cluster_data_analysis Data Analysis Patient_Selection Patient_Selection Genotyping Genotyping Patient_Selection->Genotyping DNA Extraction PK_Analysis PK_Analysis Genotyping->PK_Analysis Metabolic Phenotype Prediction Clinical_Correlation Clinical_Correlation PK_Analysis->Clinical_Correlation Concentration Measurement Dosing_Recommendations Dosing_Recommendations Clinical_Correlation->Dosing_Recommendations Outcome Analysis

Figure 2: Experimental Workflow for Nortriptyline Pharmacogenetic Studies

Key Clinical Studies and Findings

Several landmark studies have shaped our current understanding of nortriptyline pharmacogenetics. The GENDEP study (a pharmacogenetic investigation of depressed individuals treated with either escitalopram or nortriptyline) provided valuable insights by measuring serum concentrations of antidepressants and their primary metabolites after eight weeks of treatment while correlating these data with CYP2D6 and CYP2C19 genotypes [7] [8]. This study confirmed significant relationships between CYP450 genotypes and serum drug concentrations but found no direct association with treatment response, highlighting the complex relationship between pharmacokinetics and clinical outcomes [7] [8].

Dalén et al. conducted pioneering work demonstrating 3.3-, 2.8-, and 0.7-fold differences in mean nortriptyline clearance between different CYP2D6 genotype groups in Caucasian subjects [1]. Subsequent research expanded these findings to Asian populations, where reduced-function alleles such as CYP2D6*10 show high prevalence and significant impact on nortriptyline hydroxylation [1] [5]. Population-based pharmacokinetic simulations using software such as Simcyp have further quantified the risk of attaining toxic nortriptyline concentrations in virtual populations with different metabolic phenotypes, confirming the importance of CYP2D6 and CYP2C19 phenotype in determining poisoning risk [2].

Clinical Applications and Clinical Testing Utility

Therapeutic Drug Monitoring and Pharmacogenetic Testing

The implementation of therapeutic drug monitoring (TDM) for nortriptyline represents a well-established approach to individualizing therapy, particularly given the drug's narrow therapeutic index. The recommended therapeutic range for nortriptyline plasma concentrations is 50-150 ng/mL, with levels above this range associated with increased incidence of adverse effects and potential toxicity [1] [5]. However, TDM has limitations, including the need for steady-state conditions (typically 5-7 days after dose stabilization) and interlaboratory variability in analytical methods [2].

The complementary role of pharmacogenetic testing addresses some limitations of TDM by providing a priori risk assessment before drug initiation. Current evidence indicates that CYP2D6 genotyping can successfully predict patients at increased risk of supratherapeutic or subtherapeutic concentrations, allowing for preemptive dose adjustments [6] [5]. This is particularly valuable for poor metabolizers, who may experience toxicity at standard doses, and ultrarapid metabolizers, who may fail to achieve therapeutic concentrations despite standard dosing [1] [4]. The combination of TDM and pharmacogenetic testing provides the most comprehensive approach to nortriptyline therapy individualization, especially in cases of treatment resistance or unexpected adverse effects.

Clinical Guidelines and Implementation Challenges

Major consortia including the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have developed evidence-based guidelines for CYP2D6 genotyping to guide tricyclic antidepressant therapy [4]. These guidelines recommend dose reductions of 30-50% for poor metabolizers and dose increases of 30-50% for ultrarapid metabolizers compared to standard dosing [4] [2]. Real-world data from implementation studies suggest that approximately 54.1% of patients receiving tricyclic antidepressants may require dosage adjustments based on CYP450 genotyping results [4].

Despite these recommendations, several implementation challenges persist. The 2007 systematic review by the Evaluation of Genomic Applications in Practice and Prevention (EGAPP) Working Group concluded that evidence was insufficient to recommend routine CYP450 testing for depressed patients starting SSRI therapy [9]. While more recent evidence has strengthened the case for nortriptyline specifically, barriers to implementation include test cost, turnaround time, and limited clinician familiarity with pharmacogenetic test interpretation [4] [9]. Additionally, drug-drug interactions involving CYP2D6 inhibitors (such as paroxetine and fluoxetine) can phenoconvert extensive metabolizers to functional poor metabolizers, further complicating dose individualization based solely on genotype [1] [5].

Conclusion and Future Perspectives

The metabolism of nortriptyline through CYP450 enzymes, particularly CYP2D6, and the impact of genetic polymorphisms on this process represent a well-established example of clinical pharmacogenetics. The evidence consistently demonstrates significant effects of CYP2D6 genotype on nortriptyline pharmacokinetics, with clear implications for dose individualization to optimize efficacy and minimize toxicity. The convergence of findings from in vitro studies, clinical observations, and population simulations provides a compelling scientific foundation for the application of pharmacogenetic testing in nortriptyline therapy.

References

Nortriptyline excipient compatibility versus other tricyclics

Author: Smolecule Technical Support Team. Date: February 2026

Nortriptyline Hydrochloride Excipient Compatibility

The table below summarizes the key experimental findings from a solid-state compatibility study of this compound (NRT) with various pharmaceutical excipients. In this study, binary mixtures (1:1 mass ratio) of NRT and each excipient were analyzed to identify interactions [1].

Excipient Category/Function Ambient Condition (ATR-FTIR) Thermal Stress (Thermal Analysis) Overall Compatibility Conclusion
Microcrystalline Cellulose (MC) Diluent/Binder No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Calcium Lactate (CaLact) Mineral Supplement No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Magnesium Stearate (MgSt) Lubricant No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Sodium Carboxymethylcellulose (CMCNa) Disintegrant/Suspending Agent No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Gelatine (Gel) Binder/Coating Agent No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Silica (SiO₂) Glidant No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Starch Disintegrant No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Talc Glidant/Lubricant No significant interaction [1] No interaction below API melting point [1] Compatible [1]
Lactose Monohydrate (Lact) Diluent Significant interaction [1] Interaction below API melting point [1] Incompatible [1]
Polyvinylpyrrolidone K30 (PVP) Binder Significant interaction [1] Interaction below API melting point [1] Incompatible [1]
Sorbitol (Sorb) Sweetener/Filler Significant interaction [1] Interaction below API melting point [1] Incompatible [1]
Mannitol (Man) Diluent/Sweetener Significant interaction [1] Interaction below API melting point [1] Incompatible [1]
Stearic Acid (StA) Lubricant Significant interaction [1] Interaction below API melting point [1] Incompatible [1]

Detailed Experimental Protocols

  • Sample Preparation: Binary mixtures of this compound (API) and each excipient were prepared at a 1:1 mass ratio. The mixtures were thoroughly blended and stored under ambient conditions before analysis to simulate initial handling and identify early-stage incompatibilities [1].
  • Solid-State Characterization (Under Ambient Conditions)
    • ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared spectra were recorded for the pure components and each binary mixture. Changes in the characteristic absorption bands of the API or excipient in the mixture spectrum—such as shifts, disappearance, or appearance of new peaks—were interpreted as evidence of a molecular-level interaction, indicating potential incompatibility [1].
    • Powder X-ray Diffraction (PXRD): The diffraction patterns of the pure components and their physical mixtures were compared. A compatible mixture was expected to show a pattern that was a simple superposition of the individual components' patterns. The presence of new, distinct peaks would suggest the formation of a new crystalline phase, while peak disappearance could indicate amorphization or interaction [1].
  • Thermal Stress Testing
    • Thermogravimetry/Derivative Thermogravimetry (TG/DTG): Samples were heated in a dynamic air atmosphere. This technique measures mass loss due to decomposition or dehydration. Interactions were indicated by changes in the temperature or profile of mass loss events in the mixture compared to the pure components [1].
    • Heat Flow (HF) Analysis: Simultaneously with TG, heat flow was monitored. This method can detect thermal events like melting, crystallization, and solid-state reactions. An interaction was concluded if thermal events (e.g., the melting point of the API) in the mixture occurred at a different temperature or with a different enthalpy than expected, or if new thermal events appeared [1].

The following diagram illustrates the logical workflow of this compatibility study:

G start Start: API & Excipients prep Sample Preparation (1:1 Binary Mixtures) start->prep char Solid-State Characterization (Ambient Conditions) prep->char therm Thermal Stress Testing (TG/DTG/HF) prep->therm ir ATR-FTIR Analysis char->ir xrd PXRD Analysis char->xrd decision Evaluate All Data ir->decision Band Shifts/New Peaks? xrd->decision New/Disappeared Peaks? therm->decision Altered Thermal Events? comp Conclusion: Compatible decision->comp No Changes incomp Conclusion: Incompatible decision->incomp Significant Changes

Comparative Analysis with Other Tricyclics

A direct, head-to-head experimental comparison of excipient compatibility between nortriptyline and other TCAs is not available in the search results. However, some inferences can be drawn from the chemical nature and known stability profiles of related compounds.

  • Lactose Incompatibility: The documented incompatibility between nortriptyline and lactose is a critical finding [1]. This is particularly relevant for TCAs as lactose is a very common diluent in solid dosage forms. While not all TCAs may share this reactivity, it highlights a crucial risk to evaluate during the formulation of any TCA. The interaction is likely a Maillard-type reaction between the primary or secondary amine group in the TCA molecule and the reducing sugar (lactose), which can cause browning and decomposition over time [1].
  • General Stability Concerns for TCAs: Amitriptyline, a very closely related TCA (nortriptyline is its active metabolite), is known to be susceptible to degradation via oxidation, hydrolysis, and photodegradation [2]. This suggests that other TCAs with similar amine-containing structures could be prone to similar degradation pathways. Formulations should be designed to protect these drugs from moisture, oxygen, and light.
  • Key Consideration for All TCAs: The chemical moiety most likely to be involved in excipient interactions for TCAs is the alkylamine side chain. This group can react with reducing sugars, aldehydes, and other reactive impurities in excipients. Therefore, the compatibility profile of nortriptyline with lactose, PVP, and stearic acid provides a valuable cautionary guide for formulating the entire TCA class [1].

A Guide for Formulation Development

For researchers developing a new TCA formulation, the following approach is recommended:

  • Start with a Conservative Excipient List: Begin preformulation studies using excipients identified as compatible with nortriptyline, such as microcrystalline cellulose, starch, and magnesium stearate [1].
  • Prioritize Risk-Based Testing: Give high priority to testing compatibility with common but potentially problematic excipients like lactose and other reducing sugars, PVP, and stearic acid, given the known issues with nortriptyline [1].
  • Employ a Tiered Analytical Approach: Follow the workflow of using both ambient characterization (PXRD, FTIR) and thermal stress methods to thoroughly screen for interactions, as their combined use is effective in detecting different types of incompatibilities [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

299.1440774 Da

Monoisotopic Mass

299.1440774 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

213 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00FN6IH15D

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nortriptyline is indicated for the relief of the symptoms of major depressive disorder (MDD). Some off-label uses for this drug include treatment of chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome.
FDA Label
Nortriptyline is indicated for use in the treatment of depression (FDA-approved). Nortriptyline is not FDA approved for use in children.

Livertox Summary

Nortriptyline is a tricyclic antidepressant that is also used in smoking cessation. Nortriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute and chronic cholestatic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nortriptyline is included in the database.
Nortriptyline hydrochloride is indicated for the relief of symptoms of depression. Endogenous depressions are more likely to be alleviated than are other depressive states. /Included in US product label/
Tricyclic antidepressants have been used for the treatment of attention deficit hyperactivity disorder (ADHD). /Tricyclic antidepressant; NOT included in US product label/
For more Therapeutic Uses (Complete) data for NORTRIPTYLINE (13 total), please visit the HSDB record page.

Pharmacology

Nortriptyline Hydrochloride is the hydrochloride salt form of nortriptyline, a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

Mechanism of Action

Though prescribing information does not identify a specific mechanism of action for nortriptyline, is believed that nortriptyline either inhibits the reuptake of the neurotransmitter serotonin at the neuronal membrane or acts at the level of the beta-adrenergic receptors. It displays a more selective reuptake inhibition for noradrenaline, which may explain increased symptom improvement after nortriptyline therapy. Tricyclic antidepressants do not inhibit monoamine oxidase nor do they affect dopamine reuptake. As with other tricyclics, nortriptyline displays affinity for other receptors including mACh receptors, histamine receptors, 5-HT receptors, in addition to other receptors.
The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects.
The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition.
Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

894-71-3

Absorption Distribution and Excretion

Nortriptyline is readily absorbed in the gastrointestinal tract with extensive variation in plasma levels, depending on the patient. This drug undergoes first-pass metabolism and its plasma concentrations are attained within 7 to 8.5 hours after oral administration. The bioavailability of nortriptyline varies considerably and ranges from 45 to 85%.
Nortriptyline and its metabolites are mainly excreted in the urine, where only small amounts (2%) of the total drug is recovered as unchanged parent compound. Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination.
The apparent volume of distribution (Vd)β, estimated after intravenous administration is 1633 ± 268 L within the range of 1460 to 2030 (21 ± 4 L/kg). Nortriptyline crosses the placenta and is found in the breast milk. It distributes to the heart, lungs, brain, and the liver.
The average plasma clearance of nortriptyline in a study of healthy volunteers was 54 L/h. The average systemic clearance of nortriptyline is 30.6 ± 6.9 L / h, within the range of 18.6 to 39.6 L/hour.
/MILK/ Nortriptyline is distributed into milk. Nortriptyline concentrations in milk appear to be similar to or slightly greater than those present in maternal serum.
Peak plasma concentrations occur within 7-8.5 hours after oral administration. Optimal response to the drug appears to be associated with plasma concentrations of 50-150 ng/mL.
The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. Peak amitriptyline plasma concentrations ranged from 10.8 to 43.7 ng/mL. The disappearance was biphasic and followed first-order kinetics. The mean elimination half-life was 36.1 hours. The mean estimated first-pass metabolism of amitriptyline was 60 per cent. Significant quantities of the metabolite, nortriptyline, were produced although peak concentrations ranged from only 5.9 to 12.3 ng/mL.
Although tricyclic antidepressants (TCAs) have gained wide acceptance for use in the treatment of depression in pregnant women, their pharmacokinetics during pregnancy have been poorly characterized. The aim of the present study was to investigate the transplacental transfer of amitriptyline (AMI) and its main active metabolite nortriptyline (NOR) in isolated perfused human placenta. Nine term human placentae were obtained immediately after delivery with maternal consent and a 2-h non-recirculating perfusion of a single placental cotyledon was performed. AMI (200 ng/ml) and NOR (150 ng/ml), with antipyrine as a reference compound, were added to the maternal reservoir and their appearance to the fetal circulation was followed for 2 h. AMI and NOR concentrations were measured by high performance liquid chromatography (HPLC) and antipyrine concentrations spectrophotometrically. The mean (SD) transplacental transfers (TPT(SS)%) for AMI and NOR were 8.2 (2.3)% and 6.5 (1.8)%, respectively, calculated as the ratio between the steady-state concentrations in fetal venous and maternal arterial sides. The TPTs of AMI and NOR were 81% and 62% of the freely diffusable antipyrine. The absolute fraction of the dose that crossed the placenta (TPT(A)) was moderately, but significantly higher for AMI (7.7%) than for NOR (5.7%) (P=0.037). In all perfusions, steady state at the fetal side was reached by 30 min for AMI and by 50 min for NOR in the fetal side. The viability of the placentae was retained during the 2-h perfusion, as evidenced by unchanged pH of the perfusate and by stable perfusion pressures in fetal artery and stable antipyrine transfer. Both AMI and NOR cross the human placenta. However, the fetal exposure with NOR may be somewhat smaller compared with AMI, probably due to the higher lipophilicity of AMI.

Metabolism Metabolites

Undergoes hepatic metabolism via the same pathway as other TCAs. Route of Elimination: Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination. Half Life: 16 to 90+ hours

Associated Chemicals

Nortriptyline hydrochloride; 894-71-3

Wikipedia

Nortriptyline

FDA Medication Guides

PAMELOR
NORTRIPTYLINE HYDROCHLORIDE
SOLUTION;ORAL
CAPSULE;ORAL
SPECGX LLC
07/28/2014
04/09/2019

Drug Warnings

/BOXED WARNING/ Suicidality and Antidepressant Drugs. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of nortriptyline hydrochloride or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Nortriptyline hydrochloride is not approved for use in pediatric patients.
The pupillary dilation that occurs following use of many antidepressant drugs including nortriptyline hydrochloride may trigger an angle-closure attack in a patient with anatomically narrow angles who does not have a patent iridectomy.
... They should be used with caution in patients with urinary retention, glaucoma, diabetes, impaired liver function, asthma, and a history of convulsive seizures. / Tricyclic antidepressants/
... Many patients who take tricyclics and/or antipsychotic medications have a high risk for suicide. The margin of safety for antipsychotics is relatively high. For tricyclics, the margin is much less favorable. A rule of thumb is that the quantity of tricyclic antidepressants dispensed should be limited to a one week supply. /Tricyclic Antidepressants/
For more Drug Warnings (Complete) data for NORTRIPTYLINE (32 total), please visit the HSDB record page.

Biological Half Life

The average plasma half-life of nortriptyline in healthy volunteers is about 26 hours, but is said to range from 16 to 38 hours. One study mentions a mean half-life of about 39 hours.
The plasma half-life of nortriptyline ranges from 16 to more than 90 hours.
The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. ... The mean elimination half-life was 36.1 hours. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dibenzosuberone + cyclopropyl bromide + methylamine (Grignard reaction/rearrangement/amine formation)

General Manufacturing Information

The product is available as the free base or hydrochloride.

Analytic Laboratory Methods

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate and nitric acid (Chloride test)
Analyte: nortriptyline hydrochloride; matrix: chemical purity; procedure: reaction with acetic acid and mercuric acetate; potentiometric titration with perchloric acid
For more Analytic Laboratory Methods (Complete) data for NORTRIPTYLINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography method using either a conventional, packed column or a capillary column for measurement of therapeutic plasma concentrationn of tricyclic antidepressant drugs and their demethylated metabolites.
High pressure liquid chromatographic procedure /is/ reported for determination of amitriptyline and nortriptyline. Separations and quantitations were carried out at ambient temp using a silica column with a variable wavelength UV detector. Analysis performed on 0.25 mL serum.
A sensitive, selective and rapid reverse-phase HPLC method was developed for the simultaneous analysis of imipramine, desipramine, amitriptyline and nortriptyline in human plasma. the procedure consisted of extracting the drugs and the internal standard (clomipramine) from 1 ml plasma with hexane:isoamyl alcohol (99:1, v:v) in alkaline medium. A newly marketed column, LiChrospher 60 RP-select B (dp 5 um) of Merck was employed. The mobile phase, consisting of acetonitrile:0.25 N sodium acetate buffer at pH 5.5 (50:50, v:v), was delivered at a flow rate of 1.0 ml/min, and detection at 254 nm.
A sensitive capillary GC method with ECD is described for the determination of plasma concn of nortriptyline hydrochloride and its metabolite, 10-hydroxynortriptyline, in humans.
For more Clinical Laboratory Methods (Complete) data for NORTRIPTYLINE (6 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)
Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Keep in a dry place. /Nortriptyline hydrochloride/

Interactions

This case illustrates a pharmacokinetic interaction between the tricyclic antidepressant, nortriptyline, and the antituberculosis drug, rifampin. Higher than expected doses of nortriptyline were required to obtain a therapeutic drug level while the patient was receiving rifampin. Following the discontinuation of rifampin, the patient became drowsy and the serum nortriptyline levels rose precipitously into the toxic range.
A case of significant hypoglycemia has been reported in a type II diabetic patient maintained on chlorpropamide (250 mg/day), after the addition of nortriptyline (125 mg/day).
Using data from a therapeutic drug monitoring database, kinetic interactions between the neuroleptics zuclopenthixol and perphenazine and tricyclic antidepressives were studied. Out of 290 patients monitored for amitriptyline and 611 patients monitored for nortriptyline, 77 patients were comedicated with perphenazine and 50 patients with zuclopenthixol. Comedication with perphenazine incr the median steady-state serum concn to daily dose ratio (C/D) of nortriptyline by 30-45%, whereas the median C/D of amitriptyline was unaffected. On the contrary, median C/D values of nortriptyline and amitriptyline were not significantly influenced by comedication with zuclopenthixol.
Two cases are described in which a 33-yr-old woman and a 36-yr-old man developed adverse effects resulting from an interaction between valproic acid (valproate) and nortriptyline. The first patient was taking 25 mg/day nortriptyline and within 1 wk of the addition of valproic acid in doses up to 1000 mg/day, she developed marked tremulousness of her hands and fingers. The plasma level of nortriptyline was 393 ng/mL and that of valproic acid was 105 mg/L. Both drugs were stopped and tremulousness subsided over the next 2 days. The second patient was receiving 75 mg/day nortriptyline and up to 1250 mg/day valproic acid. A plasma level of nortriptyline was 345 ng/mL. The nortriptyline dosage was titrated down to 25 mg/day and a subsequent drug level was 82 ng/mL. Thioridazine and loxapine were given concomitantly.
For more Interactions (Complete) data for NORTRIPTYLINE (31 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Nortriptyline hydrochloride/

Dates

Last modified: 08-15-2023
1: Derry S, Wiffen PJ, Aldington D, Moore RA. Nortriptyline for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Jan 8;1:CD011209. doi: 10.1002/14651858.CD011209.pub2. Review. PubMed PMID: 25569864.
2: Macaluso M, Preskorn SH. CYP 2D6 PM status and antidepressant response to nortriptyline and venlafaxine: is it more than just drug metabolism? J Clin Psychopharmacol. 2011 Apr;31(2):143-5. doi: 10.1097/JCP.0b013e318212d7cb. Review. PubMed PMID: 21346604.
3: Dhippayom T, Chaiyakunapruk N, Jongchansittho T. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis. Drug Saf. 2011 Mar 1;34(3):199-210. doi: 10.2165/11585950-000000000-00000. Review. PubMed PMID: 21332244.
4: Hughes JR, Stead LF, Lancaster T. Nortriptyline for smoking cessation: a review. Nicotine Tob Res. 2005 Aug;7(4):491-9. Review. PubMed PMID: 16085520.
5: Kragh-Søorensen P, Hansen CE, Baastrup PC. Relationship between antidepressant effect and plasma level of nortriptyline. Clinical studies. Pharmakopsychiatr Neuropsychopharmakol. 1976 Jan;9(1):27-32. Review. PubMed PMID: 790409.
6: Wagena EJ, Knipschild P, Zeegers MP. Should nortriptyline be used as a first-line aid to help smokers quit? Results from a systematic review and meta-analysis. Addiction. 2005 Mar;100(3):317-26. Review. PubMed PMID: 15733245.
7: Breyer-Pfaff U. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metab Rev. 2004 Oct;36(3-4):723-46. Review. PubMed PMID: 15554244.
8: Yasuda K. [Tricyclic antidepressants (imipramine, desipramine, amitriptyline, nortriptyline)]. Nihon Rinsho. 1995 Feb;53 Su Pt 1:934-7. Review. Japanese. PubMed PMID: 8753592.
9: Nordin C, Bertilsson L. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clin Pharmacokinet. 1995 Jan;28(1):26-40. Review. PubMed PMID: 7712660.
10: Rubin EH, Biggs JT, Preskorn SH. Nortriptyline pharmacokinetics and plasma levels: implications for clinical practice. J Clin Psychiatry. 1985 Oct;46(10):418-24. Review. PubMed PMID: 3900052.
11: Bonaccorsi A, Garattini S. Cardiac effects of nortriptyline and other tricyclic antidepressant drugs. Gen Pharmacol. 1978;9(2):81-4. Review. PubMed PMID: 350699.

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